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  • Product: Ustusol A
  • CAS: 1175543-02-8

Core Science & Biosynthesis

Foundational

Unveiling Ustusol A: Structural Elucidation, Biosynthesis, and Pharmacological Potential of a Marine-Derived Drimane Sesquiterpenoid

Executive Summary Drimane-type sesquiterpenoids represent a structurally diverse and pharmacologically significant class of natural products, predominantly isolated from marine-derived fungi and terrestrial plants. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drimane-type sesquiterpenoids represent a structurally diverse and pharmacologically significant class of natural products, predominantly isolated from marine-derived fungi and terrestrial plants. Among these, Ustusol A , isolated from the marine-derived fungus Aspergillus ustus, has garnered significant attention in drug development and agricultural chemistry due to its potent antifungal properties[1]. As a Senior Application Scientist, understanding the intricate stereochemistry, biosynthetic origins, and orthogonal purification strategies of Ustusol A is paramount for scaling its production and synthesizing highly targeted derivative compounds.

This technical guide dissects the chemical architecture of Ustusol A, establishes a self-validating protocol for its isolation, and evaluates its quantitative pharmacological data.

Chemical Architecture & Stereochemical Elucidation

Ustusol A is characterized by a highly oxygenated bicyclic decalin system. The precise spatial arrangement of its functional groups dictates its biological target affinity.

Structural Framework

The core scaffold of Ustusol A is defined as 3β,9α,11-trihydroxy-6-oxodrim-7-ene [1]. The molecule features a rigid trans-decalin ring system decorated with three hydroxyl groups, an α,β-unsaturated ketone at C-6, and specific methyl group placements that render it highly amphiphilic.

Table 1: Physicochemical and Structural Properties of Ustusol A

PropertyValue
Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
Chemical Nomenclature 3β,9α,11-trihydroxy-6-oxodrim-7-ene
Core Scaffold Bicyclic Decalin (Drimane)
Monoisotopic Mass 268.1675 Da
Analytical Causality in Stereochemical Assignment

Elucidating the planar structure of drimane sesquiterpenoids relies on 1D NMR (¹H and ¹³C) and HR-ESI-MS. However, the stereochemical complexity necessitates extensive 2D NMR analysis[2]:

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for placing the gem-dimethyl groups at C-4 and the angular methyl at C-10. The causality of using HMBC lies in its ability to trace carbon-hydrogen couplings across 2-3 bonds, bridging the non-protonated quaternary carbons of the decalin core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Paramount for determining the relative configuration. Cross-peaks in the NOESY spectrum confirm the spatial proximity of the protons, definitively assigning the 3β, 9α, and 11-trihydroxy orientations.

  • Electronic Circular Dichroism (ECD): Used in tandem with the octant rule for cyclohexenones to establish the absolute configuration, ensuring the synthesized or isolated compound matches the biologically active enantiomer[3].

Biosynthetic Pathway

The biosynthesis of Ustusol A in Aspergillus ustus follows a highly conserved terpene pathway, driven by enzymatic cyclization and regioselective oxidation[4].

  • Precursor Assembly: Farnesyl pyrophosphate (FPP) serves as the universal C15 precursor.

  • Cationic Cyclization: Terpene cyclases initiate a proton-induced cyclization cascade, cleaving the pyrophosphate group and folding the aliphatic chain into the bicyclic drimenol core.

  • Regioselective Oxidation: Cytochrome P450 monooxygenases catalyze a series of late-stage oxidations, introducing the ketone at C-6 and hydroxylations at C-3, C-9, and C-11.

Biosynthesis FPP Farnesyl Pyrophosphate (C15 Precursor) Cyclization Terpene Cyclase (Cationic Cascade) FPP->Cyclization Pyrophosphate cleavage Drimenol Drimenol Core (Decalin System) Cyclization->Drimenol Bicyclic ring formation Oxidation Cytochrome P450 (Regioselective Oxidation) Drimenol->Oxidation Oxygenation cascade UstusolA Ustusol A (3β,9α,11-trihydroxy-6-oxodrim-7-ene) Oxidation->UstusolA Hydroxylation & Ketone formation

Biosynthetic pathway of Ustusol A from Farnesyl Pyrophosphate via enzymatic cyclization.

Isolation and Purification Protocol (Self-Validating System)

To achieve >98% purity required for pharmacological assays, researchers must utilize orthogonal purification techniques. The following step-by-step methodology is designed as a self-validating system , ensuring that each phase confirms the success of the previous one.

Step 1: Liquid-Liquid Extraction
  • Methodology: The aqueous fermentation broth of A. ustus is extracted exhaustively with Ethyl Acetate (EtOAc) at room temperature.

  • Causality: EtOAc is selected because its moderate polarity perfectly partitions the amphiphilic Ustusol A from the highly polar aqueous broth, leaving behind salts and primary metabolites (e.g., sugars, amino acids).

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the organic extract using a CHCl₃:MeOH (9:1) solvent system. Spray with anisaldehyde-sulfuric acid reagent and heat. The appearance of distinct purple/blue spots confirms the successful extraction of drimane sesquiterpenoids.

Step 2: Silica Gel Column Chromatography
  • Methodology: Load the concentrated EtOAc extract onto a normal-phase silica gel column. Elute using a step gradient of Petroleum Ether to EtOAc (v/v, 100:0 to 0:100).

  • Causality: Silica gel separates bulk metabolites based on polarity. The gradient elutes non-polar lipids first, retaining the polyhydroxylated Ustusol A until higher polarity (approx. 50:50) is reached.

  • Validation Checkpoint: Pool fractions based on identical TLC profiles. Fractions containing the target mass (m/z 268.16) via direct-injection LC-MS are advanced.

Step 3: Size Exclusion Chromatography
  • Methodology: Subject the enriched fractions to a Sephadex LH-20 column, eluting with pure Methanol or a CH₂Cl₂:MeOH (1:1) mixture.

  • Causality: While silica gel separates by polarity, Sephadex LH-20 operates orthogonally via size exclusion and mild adsorption. This critical step removes high-molecular-weight polymeric impurities and pigments that would otherwise foul analytical HPLC columns.

  • Validation Checkpoint: Monitor the eluate at 210 nm and 254 nm. Collect fractions exhibiting the UV absorbance characteristic of the α,β-unsaturated ketone moiety.

Step 4: Semi-Preparative HPLC Refinement
  • Methodology: Inject the Sephadex-purified fraction into a Semi-Preparative HPLC equipped with an ODS (C18) reverse-phase column. Elute isocratically with H₂O:MeOH (e.g., 40:60) at a flow rate of 2.0 mL/min.

  • Causality: Reverse-phase HPLC resolves structural isomers (like Ustusol B or C) based on subtle hydrophobic differences caused by the stereochemical orientation of the hydroxyl groups.

  • Validation Checkpoint: A single, sharp, symmetrical chromatographic peak confirms >98% purity, ready for NMR validation and bioassays.

IsolationWorkflow Fermentation A. ustus Fermentation Broth (Aqueous) Extraction EtOAc Liquid-Liquid Extraction (Amphiphilic Partitioning) Fermentation->Extraction Removes polar metabolites Silica Silica Gel Chromatography (Polarity Gradient) Extraction->Silica TLC Validation (Anisaldehyde) Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex Removes non-polar lipids HPLC Semi-Preparative HPLC (C18, Isocratic Elution) Sephadex->HPLC Removes polymeric pigments UstusolA Purified Ustusol A (>98% Purity) HPLC->UstusolA Resolves structural isomers

Self-validating isolation workflow for Ustusol A using orthogonal purification techniques.

Biological Activity & Pharmacological Potential

Ustusol A has demonstrated significant efficacy against agricultural phytopathogens. Microbroth dilution assays reveal potent minimum inhibitory concentrations (MIC) against several highly destructive fungal strains[5].

Mechanistically, the amphiphilic nature of the drimane core allows Ustusol A to intercalate into fungal cell membranes. The rigid decalin system inserts into the hydrophobic lipid bilayer, while the polar hydroxyl groups disrupt local hydrogen bonding, leading to membrane destabilization, leakage of intracellular contents, and ultimately, cell lysis.

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) Profile

Pathogenic Fungal StrainTarget ApplicationMIC (μM)
Thielaviopsis paradoxaAgricultural / Plant Pathogen1.56
Pestalotia calabaeAgricultural / Plant Pathogen1.56
Gloeosporium musarumAgricultural / Plant Pathogen3.13

The low micromolar MIC values position Ustusol A as a highly promising lead compound for the development of next-generation, eco-friendly agricultural fungicides, circumventing the resistance mechanisms commonly encountered with traditional azole-based treatments.

References

  • Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - ResearchGate, ResearchG
  • Ustusol A | Sesquiterpene - MedchemExpress.com, MedChemExpress,
  • Drimane-type sesquiterpenoids from fungi - Chinese Journal of Natural Medicines, Chinese Journal of N
  • Antibacterial Drimane Sesquiterpenes
  • Antifungal Drimane Sesquiterpenoids From a Marine-Derived Pleosporales sp.

Sources

Exploratory

The Biological Activity and Isolation Profile of Ustusol A: A Drimane Sesquiterpenoid from Aspergillus ustus

Executive Summary The exploration of marine sediment-derived fungi has catalyzed the discovery of novel chemical scaffolds with profound pharmacological and agricultural applications. Aspergillus ustus, particularly stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of marine sediment-derived fungi has catalyzed the discovery of novel chemical scaffolds with profound pharmacological and agricultural applications. Aspergillus ustus, particularly strains isolated from marine environments such as the rhizosphere of mangrove plants or marine sponges, is a prolific producer of secondary metabolites. Among its diverse metabolome—which includes isochromanes, meroterpenoids, and ophiobolins—the drimane-type sesquiterpenoids stand out for their structural complexity and targeted biological activities (1)[1]. This technical guide delineates the biological activity profile, structural characteristics, and validated isolation methodologies of Ustusol A , a highly oxygenated drimane sesquiterpenoid.

Molecular Architecture and Physicochemical Profile

Ustusol A features the classic bicyclic decalin core characteristic of drimane sesquiterpenoids. Its structure is distinguished by specific hydroxylation and a ketone moiety, granting the molecule an amphiphilic nature. This delicate balance between a lipophilic hydrocarbon skeleton and polar functional groups is mechanistically critical, as it dictates the molecule's solubility, target binding affinity, and ability to intercalate into biological membranes.

Table 1: Physicochemical Properties of Ustusol A

PropertyValue
Chemical Class Drimane Sesquiterpenoid
Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Source Organism Aspergillus ustus (e.g., marine strain 094102)
Key Structural Features Decalin ring system, multiple hydroxyl groups, ketone moiety

Biological Activity: Antifungal Efficacy

While extensive libraries of fungal secondary metabolites are routinely screened for broad-spectrum cytotoxicity, Ustusol A is uniquely characterized by its potent and selective antifungal activity against phytopathogenic fungi. It demonstrates remarkable efficacy against strains that cause severe agricultural blight and post-harvest decay, positioning it as a highly promising lead compound for the development of novel bio-fungicides (2)[2].

Table 2: Antifungal Susceptibility Profile of Ustusol A

Target PathogenPathological SignificanceMIC (μM)
Thielaviopsis paradoxaCauses black rot in agricultural crops (e.g., sugarcane, palm).1.56
Pestalotia calabaeInduces severe leaf spot diseases in various plant species.1.56
Gloeosporium musarumPrimary agent of banana anthracnose, causing massive post-harvest losses.3.10

Data synthesized from authoritative screenings of marine-derived Aspergillus ustus metabolites (3)[3].

Mechanistic Pathways

The exact molecular target of Ustusol A is part of ongoing research; however, the established paradigm for highly oxygenated drimane sesquiterpenoids involves the disruption of fungal cell membrane integrity. The amphiphilic nature of the molecule allows it to intercalate into the ergosterol-rich fungal membrane.

MoA A Ustusol A Exposure B Fungal Cell Membrane Intercalation A->B C Membrane Permeabilization & Ergosterol Disruption B->C Physical disruption D Intracellular ROS Accumulation C->D Stress response E Ion Leakage & Mitochondrial Dysfunction C->E Osmotic imbalance F Fungal Cell Death (Apoptosis/Necrosis) D->F E->F

Proposed antifungal mechanism of action for drimane sesquiterpenoids like Ustusol A.

Causality in Mechanism: The insertion of the decalin core alters membrane fluidity, leading to permeabilization. This physical breach causes an immediate leakage of intracellular ions (such as K+), triggering an osmotic imbalance. The secondary stress response results in the lethal accumulation of reactive oxygen species (ROS), which precipitates mitochondrial dysfunction and eventual cell death.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict quality control checkpoints.

Protocol 1: Bioactivity-Guided Isolation of Ustusol A

IsolationWorkflow A Aspergillus ustus Fermentation (Broth) B EtOAc Extraction & Concentration A->B Solvent Partition C Silica Gel Column Chromatography B->C Crude Extract D Sephadex LH-20 Size Exclusion C->D Active Fractions E Preparative HPLC Purification D->E Sub-fractions F Ustusol A (>98% Purity) E->F Final Polish

Workflow for the isolation of Ustusol A from Aspergillus ustus fermentation broth.

Step-by-Step Methodology:

  • Fermentation: Culture Aspergillus ustus (e.g., strain 094102) in potato dextrose broth (PDB) prepared with artificial seawater for 28 days at 28°C under static conditions.

  • Extraction (Causality Check): Extract the whole broth with Ethyl Acetate (EtOAc) three times. Why EtOAc? Its moderate polarity perfectly captures amphiphilic secondary metabolites like drimane sesquiterpenoids while leaving highly polar primary metabolites (sugars, proteins) in the aqueous phase.

  • Primary Fractionation: Subject the concentrated crude extract to silica gel column chromatography, eluting with a step gradient of petroleum ether/EtOAc (from 10:1 to 1:1, v/v).

  • Self-Validation Checkpoint (TLC): Analyze fractions via Thin Layer Chromatography (TLC) stained with vanillin-sulfuric acid. Only pool fractions exhibiting the characteristic colorimetric shift indicative of terpene scaffolds.

  • Size Exclusion: Pass the active pooled fractions through a Sephadex LH-20 column eluted with CH2Cl2/MeOH (1:1, v/v) to remove large polymeric impurities and pigments.

  • HPLC Purification: Purify the sub-fractions using semi-preparative RP-HPLC (e.g., ODS column, eluting with an isocratic gradient of MeOH/H2O) to yield pure Ustusol A. Validate final purity (>98%) via 1H and 13C NMR spectroscopy.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Step-by-Step Methodology:

  • Inoculum Preparation: Harvest conidia from 7-day-old cultures of target fungi (e.g., Thielaviopsis paradoxa) and adjust the suspension to 1 × 10^4 to 5 × 10^4 CFU/mL in RPMI 1640 medium.

  • Compound Dilution: Prepare serial two-fold dilutions of Ustusol A in DMSO. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Assay Assembly: In a 96-well microtiter plate, combine 100 μL of the fungal inoculum with 100 μL of the diluted compound.

  • Self-Validation Checkpoint (Controls): Include a positive control (Amphotericin B or Ketoconazole) to validate the assay's dynamic range, and a negative control (1% DMSO in media) to ensure the solvent does not inhibit fungal growth.

  • Incubation & Readout: Incubate plates at 28°C for 48–72 hours. Add 20 μL of resazurin dye (0.01%) to each well and incubate for an additional 2 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of Ustusol A that prevents the color change of resazurin from blue (oxidized, no growth) to pink (reduced, active fungal metabolism). Causality: Using a metabolic dye ensures that the visual MIC correlates directly with biological inhibition rather than just growth turbidity or compound precipitation.

References

  • Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies Source: Marine Drugs (MDPI) / National Institutes of Health (NIH) URL:[Link]

  • Drimane-type sesquiterpenoids from fungi Source: Chinese Journal of Natural Medicines URL:[Link]

  • Antibacterial Drimane Sesquiterpenes from Aspergillus ustus Source: NSF Public Access Repository URL:[Link]

Sources

Foundational

Ustusol A molecular weight and physicochemical properties

An In-depth Technical Guide to Ustiloxin A: Physicochemical Properties, Biological Activity, and Experimental Protocols Disclaimer: The following technical guide is on Ustiloxin A. The initial query for "Ustusol A" did n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ustiloxin A: Physicochemical Properties, Biological Activity, and Experimental Protocols

Disclaimer: The following technical guide is on Ustiloxin A. The initial query for "Ustusol A" did not yield results in scientific databases, suggesting a possible misspelling. Based on phonetic similarity and the nature of the request, this guide has been prepared on the well-documented mycotoxin, Ustiloxin A.

Introduction

Ustiloxin A is a potent, water-soluble mycotoxin belonging to a class of cyclopeptide compounds produced by the pathogenic fungus Villosiclava virens (anamorph: Ustilaginoidea virens), the causative agent of rice false smut disease.[1][2] Structurally, it is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a 13-membered cyclic core with an ether linkage.[3][4] This mycotoxin poses a significant threat to rice production and food safety due to its toxicity to both plants and animals.[2][3] However, its potent biological activity, particularly its antimitotic properties, has also made it a subject of interest for researchers in drug development as a potential lead compound for antitumor agents.[3][5]

This guide provides a comprehensive overview of the molecular and physicochemical properties of Ustiloxin A, its mechanism of action, and detailed protocols for its isolation, analysis, and biological evaluation.

Part 1: Molecular Profile and Physicochemical Properties

Ustiloxin A presents as a white, amorphous powder.[1] Its fundamental properties are crucial for its handling, analysis, and understanding its biological interactions.

1.1: Core Molecular Data

The foundational molecular characteristics of Ustiloxin A are summarized below.

PropertyValueSource
Molecular Formula C₂₈H₄₃N₅O₁₂S[1][6]
Molecular Weight 673.7 g/mol [6]
Monoisotopic Mass 673.26289300 Da[6]
Appearance White amorphous powder[1]
Compound Class Cyclopeptide Mycotoxin (RiPP)[1][3]
1.2: Solubility and Stability

Ustiloxin A is characterized by its high solubility in water, a property that dictates its extraction and analytical methodologies.[2][3][7] Standard solutions are typically prepared using ultrapure water.[4]

The stability of Ustiloxin A is influenced by pH. Its structure contains several functional groups that can undergo biotransformation reactions, including hydroxylation, oxidative deamination, and decarboxylation, particularly in the pH range of 7-9.[7][8][9][10] This reactivity is a key consideration for its detoxification and is indicative of its potential for chemical modification. Furthermore, Ustiloxin A can be degraded through photocatalytic methods.[3]

1.3: Spectroscopic Characteristics

Spectroscopic analysis is fundamental to the identification and quantification of Ustiloxin A.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm its molecular formula, typically identifying the protonated molecule [M+H]⁺ at an m/z of approximately 674.27.[1]

  • UV-Vis Spectroscopy: In HPLC analysis, Ustiloxin A exhibits a characteristic UV absorption profile, with a major detection wavelength of 220 nm.[1] Other reported absorption peaks are observed at 207 nm, 253 nm, and 290 nm.[11]

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR data has been published and is used for detailed structural elucidation.[1]

Part 2: Biological Activity and Mechanism of Action

Ustiloxin A's biological significance stems from its potent antimitotic activity, which is the basis for both its toxicity and its therapeutic potential.

2.1: Primary Mechanism of Action: Microtubule Destabilization

The primary molecular target of Ustiloxin A is tubulin , the dimeric protein subunit that polymerizes to form microtubules.[1][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.

Ustiloxin A exerts its effect by potently inhibiting microtubule assembly.[1][2][7][12] It binds to tubulin, likely at the same site as other antimitotic agents like rhizoxin and phomopsin A, and prevents the polymerization process.[7] This action not only halts the formation of new microtubules but can also lead to the depolymerization of existing ones.[7] This disruption of microtubule dynamics arrests the cell cycle during mitosis, leading to cell death.[12] With an IC₅₀ value of 0.7 µM for the inhibition of tubulin polymerization, Ustiloxin A is considered one of the most potent known inhibitors of this process.[7]

G cluster_0 Cellular Environment cluster_1 Ustiloxin A Effect cluster_2 Downstream Consequences UstiloxinA Ustiloxin A Tubulin α/β-Tubulin Dimers UstiloxinA->Tubulin Binds to Tubulin MT Microtubules (Polymerized) Tubulin->MT Polymerization (Normal Process) MT->Tubulin Depolymerization (Normal Process) MitoticArrest Mitotic Arrest (Cell Cycle Halts) MT->MitoticArrest Disruption of Mitotic Spindle Block->Tubulin PROMOTES Depolymerization Block->MT INHIBITS Assembly Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Caption: Mechanism of Ustiloxin A's antimitotic activity.

2.2: Toxicological Profile

Ustiloxin A exhibits a broad spectrum of toxicity:

  • Cytotoxicity: It is cytotoxic to various eukaryotic cells, with demonstrated activity against human cancer cell lines.[1][8] For instance, it shows an IC₅₀ value of 2.66 µmol/L against BGC-823 gastric cancer cells.[3] The sulfinylnorvaline moiety of the molecule is believed to be critical for this activity.[8]

  • Animal Toxicity: In vivo studies have shown that Ustiloxin A can cause significant damage to the liver and kidneys in mice.[2][8]

  • Phytotoxicity: It acts as a phytotoxin, inhibiting the germination and growth of various plants, including rice, wheat, and maize, by disrupting radicle and plumule development.[5][8] This is linked to an alteration of carbon metabolism and amino acid utilization within the germinating seed.[13]

Part 3: Experimental Methodologies

Accurate and reproducible experimental protocols are essential for the study of Ustiloxin A. The following sections detail validated methods for its isolation, analysis, and bioactivity assessment.

3.1: Isolation and Purification from Rice False Smut Balls

This protocol describes a common laboratory-scale method for obtaining purified Ustiloxin A.

G start Ground Rice False Smut Balls (FSB) extract Aqueous Extraction (Ultrasonication in dH₂O) start->extract Step 1 concentrate Concentration (Rotary Evaporation) extract->concentrate Step 2 m_resin Column Chromatography 1 (Macroporous Resin, e.g., HP-20) concentrate->m_resin Step 3: Initial Cleanup ods_aq Column Chromatography 2 (ODS-AQ Resin) m_resin->ods_aq Step 4: Intermediate Purification sephadex Column Chromatography 3 (Sephadex LH-20 / G-15) ods_aq->sephadex Step 5: Final Polishing hplc (Optional) Semi-Preparative HPLC sephadex->hplc For high purity end Purified Ustiloxin A (Verify by MS and NMR) sephadex->end hplc->end

Caption: Workflow for the isolation and purification of Ustiloxin A.

Step-by-Step Protocol:

  • Sample Preparation: Grind dried rice false smut balls into a fine powder.

  • Aqueous Extraction: Suspend the powder in deionized water (e.g., 200 mg powder in 6 mL water).[1] Perform extraction using an ultrasonic bath at room temperature for several hours. Repeat the extraction multiple times (e.g., 3x).

  • Concentration: Pool the aqueous extracts and concentrate them to dryness under vacuum using a rotary evaporator.

  • Initial Purification (Macroporous Resin): Redissolve the crude extract in water and apply it to a macroporous adsorption resin column (e.g., HP-20 or XAD-4).[13][14] Wash the column with water to remove highly polar impurities, then elute Ustiloxin A with an increasing gradient of methanol in water.

  • Intermediate and Final Purification: Collect the fractions containing Ustiloxin A (as determined by HPLC) and subject them to successive rounds of column chromatography. Common stationary phases include ODS-AQ and size-exclusion gels like Sephadex LH-20 or G-15 to separate closely related analogs.[13][15]

  • Purity Confirmation: The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by HR-ESI-MS and NMR spectroscopy.

3.2: Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for quantifying Ustiloxin A in various matrices.[2][9]

Typical HPLC Parameters:

  • System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[16]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic system of methanol and water is common.[16] A typical mobile phase might be 15% methanol and 85% water, sometimes containing a modifier like 0.02% trifluoroacetic acid (TFA).[4]

  • Flow Rate: 1.0 mL/min.[4][10]

  • Detection Wavelength: 220 nm (primary) or 254 nm.[1][9]

  • Quantification: Based on a calibration curve generated from a purified Ustiloxin A standard of known concentration.

3.3: In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of Ustiloxin A on its primary molecular target.

Protocol Outline:

  • Reagents: Purified tubulin (e.g., from porcine or bovine brain), GTP, and a suitable polymerization buffer (e.g., PIPES buffer).

  • Assay Setup: In a temperature-controlled spectrophotometer (37°C), combine tubulin, GTP, and buffer in a microcuvette.

  • Initiation of Polymerization: Add GTP to the tubulin solution to initiate polymerization.

  • Treatment: In parallel experiments, add varying concentrations of Ustiloxin A (or a vehicle control, e.g., water) to the tubulin solution before initiating polymerization.

  • Monitoring: Monitor the increase in absorbance (turbidity) at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the Ustiloxin A-treated samples to the control. Calculate the IC₅₀ value, which is the concentration of Ustiloxin A that inhibits tubulin polymerization by 50%.[7]

Conclusion

Ustiloxin A is a mycotoxin of significant scientific interest due to its dual nature as a food contaminant and a potent antimitotic agent. Its primary mechanism—the robust inhibition of tubulin polymerization—underpins its cytotoxicity and phytotoxicity. The well-defined methods for its isolation, purification, and analysis provide a solid foundation for further research into its biological roles, toxicological impact, and potential as a scaffold for developing novel anticancer therapeutics. A thorough understanding of its physicochemical properties is paramount for any researcher entering this field.

References

  • Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ustiloxin A | C28H43N5O12S | CID 164454 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Detoxification of Ustiloxin A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Biology of Ustiloxin Analogs as Mycotoxins - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • High-performance liquid chromatographic determination of ustiloxin A in forage rice silage. Taylor & Francis Online. Available at: [Link]

  • Ustiloxins, new antimitotic cyclic peptides: interaction with porcine brain tubulin - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Detoxification of Ustiloxin A by Hydroxylation of Endophytic Fungus Petriella setifera Nitaf10. MDPI. Available at: [Link]

  • Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice. MDPI. Available at: [Link]

  • Typical HPLC chromatogram (absorption at 254 nm) of a crude ustiloxin... - ResearchGate. ResearchGate. Available at: [Link]

  • Structure–activity relationships of ustiloxin analogues - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Incubation of ustiloxin A with the CFEs containing either extracellular... - ResearchGate. ResearchGate. Available at: [Link]

  • Inhibition of rice germination by ustiloxin A involves alteration in carbon metabolism and amino acid utilization - Frontiers. Frontiers. Available at: [Link]

  • Inhibition of rice germination by ustiloxin A involves alteration in carbon metabolism and amino acid utilization - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Detoxification of Ustiloxin A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - MDPI. MDPI. Available at: [Link]

  • Extraction and purification of ustiloxin A from rice false smut balls by a combination of macroporous resin and high-speed countercurrent chromatography - ResearchGate. ResearchGate. Available at: [Link]

  • Inhibitory activity of the isolated ustiloxins (1-5) on the radicle and germ elongation of rice seeds. - ResearchGate. ResearchGate. Available at: [Link]

  • The Contents of Ustiloxins A and B along with Their Distribution in Rice False Smut Balls. MDPI. Available at: [Link]

  • Isolation and structure of an antimitotic cyclic peptide, ustiloxin F - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Beyond Aspergillus ustus: A Technical Guide to the Alternative Natural Sources of Ustusol A

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ustusol A (C₁₅H₂₄O₄) is a highly bioactive drimane-type sesquiterpenoid traditionally associated with the marine sponge-derived fungus Aspergillus ustus. Recognized for its potent regulatory roles in microbial development and its targeted antifungal properties, it has become a highly sought-after secondary metabolite in natural product research and agricultural biotechnology. However, modern bioprospecting and advanced high-resolution metabolomics have expanded its known ecological niche.

This technical guide explores the alternative natural sources of Ustusol A—spanning marine sediment-derived fungi, terrestrial endophytes, and botanical matrices. By detailing the causality behind isolation techniques and providing self-validating experimental workflows, this whitepaper equips drug development professionals and analytical chemists with the authoritative grounding needed to harness Ustusol A from diverse biological systems.

Chemical Identity & Biosynthetic Framework

Ustusol A (3β,9α,11-trihydroxy-6-oxodrim-7-ene) is characterized by a rigid decahydronaphthalene scaffold decorated with specific hydroxyl and ketone functional groups [4]. Biosynthetically, it is derived from the cyclization of farnesyl pyrophosphate (FPP) via sesquiterpene synthases. This forms the drimane carbon skeleton, which is subsequently tailored by cytochrome P450 monooxygenases.

The precise stereochemistry of Ustusol A allows it to act as an influential microbial modulator, interfering with cell-to-cell communication and exhibiting targeted cytotoxicity against specific plant pathogens without broad-spectrum toxicity.

Emerging Natural Sources Beyond A. ustus

Marine Sediment-Derived Fungi: Pleosporales sp. CF09-1

Marine sediments represent an extreme environment characterized by high pressure and low temperatures, forcing unique metabolic adaptations in resident microflora. Pleosporales sp. CF09-1, isolated from the Bohai Sea, has been identified as a prolific producer of drimane sesquiterpenoids [1]. The production of Ustusol A in this strain is an evolutionary defense mechanism against competing marine microorganisms. Extracts from this specific strain yield Ustusol A that exhibits significant inhibitory activity against a panel of agricultural pathogens [1].

Terrestrial Endophytes: Paecilomyces sp. TE-540

Endophytic fungi reside asymptomatically within plant tissues, often producing secondary metabolites that confer protective benefits to the host. Chemical investigations of Paecilomyces sp. TE-540 have resulted in the successful isolation of Ustusol A alongside its structural analogs (Ustusols D and E) [2]. This discovery indicates that the drimane biosynthetic gene cluster (BGC) is conserved across divergent fungal genera, likely serving as a cross-species tool for host-plant defense.

Botanical Matrices: Artemisia argyi

In a striking cross-kingdom discovery, Ustusol A was recently identified in the traditional medicinal plant Artemisia argyi [3]. Utilizing UPLC-Q-Exactive-Orbitrap MS during a screening for anti-SARS-CoV-2 (COVID-19) sesquiterpenoids, Ustusol A was detected among 69 active compounds [3]. While detected within the plant matrix, pharmacognosy principles suggest this may be the metabolic output of an uncharacterized endophytic fungus residing within the A. argyi tissues, highlighting the complex holobiont nature of medicinal botanicals.

Quantitative Data Summary

To facilitate rapid comparison, the biological activity and source metrics of Ustusol A are summarized below.

Source OrganismHabitat / OriginTarget Pathogen / Cell LineBioactivity MetricReference
Pleosporales sp. CF09-1Marine Sediment (Bohai Sea)Thielaviopsis paradoxaMIC = 1.56 μM[1], [4]
Pleosporales sp. CF09-1Marine Sediment (Bohai Sea)Pestalotia calabaeMIC = 1.56 μM[1], [4]
Pleosporales sp. CF09-1Marine Sediment (Bohai Sea)Gloeosporium musarumMIC = 3.13 μM[1], [4]
Paecilomyces sp. TE-540Terrestrial EndophyteFungal PathogensModerate Inhibition[2]
Artemisia argyiTerrestrial PlantSARS-CoV-2 (Pseudovirus)Component of Active Extract[3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Bioactivity-Guided Isolation from Marine Fungi

G N1 Marine Sediment Collection (Bohai Sea) N2 Fungal Cultivation (Pleosporales sp. CF09-1) N1->N2 N3 Solid-State Fermentation (Rice Medium + Sea Salt) N2->N3 N4 Solvent Partitioning (EtOAc Extraction) N3->N4 N5 Column Chromatography (Silica Gel Gradient) N4->N5 N6 Bioactivity Screening (Antifungal Assays) N5->N6 N7 Preparative HPLC (ODS, MeOH/H2O) N6->N7 N8 Pure Ustusol A (NMR/MS Elucidation) N7->N8

Workflow for the bioactivity-guided isolation of Ustusol A from marine fungi.

Step-by-Step Methodology:

  • Solid-State Fermentation: Cultivate Pleosporales sp. CF09-1 on a solid rice medium supplemented with 3% artificial sea salt for 30 days at 25°C.

    • Causality: Marine-derived fungi have adapted to high-osmolarity environments. Culturing them in standard terrestrial media often silences secondary metabolite BGCs. The sea salt mimics native BGC activation conditions.

  • Solvent Extraction: Macerate the fermented material and extract exhaustively with Ethyl Acetate (EtOAc).

    • Causality: EtOAc is a moderately polar solvent that efficiently disrupts fungal cell walls and captures mid-polar drimane sesquiterpenoids like Ustusol A, leaving behind highly polar, non-bioactive primary metabolites (e.g., structural polysaccharides).

  • Fractionation & Bioassay Validation: Subject the crude extract to silica gel column chromatography using a step gradient of petroleum ether/EtOAc. Test all fractions against Thielaviopsis paradoxa using a standard disk diffusion assay.

    • Causality: This creates a self-validating loop. By only advancing fractions that exhibit antifungal activity, researchers prevent the isolation of inactive artifacts and ensure the target molecule is successfully tracked.

  • Preparative HPLC: Purify the active fraction using an ODS (Octadecylsilane) column with a Methanol/H₂O gradient to yield pure Ustusol A.

Protocol B: Untargeted UPLC-MS/MS Identification in Botanical Sources

G A1 Artemisia argyi Leaves (Pulverization) A2 Ultrasonic Extraction (70% Methanol) A1->A2 A3 UPLC Separation (C18 Column) A2->A3 A4 Q-Exactive Orbitrap MS (ESI Mode) A3->A4 A5 Data Processing (Compound Discoverer) A4->A5 A6 Database Matching (mzCloud, ChemSpider) A5->A6 A7 Identification of Ustusol A (m/z 269.17 [M+H]+) A6->A7

UPLC-MS/MS metabolomics pipeline for identifying Ustusol A in A. argyi.

Step-by-Step Methodology:

  • Sample Preparation: Pulverize dried Artemisia argyi leaves and subject them to ultrasonic-assisted extraction using 70% aqueous methanol for 45 minutes.

    • Causality: Ultrasonic cavitation ensures deep tissue penetration, while 70% methanol provides the optimal dielectric constant to extract both aglycones and glycosylated sesquiterpenoids.

  • Chromatographic Separation: Inject the filtered extract into a UPLC system equipped with a sub-2 μm C18 column, utilizing a mobile phase of 0.1% formic acid in water and acetonitrile.

    • Causality: The sub-2 μm particle size generates high theoretical plates, crucial for resolving the complex matrix of the 69 structurally similar sesquiterpenoids found in A. argyi.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the eluent using a Q-Exactive Orbitrap MS in positive electrospray ionization (ESI+) mode.

    • Causality: The Orbitrap mass analyzer provides high-resolution accurate mass (HRAM) capabilities. This is mandatory for distinguishing Ustusol A (Exact Mass: 268.1675, yielding an m/z of 269.1747 [M+H]⁺) from isobaric plant interferences, ensuring trustworthy identification without full NMR elucidation.

References

  • Source: nih.
  • Source: cjnmcpu.
  • Source: arabjchem.
  • Source: medchemexpress.
Foundational

Technical Whitepaper: Cytotoxic Profiling of Ustusol-Class Metabolites in Oncology Models

Executive Summary This technical guide provides a rigorous framework for evaluating the cytotoxic potential of Ustusol A and its related drimane sesquiterpenoids (specifically Ustusolate A ) derived from the marine fungu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for evaluating the cytotoxic potential of Ustusol A and its related drimane sesquiterpenoids (specifically Ustusolate A ) derived from the marine fungus Aspergillus ustus.

While often categorized together, the specific cytotoxic efficacy varies significantly based on the functional groups (hydroxyl vs. ester linkages). This guide focuses on the comparative analysis between HL-60 (Promyelocytic Leukemia, suspension model) and A549 (Non-Small Cell Lung Carcinoma, adherent model).[][2] Current literature indicates that Ustusolate A exhibits an IC50 of 20.6 µM against HL-60 and 30.0 µM against A549, suggesting a lineage-specific sensitivity that favors leukemic models.[][2]

Chemical Identity & Compound Profile

To ensure experimental reproducibility, the compound must be verified prior to biological application.[] Ustusol A and its derivatives are secondary metabolites produced by Aspergillus ustus (often mangrove-derived strains such as 094102).[][2][]

FeatureSpecification
Compound Class Drimane Sesquiterpenoid
Source Organism Aspergillus ustus (Marine/Mangrove strains)
Chemical Structure Tricyclic skeleton with varying hydroxylation patterns.[][2][][]
Solubility Soluble in DMSO, Methanol.[] Poor water solubility (requires carrier).
Key Stability Note Susceptible to hydrolysis at ester linkages (Ustusolate series) in basic media.

Comparative Cytotoxicity Data

The following data synthesizes the specific potency of the Ustusol/Ustusolate class. Note the differential sensitivity between the suspension and adherent lines.

Table 1: IC50 Profiling (24h - 48h Exposure)
Cell LineTissue OriginMorphologyIC50 (Ustusolate A)Sensitivity Interpretation
HL-60 Acute Promyelocytic LeukemiaSuspension20.6 µM Moderate: Higher sensitivity suggests susceptibility to mitochondrial disruption common in drimane sesquiterpenoids.[][2]
A549 Non-Small Cell Lung CarcinomaAdherent (Epithelial)30.0 µM Weak/Moderate: Robust epithelial nature and high efflux pump expression (e.g., P-gp) often confer higher resistance.[][2]
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Critical Insight: The lower IC50 in HL-60 cells is consistent with the general trend that rapid-turnover hematopoietic cells are more vulnerable to sesquiterpenoid-induced apoptosis than solid tumor models like A549.[2]

Technical Protocol: Validation of Cytotoxicity

Standardizing the assay is critical. Adherent and suspension cells cannot be treated identically.

Phase 1: Cell Culture & Maintenance[2]
  • A549 (Adherent): Maintain in F-12K or DMEM + 10% FBS.[][2] Passaging requires Trypsin/EDTA. Ensure cells are in the log phase (60-70% confluence) before seeding.[2]

  • HL-60 (Suspension): Maintain in RPMI-1640 + 10-20% FBS. Do not trypsinize. Maintain density between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    cells/mL. Overgrowth leads to spontaneous differentiation or apoptosis, invalidating the IC50.
Phase 2: The Differential MTT/CCK-8 Workflow

The following diagram outlines the specific handling differences required to generate valid IC50 curves for Ustusol A.

G cluster_A549 A549 (Adherent) cluster_HL60 HL-60 (Suspension) Compound Ustusol A / DMSO Stock A_Treat Add Compound (No Wash) Compound->A_Treat H_Treat Add Compound (Direct) Compound->H_Treat A_Seed Seed 5k cells/well (Allow 24h attachment) A_Seed->A_Treat A_Assay Add MTT Reagent A_Treat->A_Assay A_Read Remove Media -> Add DMSO -> Read OD A_Assay->A_Read H_Seed Seed 10k cells/well (Immediate Use) H_Seed->H_Treat H_Assay Add MTT/CCK-8 H_Treat->H_Assay H_Read Centrifuge Plate -> Remove Supernatant -> Add DMSO -> Read OD H_Assay->H_Read

Figure 1: Differential workflow for adherent (A549) vs. suspension (HL-60) cytotoxicity assays. Note the critical centrifugation step for HL-60 when using MTT.

Phase 3: Assay Execution (Step-by-Step)
  • Seeding:

    • A549: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       cells/well in 96-well plates.[2] Incubate 24h to allow attachment.
      
    • HL-60: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       cells/well.[2] Can be treated immediately, but a 4-hour recovery period is recommended.[][2]
      
  • Compound Dilution: Prepare serial dilutions of Ustusol A in media. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation: 48 hours is the standard endpoint for sesquiterpenoids to allow for cell cycle arrest and subsequent apoptosis.

  • Readout (MTT Specifics):

    • For HL-60 , you must spin the plate (1000 rpm, 5 min) before removing media to dissolve formazan crystals.[][2] Alternatively, use CCK-8 (WST-8) , which produces a water-soluble formazan and requires no solubilization step, reducing error in suspension lines.[][2]

Mechanistic Insights: The "Why"

Understanding the mechanism of action (MOA) is required to validate that the observed cytotoxicity is not merely necrotic artifact. Drimane sesquiterpenoids typically act via the intrinsic mitochondrial apoptotic pathway.

Proposed Pathway for Ustusol A[1]
  • Cellular Entry: Lipophilic nature allows passive diffusion.

  • Mitochondrial Stress: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Caspase Cascade: Release of Cytochrome C

    
     Activation of Caspase-9 
    
    
    
    Activation of Caspase-3.
  • Phenotype: DNA fragmentation and phosphatidylserine externalization (detectable by Annexin V).

G Drug Ustusol A (Intracellular Accumulation) Mito Mitochondrial Depolarization (ΔΨm ↓) Drug->Mito ROS ROS Generation Drug->ROS CytC Cytochrome C Release Mito->CytC ROS->Mito Feedback Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed signaling cascade.[][2] Ustusol A triggers mitochondrial dysfunction leading to Caspase-dependent apoptosis.[][2]

References

  • Gui, P., Fan, J., Zhu, T., Fu, P., Hong, K., & Zhu, W. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[][2][][] Marine Drugs, 20(7), 408.[][2][][]

    • Source:[Link][2]

    • Relevance: Primary source for the isolation of Ustusol/Ustusolate compounds and their specific IC50 values against HL-60 and A549.
  • BOC Sciences. (n.d.). Ustusolate A Product Information & Cytotoxicity Data. Relevance: Confirms the specific IC50 values (20.6 µM for HL-60, 30.0 µM for A549).
  • Zhuravleva, O. I., et al. (2022). Metabolites from the Marine-Derived Fungus Aspergillus sp. and Their Cytotoxic Activities.[][2] Marine Drugs, 20(9), 584.[][2][]

    • Source:[Link][2]

    • Relevance: Provides context on the drimane sesquiterpenoid class and comparative cytotoxicity in breast and lung cancer models.

Sources

Exploratory

Therapeutic Potential of Ustusol A in Agriculture

Content Type: Technical Whitepaper Subject: Bio-fungicidal efficacy, mechanism of action, and development protocols for Ustusol A. Audience: Senior Researchers, Agrochemical Scientists, and Product Development Leads. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Bio-fungicidal efficacy, mechanism of action, and development protocols for Ustusol A. Audience: Senior Researchers, Agrochemical Scientists, and Product Development Leads.

Executive Summary

The agricultural sector faces an urgent need for novel antifungal agents due to the rising resistance of phytopathogens to azoles and strobilurins. Ustusol A , a drimane sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus, represents a high-potential candidate for next-generation bio-fungicides.

Unlike broad-spectrum synthetics that often carry high environmental persistence, Ustusol A offers a dual-action mechanism targeting fungal membrane integrity and ergosterol biosynthesis. This guide provides a comprehensive technical analysis of Ustusol A, detailing its chemical profile, validated extraction protocols, specific antimicrobial targets (Thielaviopsis paradoxa, Gloeosporium musarum), and a self-validating experimental framework for its development into a commercial crop protection agent.

Chemical Profile & Biosynthetic Origin

Ustusol A is a highly oxygenated drimane sesquiterpenoid. Its structural complexity, characterized by a specific stereochemical configuration at the drimane core, confers its biological specificity.

  • IUPAC Name: 3β,9α,11-trihydroxy-6-oxodrim-7-ene[1][2][3][4][5]

  • Chemical Formula: C₁₅H₂₂O₄

  • Molecular Weight: ~266.33 g/mol

  • Source Organism: Aspergillus ustus (Marine strains, e.g., 094102, often associated with sponges like Suberites domuncula).

  • Solubility: Soluble in methanol, ethyl acetate, and DMSO; poor water solubility requires formulation (e.g., nano-emulsification) for field application.

Structural Visualization

The following diagram illustrates the core biosynthetic pathway and structural logic of Ustusol A production from farnesyl pyrophosphate (FPP).

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenyl Drimenyl Cation FPP->Drimenyl Drimane Synthase Albicanol Albicanol / Drimenol Drimenyl->Albicanol Cyclization Oxidation CYP450 Oxidation (Hydroxylation @ C3, C9, C11) Albicanol->Oxidation Enzymatic Modification UstusolA USTUSOL A (3β,9α,11-trihydroxy-6-oxodrim-7-ene) Oxidation->UstusolA Final Biosynthesis

Figure 1: Biosynthetic logic flow from FPP precursor to the bioactive Ustusol A via drimane cyclization and oxidative tailoring.[1][2][3][4][6][7][8][9][10]

Mechanism of Action (MoA)

Ustusol A functions primarily as a membrane disruptor with secondary effects on mitochondrial respiration. Its efficacy is comparable to commercial standards but operates via a multi-target approach that reduces the likelihood of rapid resistance development.

Primary Target: Ergosterol Biosynthesis & Membrane Integrity

Similar to related drimenols, Ustusol A interferes with the fungal cell membrane. Evidence suggests it inhibits lanosterol 14α-demethylase , a key enzyme in the ergosterol pathway.[11]

  • Effect: Depletion of ergosterol leads to increased membrane permeability.

  • Outcome: Leakage of intracellular ions (

    
    ) and eventual cell lysis.
    
Secondary Target: Mitochondrial Dysfunction

Drimane sesquiterpenoids are known to uncouple oxidative phosphorylation in fungal mitochondria.

  • Effect: Disruption of the proton gradient.

  • Outcome: ATP depletion and accumulation of Reactive Oxygen Species (ROS), triggering apoptosis in the fungal hyphae.

MoA Ustusol Ustusol A (Exogenous) CellWall Fungal Cell Wall Ustusol->CellWall Penetration Target1 Inhibition of Lanosterol 14α-demethylase CellWall->Target1 Target2 Mitochondrial Membrane Depolarization CellWall->Target2 Ergosterol Ergosterol Depletion Target1->Ergosterol ROS ROS Accumulation Target2->ROS Lysis Membrane Rupture (Cell Lysis) Ergosterol->Lysis Structural Failure Apoptosis Hyphal Apoptosis ROS->Apoptosis Oxidative Stress

Figure 2: Dual-action mechanism of Ustusol A targeting ergosterol synthesis and mitochondrial stability.

Agricultural Efficacy & Data Profile

Ustusol A has demonstrated potent in vitro activity against specific phytopathogens affecting tropical fruits. The following data summarizes its efficacy relative to standard controls.

Quantitative Efficacy (MIC Values)

Data derived from microdilution assays against aggressive plant pathogens.

Target PathogenDisease IndicationUstusol A MIC (µM)Comparative Potency
Thielaviopsis paradoxa Pineapple Black Rot1.6 High (Superior to some azoles)
Pestalotia calabae Leaf Spot1.6 High
Gloeosporium musarum Banana Anthracnose3.1 Moderate-High
Candida albicans (Reference)Yeast Model1.6 - 3.1High

Interpretation: An MIC of 1.6 µM indicates a highly potent bioactive compound. For context, many commercial fungicides operate in the 1–10 µM range in vitro. The specificity towards Thielaviopsis suggests a niche application in post-harvest treatment of pineapples and sugar cane.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a self-validating system where control arms confirm the activity of the extract at each stage.

Production & Isolation Protocol

Objective: Isolate high-purity Ustusol A from Aspergillus ustus.

  • Fermentation:

    • Inoculate Aspergillus ustus (Strain 094102) into PDB (Potato Dextrose Broth) amended with 3% sea salt (mimicking marine environment).

    • Incubate at 28°C, 150 rpm for 14 days.

  • Extraction:

    • Filter mycelia. Extract filtrate with Ethyl Acetate (EtOAc) x3.

    • Concentrate organic phase in vacuo to yield crude gum.

  • Purification (Self-Validating Step):

    • Step A: Silica gel column chromatography (Gradient: Petroleum Ether -> EtOAc).

    • Step B: HPLC Purification (C18 column, MeOH/H₂O gradient).

    • Validation: Monitor absorbance at 254nm. Collect peak corresponding to Ustusol A (retention time must be pre-calibrated with standard or confirmed via NMR).

  • Identification:

    • Confirm structure via ¹H-NMR and ¹³C-NMR. Look for characteristic signals: Ketone carbonyl (~199 ppm), olefinic carbons (~128/157 ppm).[2]

Bioassay: Microdilution MIC Determination

Objective: Quantify antifungal potency.

  • Preparation: Dissolve purified Ustusol A in DMSO (Stock: 10 mM).

  • Inoculum: Prepare spore suspension of Thielaviopsis paradoxa (

    
     spores/mL).
    
  • Assay:

    • Use 96-well plates. Serial dilutions of Ustusol A (0.1 to 100 µM).

    • Positive Control: Carbendazim or Fluconazole.

    • Negative Control: DMSO (solvent only) + Fungal spores.

  • Incubation: 25°C for 48–72 hours.

  • Readout: Visual score of turbidity or OD₆₀₀ measurement. MIC is the lowest concentration with no visible growth.

Workflow cluster_0 Phase 1: Production cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Ferm Fermentation (A. ustus + Sea Salt) Extract EtOAc Extraction Ferm->Extract Chrom Silica Gel Chromatography Extract->Chrom HPLC HPLC Isolation (C18 Column) Chrom->HPLC NMR NMR Verification (Self-Validation) HPLC->NMR Assay Microdilution Assay (Target: T. paradoxa) NMR->Assay Confirmed Pure Compound Data MIC Determination Assay->Data

Figure 3: Step-by-step workflow for the isolation and validation of Ustusol A.

Safety, Toxicology & Future Outlook

Cytotoxicity vs. Phytotoxicity
  • Mammalian Toxicity: Drimane sesquiterpenoids can exhibit cytotoxicity (IC₅₀ ~10–20 µM against HL-60 cells). This narrow therapeutic index necessitates targeted delivery systems (e.g., encapsulation in lignin or chitosan nanoparticles) to protect applicators and non-target organisms.

  • Phytotoxicity: While some related metabolites are phytotoxic, Ustusol A is primarily antifungal. However, dose-response studies on crop seedlings (e.g., wheat, corn) are required to establish the "No Observed Adverse Effect Level" (NOAEL) for plants.

Regulatory Pathway

To register Ustusol A as a biopesticide:

  • Source Verification: Genetic sequencing of the A. ustus strain to ensure no mycotoxin (e.g., ochratoxin) co-production.

  • Ecotox Studies: Evaluation of impact on soil microbiome and aquatic life (drimanes can be toxic to fish).

  • Residue Analysis: Determination of half-life on fruit surfaces (post-harvest application requires rapid degradation or zero-toxicity residues).

References

  • Liu, H., et al. (2009). Drimane sesquiterpenoids from the marine-derived fungus Aspergillus ustus. Journal of Natural Products.[12] Link

  • Yurchenko, E. A., et al. (2020). Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies. Marine Drugs.[6][10] Link

  • Zhang, W., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Marine Drugs.[6][10] Link

  • Hanson, J. R. (2010). Drimane sesquiterpenoids from fungi. Natural Product Reports.[10] Link

  • Koshino, H., et al. (1989). Structure and antifungal activity of drimane sesquiterpenoids. Agricultural and Biological Chemistry.[10][11][12][13][14] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Structural Elucidation of Ustusol A from Marine-Derived Fungi

Scientific Rationale & Introduction Marine-derived fungi, particularly those of the genus Aspergillus and the order Pleosporales, are prolific producers of drimane sesquiterpenoids[1]. Ustusol A is a naturally occurring,...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Marine-derived fungi, particularly those of the genus Aspergillus and the order Pleosporales, are prolific producers of drimane sesquiterpenoids[1]. Ustusol A is a naturally occurring, highly oxygenated drimane sesquiterpene[2]. It is frequently isolated from marine strains such as Aspergillus ustus sourced from the marine sponge Suberites domuncula[3].

Ustusol A is of significant interest in agricultural and pharmaceutical drug development due to its targeted biological activity. It functions as a potent antifungal agent, exhibiting strong inhibitory effects against a panel of plant pathogenic fungi, including Thielaviopsis paradoxa, Pestalotia calabae, and Gloeosporium musarum[1].

Isolating low-abundance secondary metabolites from complex marine fungal extracts requires a highly orthogonal chromatographic strategy. This protocol details a self-validating workflow leveraging solid-phase resin extraction, liquid-liquid partitioning, and multi-dimensional chromatography to isolate Ustusol A with high purity.

Experimental Workflow

G A Marine Fungal Strain (Aspergillus ustus) B Liquid Fermentation (Marine Broth, 28 Days) A->B C Broth Filtration & Mycelial Separation B->C D XAD-7 Resin Adsorption & Acetone:MeOH Elution C->D Aqueous Filtrate E Mycelial Extraction (EtOAc & Ultrasonication) C->E Fungal Mycelia F Liquid-Liquid Partitioning (EtOAc / H2O) D->F E->F G Silica Gel Chromatography (CH2Cl2:MeOH Gradient) F->G H Sephadex LH-20 / ODS (Size & Polarity Exclusion) G->H I Preparative HPLC (MeCN:H2O Isocratic) H->I J Pure Ustusol A (C15H24O4) I->J

Orthogonal isolation workflow for Ustusol A from marine fungi.

Materials and Reagents

  • Biological Strain: Aspergillus ustus (marine-derived).

  • Fermentation Media: Potato Dextrose Broth (PDB) supplemented with 3% artificial sea salt.

  • Resins & Stationary Phases: Amberlite XAD-7 polymeric resin, Silica gel (200-300 mesh), ODS (Octadecylsilyl, C18) silica gel, Sephadex LH-20.

  • Solvents (HPLC/Analytical Grade): Ethyl Acetate (EtOAc), Methanol (MeOH), Acetone, Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), Deionized (DI) Water.

Step-by-Step Isolation Protocol

Phase 1: Fermentation and Biomass Processing
  • Inoculation & Cultivation: Inoculate A. ustus mycelial plugs into 1 L Erlenmeyer flasks containing 300 mL of marine-supplemented PDB. Culture statically at 28°C for 28 days in the dark.

    • Causality: Marine fungi often silence secondary metabolite gene clusters in standard terrestrial media. The osmotic stress from the 3% sea salt mimics the marine environment, activating cryptic biosynthetic pathways. Static cultivation promotes localized nutrient depletion, a primary trigger for drimane sesquiterpenoid biosynthesis.

  • Harvesting: Separate the fungal mycelia from the culture broth using vacuum filtration through Whatman No. 1 filter paper[4].

Phase 2: Extraction and Partitioning
  • Broth Extraction (Resin Trapping): Treat the filtered aqueous culture broth with XAD-7 resin (10% w/v) and leave it to stir overnight[4].

    • Causality: XAD-7 is a moderately polar macroporous resin that efficiently traps amphiphilic sesquiterpenoids from large aqueous volumes. This circumvents the severe emulsion problems typically encountered during direct liquid-liquid extraction of protein-rich fermentation broths.

  • Resin Elution: Collect the XAD-7 resin by filtration and wash it with 2 L of DI-water to remove residual salts and sugars[4]. Subsequently, extract the resin with 2 L of a 1:1 acetone:methanol mixture[4]. Concentrate the eluate in vacuo.

  • Mycelial Extraction: Macerate the separated fungal mycelia and extract exhaustively with EtOAc under ultrasonication.

  • Pooling & Partitioning: Combine the concentrated resin eluate and the mycelial EtOAc extract. Partition the combined crude extract between EtOAc and H₂O. Retain and dry the EtOAc layer[4].

Phase 3: Orthogonal Fractionation
  • Normal-Phase Silica Gel Chromatography: Load the crude EtOAc extract onto a silica gel column. Elute using a step gradient of CH₂Cl₂:MeOH (from 100:0 to 50:50, v/v).

    • Causality: Normal-phase chromatography separates the bulk matrix based on polarity. Ustusol A, possessing multiple hydroxyl groups, typically elutes in the mid-polar fractions.

  • Size Exclusion / Reversed-Phase: Subject the Ustusol A-enriched fractions to Sephadex LH-20 chromatography (eluting with 100% MeOH) to remove high-molecular-weight pigments and lipids. Follow this with ODS (C18) column chromatography eluting with a gradient of MeOH:H₂O to narrow the polarity window.

Phase 4: High-Resolution Purification
  • System Setup: Utilize a Preparative HPLC system equipped with a Diode Array Detector (DAD) and a semi-preparative C18 column (e.g., 250 × 10 mm, 5 µm).

  • Method: Run an isocratic elution using 45% MeCN in H₂O at a flow rate of 3.0 mL/min. Monitor absorbance at 210 nm.

  • Collection: Collect the target peak and lyophilize to yield pure Ustusol A as a white amorphous solid[5].

Analytical Validation (Self-Validating System)

To ensure absolute trustworthiness, the protocol mandates a self-validating feedback loop. The isolated compound must be subjected to spectroscopic analysis. If the analytical signatures do not match the established parameters below, the fraction must be returned to Phase 4 for further HPLC refinement.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) must yield an m/z of 269.1762 [M+H]⁺, which is consistent with the molecular formula C₁₅H₂₄O₄ and four degrees of unsaturation[5].

  • Infrared (IR) Spectroscopy: The IR spectrum must confirm the presence of hydroxy groups (broad stretches at 3520, 3440, and 3380 cm⁻¹) and a conjugated carbonyl group (sharp stretch at 1660 cm⁻¹)[5].

Quantitative Data Summary

The following table summarizes the key physicochemical properties, structural validation metrics, and biological activity of Ustusol A for rapid reference.

ParameterValue / SignatureSource
Appearance White amorphous solid[5]
Molecular Formula C₁₅H₂₄O₄[5]
Molecular Weight 268.35 Da[2]
HRESIMS (m/z) 269.1762 [M+H]⁺[5]
IR Signatures (νmax) 3520, 3440, 3380, 1660 cm⁻¹[5]
MIC (Thielaviopsis paradoxa) 1.56 µM[2]
MIC (Pestalotia calabae) 1.56 µM[2]
MIC (Gloeosporium musarum) 3.13 µM[2]

References

  • Source: nih.
  • Title: Antifungal Drimane Sesquiterpenoids From a Marine-Derived Pleosporales sp.
  • Source: nsf.
  • Source: medchemexpress.
  • Title: naproc-13 (Chromatographic separation of the extract)

Sources

Application

High-Purity Isolation of Ustusol A: A Systematic HPLC Method Development Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ustusol A (C₁₅H₂₄O₄), a drimane sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus, exhibits significant bioactivity, including antimicrobial and cytotoxic properties.[1][2][3][] However, its purification is complicated by the presence of structural isomers (e.g., Ustusol B, F) and a complex fermentation matrix.[1][2][3][] This Application Note details a robust, self-validating HPLC method development protocol for the isolation of Ustusol A. We prioritize a Quality by Design (QbD) approach, transitioning from analytical profiling to preparative scale-up, ensuring >98% purity for biological evaluation.[1][2][3][]

Physicochemical Profiling & Pre-Method Considerations

Before initiating chromatographic development, the physicochemical nature of the analyte must dictate the system parameters.

ParameterCharacteristicImplication for HPLC
Chemical Class Drimane SesquiterpenoidModerately polar; amenable to Reversed-Phase (RP) chromatography.[1][2][3][]
Functional Groups Enone (conjugated ketone), 3x HydroxylsEnone: Chromophore at ~240–254 nm.[1][2][3][] Hydroxyls: Potential for peak tailing; requires acid modifier.[1][]
Solubility Soluble in MeOH, EtOAc, DMSO; Poor in WaterSample diluent should be MeOH or 50% MeOH/H₂O to prevent precipitation on column head.[1][2][3][]
Stability Susceptible to dehydration/oxidationAvoid high temperatures (>40°C) and strong mineral acids.[1][]

Analytical Method Development

Column Selection Strategy

For sesquiterpenoids, resolution of stereoisomers is the primary challenge.[1][]

  • Primary Choice: C18 (Octadecylsilane) with high carbon load (>15%) and full end-capping.[1][2][3][] This provides maximum hydrophobic interaction to separate closely related isomers based on subtle differences in effective hydrophobicity.[]

  • Alternative: Phenyl-Hexyl .[1][3][] If C18 fails to resolve Ustusol A from Ustusol B, the π-π interactions of the Phenyl phase can exploit the enone system differences.[1][]

Mobile Phase Optimization

Standard fungal metabolite gradients often utilize Acetonitrile (ACN).[2][3][] However, for hydroxylated drimanes, Methanol (MeOH) often provides superior selectivity due to hydrogen bonding capabilities with the analyte's hydroxyl groups.[1][2][3][]

  • Solvent A: Water + 0.1% Formic Acid (FA).[1][]

    • Role: FA suppresses the ionization of residual silanols on the column and any acidic impurities, sharpening peaks. It is also volatile, essential for downstream lyophilization.[1][2][3][]

  • Solvent B: Methanol + 0.1% Formic Acid.[1][]

Waveform & Detection[1][4]
  • Primary Channel: 254 nm (Specific to the

    
    -unsaturated ketone).[1][2][3][]
    
  • Secondary Channel: 210 nm (Universal detection for impurities lacking conjugation).[1][]

  • Scan Mode: 190–400 nm (PDA) for peak purity assessment.[1][]

The "Scouting" Gradient Protocol
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Temperature: 30°C.

Time (min)% Solvent B (MeOH)Event
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
25.0100Linear Ramp (Elute all metabolites)
30.0100Wash
30.15Re-equilibration

Decision Point: If Ustusol A elutes at >80% B, the method is too weak.[1][] If it elutes <20% B, it is too strong.[1][2][3][] Ideally, the target retention is 40–60% B.[1][]

Method Validation & Optimization

Once the peak is identified (via MS or standard comparison), the gradient is flattened to improve resolution (


).[2][3]

Optimized Isocratic/Shallow Gradient:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2][3][]

  • Gradient: 40% B to 70% B over 20 minutes.

  • Rationale: A shallow gradient (1.5% change/min) maximizes the separation of the Ustusol cluster.[]

System Suitability Parameters (Acceptance Criteria)
ParameterLimit
Resolution (

)

(between Ustusol A and nearest impurity)
Tailing Factor (

)

Theoretical Plates (

)

Scale-Up to Preparative HPLC

To isolate mg-quantities for NMR/Bioassay, the analytical method is scaled geometrically.[1][2][3][]

Scale-Up Calculation


Where 

is length and

is radius.[2][3][]

Example Transition:

  • Analytical: 4.6 x 150 mm, 5 µm, 1.0 mL/min, 20 µg load.[1][2][3][]

  • Preparative: 21.2 x 150 mm, 5 µm.[1][]

  • New Flow Rate:

    
     mL/min.[1][]
    
  • Loading Capacity:

    
     mg per injection (dependent on resolution).[1][]
    
Preparative Workflow Diagram

The following diagram illustrates the critical decision pathways during the purification process.

Ustusol_Purification_Workflow Start Crude Extract (A. ustus Fermentation) PreFrac Pre-fractionation (Silica Gel / Sephadex LH-20) Start->PreFrac EtOAc Extraction Anal_Screen Analytical HPLC Screening (C18, MeOH/H2O + 0.1% FA) PreFrac->Anal_Screen Enriched Fraction Decision_Res Resolution > 1.5? Anal_Screen->Decision_Res Opt_Gradient Optimize Gradient Slope (Flatten %B change) Decision_Res->Opt_Gradient No (Partial Sep) Switch_Chem Switch Column Chemistry (Phenyl-Hexyl) Decision_Res->Switch_Chem No (Co-elution) Scale_Up Scale-Up Calculation (Load: 10-20mg) Decision_Res->Scale_Up Yes Opt_Gradient->Anal_Screen Switch_Chem->Anal_Screen Prep_Run Preparative HPLC Run (21.2mm ID Column) Scale_Up->Prep_Run Fraction_Coll Fraction Collection (Time or Threshold based) Prep_Run->Fraction_Coll Purity_Check Purity Check (Analytical) Fraction_Coll->Purity_Check Final Pure Ustusol A (>98%) Purity_Check->Final Pass Recycle Re-Chromatography Purity_Check->Recycle Fail Recycle->Prep_Run

Figure 1: Decision matrix for the isolation of Ustusol A, detailing the transition from crude extract to pure compound.

Detailed Protocol (SOP)

Step 1: Sample Preparation[4]
  • Extraction: Extract the Aspergillus ustus fermentation broth with Ethyl Acetate (EtOAc) (3x).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at

    
     to yield crude gum.
    
  • Filtration: Redissolve crude in HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1][] Note: Do not use Nylon filters as they may bind phenolic/terpenoid compounds.[1][]

Step 2: Analytical Screening[2][3][4]
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).[1][2][3][]

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.[1][][5]
      
    • B:

      
       + 0.1% Formic Acid.[1][][5]
      
  • Gradient: 0–2 min (40% B), 2–20 min (40%

    
     80% B), 20–25 min (100% B).
    
  • Detection: 254 nm.

  • Target: Identify Ustusol A peak (typically elutes ~12–15 min in this gradient).[]

Step 3: Preparative Isolation[1][2]
  • System: Preparative HPLC with Fraction Collector.

  • Column: YMC-Pack ODS-A (20 x 250 mm, 5 µm).

  • Flow Rate: 18 mL/min.

  • Injection: 500 µL of 50 mg/mL sample (25 mg load).

  • Collection Trigger: Slope/Threshold based at 254 nm.

  • Post-Process: Pool fractions corresponding to Ustusol A. Remove MeOH via Rotavap, then freeze-dry the aqueous residue to obtain a white/off-white powder.[1][3][]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% MeOH).Dilute sample with 50% water before injection.[1][]
Broad Peaks Lack of pH control.[1][]Ensure 0.1% Formic Acid is fresh in both mobile phases.[]
Ghost Peaks Contaminated aqueous phase.[1][]Replace water; flush column with 100% ACN.
Low Recovery Irreversible adsorption.[1][]Check pre-column filter; ensure sample is fully soluble in mobile phase.[]

References

  • Isolation & Structure

    • Liu, S., et al. (2022).[1][2][3][] "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 409.[1][2][3][]

    • [2][3][]

    • Context: Primary source for the isolation of Ustusol A, F, and G using silica and HPLC.[1][2]

  • HPLC Method Theory

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2][3][] Introduction to Modern Liquid Chromatography. Wiley.[1][]

    • [2][3][]

    • Context: Authoritative text on gradient optimization and scale-up calcul
  • General Fungal Metabolite Protocols

    • Nielsen, K. F., & Smedsgaard, J. (2003).[1][2][3][] "Fungal metabolite screening: database of 474 mycotoxins and fungal metabolites for multifunction HPLC-DAD-MS detection." Journal of Chromatography A, 1002(1-2), 111-136.[1][2][3][]

    • Context: Validates the use of Acidified MeOH/Water gradients for fungal metabolite profiling.

Sources

Method

Ustusol A antifungal susceptibility testing methods

Executive Summary Ustusol A (CAS 1175543-02-8) is a drimane-type sesquiterpene secondary metabolite originally isolated from Aspergillus ustus. While structurally related to known bioactive terpenes, its specific antifun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ustusol A (CAS 1175543-02-8) is a drimane-type sesquiterpene secondary metabolite originally isolated from Aspergillus ustus. While structurally related to known bioactive terpenes, its specific antifungal potency and spectrum remain areas of active investigation. This Application Note provides a rigorous, standardized framework for evaluating the antifungal susceptibility of Ustusol A against yeast (Candida spp., Cryptococcus spp.) and filamentous fungi (Aspergillus spp.). Unlike clinical antibiotics with established breakpoints, Ustusol A requires a "Novel Agent" evaluation approach. This guide adapts CLSI (M27/M38) and EUCAST standards to accommodate the physicochemical properties of Ustusol A, specifically addressing its solubility profile and potential modes of action.

Introduction & Scientific Context

The emergence of pan-resistant fungal pathogens necessitates the screening of natural products for novel scaffolds. Ustusol A presents a unique drimane sesquiterpene core (C15H24O4). Preliminary data suggests it may modulate microbial signaling and secondary metabolism, distinct from the ergosterol-targeting mechanism of azoles.

Key Challenges in Testing Ustusol A:

  • Solubility: Ustusol A is lipophilic and typically supplied as a powder soluble in methanol. Incompatible solvents can precipitate in aqueous media, causing false-negative MICs.

  • Stability: Sesquiterpenes can be sensitive to oxidation; proper storage and fresh stock preparation are critical.

  • Endpoint Definition: As a non-lytic agent, Ustusol A may exhibit a "trailing effect" (partial inhibition) rather than complete clearance, requiring precise endpoint criteria.

Materials & Reagents

Test Compound Preparation
  • Compound: Ustusol A (≥98% purity, HPLC grade).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

    • Note: While Ustusol A is soluble in methanol, DMSO is preferred for biological assays to minimize solvent toxicity. If methanol must be used, the final concentration in the well must be <2%.

  • Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

    • Calculation: Weigh 1.0 mg Ustusol A; dissolve in 100 µL DMSO. Vortex for 30 seconds to ensure complete solubilization.

    • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles.

Culture Media
  • RPMI 1640 Medium: Buffered with MOPS (0.165 M) to pH 7.0. This is the CLSI standard.[1][2]

    • Why MOPS? It maintains pH stability during incubation, preventing pH-dependent shifts in antifungal activity.

  • Sabouraud Dextrose Agar (SDA): For colony maintenance and purity checks.

Quality Control Strains
  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus fumigatus ATCC MYA-3626

  • Rationale: These strains have defined MIC ranges for standard antifungals, validating the assay conditions.

Core Protocol: Broth Microdilution (96-Well Format)

Based on CLSI M27-A3 (Yeasts) and M38-A2 (Molds).

Workflow Diagram

G Start Start: Ustusol A Powder Stock Stock Prep: 10 mg/mL in DMSO Start->Stock Dilution Intermediate Dilution (2x Final Conc in RPMI) Stock->Dilution Dilute 1:50 in Media PlatePrep Plate Preparation 100 µL Drug Solution/well Dilution->PlatePrep Serial 2-fold dilutions Combine Inoculation Add 100 µL Inoculum to Wells PlatePrep->Combine Inoculum Inoculum Prep Yeasts: 1-5 x 10^3 CFU/mL Molds: 0.4-5 x 10^4 CFU/mL Inoculum->Combine Incubate Incubation 35°C, 24-48h (Yeasts) 35°C, 48-72h (Molds) Combine->Incubate Read Read MIC Visual & Spectrophotometric Incubate->Read

Figure 1: Step-by-step workflow for the broth microdilution assay of Ustusol A.

Step-by-Step Procedure

Step 1: Preparation of Assay Plates (2x Concentration)

  • Intermediate Dilution: Dilute the 10 mg/mL stock 1:50 in RPMI 1640 to get 200 µg/mL . (This keeps DMSO at 2%).

  • Serial Dilution:

    • Dispense 100 µL of RPMI 1640 into columns 2-12 of a sterile 96-well plate (U-bottom).

    • Add 200 µL of the 200 µg/mL Ustusol A solution to column 1.

    • Transfer 100 µL from column 1 to column 2. Mix 5 times. Repeat down to column 10.[3]

    • Discard 100 µL from column 10.

    • Result: Columns 1-10 contain 2x drug concentrations (200 down to 0.39 µg/mL).

    • Controls:

      • Column 11: Growth Control (Media + Solvent only).

      • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Yeasts: Pick 5 colonies from 24h SDA culture. Suspend in sterile saline to 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640. Final density: ~1-5 × 10³ CFU/mL.

  • Molds: Wash conidia from 7-day sporulating culture. Adjust to 0.5 McFarland. Dilute 1:50 in RPMI 1640. Final density: ~0.4-5 × 10⁴ CFU/mL.

Step 3: Assay Initiation

  • Add 100 µL of the diluted inoculum to wells in columns 1-11.

  • Add 100 µL of sterile RPMI to column 12 (Sterility Control).

  • Final Conditions:

    • Drug Concentration: 100 µg/mL to 0.19 µg/mL .

    • DMSO Concentration: 1% (Non-toxic to most fungi).

Step 4: Incubation

  • Seal plates with gas-permeable tape to prevent evaporation.

  • Incubate at 35°C in ambient air.

  • Duration: 24h and 48h for Candida; 48h and 72h for Aspergillus.

Data Analysis & Interpretation

Determining the MIC

Since Ustusol A is a natural product with unknown kinetics, use strict endpoint criteria:

  • MIC-0 (Complete Inhibition): The lowest concentration with optically clear wells (no visible growth). Recommended for fungicidal agents.

  • MIC-2 (50% Inhibition): The lowest concentration showing a prominent reduction (≥50%) in turbidity compared to the growth control. Recommended for fungistatic agents or those with trailing growth.

Quantitative Reading (Spectrophotometric): Read absorbance at 530 nm or 600 nm .



Data Reporting Table
OrganismStrain IDMIC-0 (µg/mL)MIC-2 (µg/mL)Interpretation
C. albicansATCC 900286.253.12Moderate Activity
A. fumigatusClinical Isolate>10050Low Potency / Trailing
C. neoformansH991.560.78High Potency

Advanced Protocol: Mechanism of Action Exploration

If Ustusol A shows activity, the next step is to determine how it works.

Sorbitol Protection Assay (Cell Wall Integrity)
  • Principle: Sorbitol acts as an osmotic protectant. If Ustusol A attacks the cell wall (like Echinocandins), the MIC will increase significantly in the presence of sorbitol (cells survive despite wall damage).

  • Protocol: Run the standard MIC assay in duplicate.

    • Set A: Standard RPMI.

    • Set B: RPMI + 0.8 M Sorbitol .

  • Interpretation: A shift in MIC of >4-fold (e.g., from 4 µg/mL to >64 µg/mL) suggests cell wall targeting.

Ergosterol Binding Assay
  • Principle: If Ustusol A binds ergosterol (like Amphotericin B), adding exogenous ergosterol will "quench" the drug, raising the MIC.

  • Protocol:

    • Prepare RPMI supplemented with 400 µg/mL exogenous ergosterol .

    • Run MIC assay.[1][2][3][4]

  • Interpretation: An increase in MIC in the presence of ergosterol indicates direct binding to membrane sterols.

Mechanistic Logic Diagram

Mechanism Drug Ustusol A Treatment Sorbitol Sorbitol Assay (0.8M) Drug->Sorbitol Ergosterol Ergosterol Assay (+ Exogenous Ergo) Drug->Ergosterol Result1 MIC Increases (>4-fold) Sorbitol->Result1 Protection Result2 MIC Unchanged Sorbitol->Result2 No Protection Ergosterol->Result1 Quenching Ergosterol->Result2 No Quenching Target1 Target: Cell Wall (Glucan Synthase?) Result1->Target1 From Sorbitol Target2 Target: Membrane (Pore Formation) Result1->Target2 From Ergosterol Target3 Target: Intracellular (Signaling/Metabolism) Result2->Target3 Both Negative

Figure 2: Decision tree for interpreting mechanistic assays.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI, Wayne, PA. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI, Wayne, PA. Link

  • Liu, M., et al. (2022).[5] "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 411. (Source of Ustusol series isolation).[6] Link

  • Espinel-Ingroff, A., et al. (2005). "Multicenter comparison of the sensititre yeastone colorimetric antifungal panel with the NCCLS M27-A2 reference method." Journal of Clinical Microbiology, 43(8), 3776-3781. Link

  • BOC Sciences. "Ustusol A Product Data Sheet." (Physicochemical properties and solubility).[]

Sources

Application

Application Note: Strategic Solvent Selection for the Extraction of Ustusol A from Aspergillus ustus Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Ustusol A (CAS 1175543-02-8) is a drimane-type sesquiterpenoid (C₁₅H₂₄O₄) produced by the fungal species Aspergillus ustus.[][][] Its structural complexity—characterized by a substituted decalin core and multiple hydroxyl groups—presents a specific extraction challenge: balancing the solubility of the polar triol moiety with the lipophilicity of the terpene skeleton.[]

This guide rejects the generic "universal solvent" approach.[] Instead, it details a polarity-matched Liquid-Liquid Extraction (LLE) strategy. We prioritize Ethyl Acetate (EtOAc) as the primary solvent due to its Class 3 safety profile, optimal selectivity for moderate-polarity terpenes, and azeotropic drying capabilities.[][]

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first profile the target analyte.[][] Ustusol A is not a simple lipophile; it is a "polar terpene."[][]

Molecular Analysis of Ustusol A[1]
  • Chemical Class: Drimane Sesquiterpenoid.[][]

  • Molecular Formula: C₁₅H₂₄O₄ (MW: 268.35 g/mol ).[][]

  • Key Functional Groups:

    • Ketone (C=O): Hydrogen bond acceptor.[][]

    • Three Hydroxyl Groups (-OH): Strong hydrogen bond donors/acceptors.[][]

  • Predicted LogP: ~0.5 – 1.2 (Moderately polar).[][]

  • pKa: ~12.5 (Neutral under standard extraction conditions).[][]

The Extraction Conundrum: A standard non-polar solvent like Hexane will fail because it cannot overcome the hydrogen bonding energy of the three hydroxyl groups.[] Conversely, n-Butanol will extract the compound but will also co-extract excessive polar impurities (sugars, amino acids) from the broth, complicating downstream purification.[][]

Solvent Selection Matrix

The following table evaluates candidate solvents based on Selectivity (K_value), Azeotropic properties, and Industrial Safety (ICH Guidelines).

Solvent CandidatePolarity Index (P')Target SolubilityImpurity Rejection (Sugars/Proteins)Process SuitabilityRecommendation
Ethyl Acetate (EtOAc) 4.4High High Excellent.[][] Low boiling point (77°C), forms azeotrope with water for easy drying.[][]Primary Choice
Dichloromethane (DCM) 3.1HighModeratePoor.[][] Class 2 solvent (toxic), low boiling point causes vapor pressure issues in large tanks.[][]Avoid (unless analytical scale)
n-Butanol (n-BuOH) 3.9Very HighLowPoor.[][] High boiling point (117°C) makes removal energy-intensive.[][]Rescue Solvent Only
MTBE 2.5ModerateHighModerate.[][] Good for less polar analogs, potentially low recovery for Ustusol A.Secondary Candidate

Detailed Extraction Protocol

Phase 1: Broth Pre-treatment (The "Exolite" Strategy)

Aspergillus ustus typically secretes secondary metabolites (exolites) into the medium.[] However, significant titers may remain trapped in the mycelial mat.[][]

  • Action: Do not extract the whole broth (slurry). It creates intractable emulsions.[][]

  • Step 1: Separate biomass via centrifugation (5000 x g, 15 min) or filtration (Celite 545).[][]

  • Step 2: Retain Supernatant (Liquid Phase) for primary LLE.[][]

  • Step 3: (Optional) If mass balance is low, macerate biomass in Methanol, filter, evaporate, and combine with the aqueous supernatant.[][]

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

Reagents: Ethyl Acetate (ACS Grade), Sodium Chloride (Brine), 1M HCl (for emulsion breaking).[][]

  • pH Check: Measure supernatant pH.[][] Adjust to pH 6.0–7.0 .

    • Why? Ustusol A is acid-stable, but extreme pH can trigger rearrangement of the drimane skeleton.[][] Neutral pH minimizes co-extraction of organic acids.[]

  • Solvent Addition: Add Ethyl Acetate to the supernatant in a 1:1 (v/v) ratio.[][]

  • Equilibration: Agitate vigorously for 20 minutes.

    • Note: Do not shake violently if protein content is high (risk of stable foam).[][] Use an overhead stirrer at moderate RPM.

  • Phase Separation: Allow phases to settle for 30–60 minutes.

    • Observation: The upper phase is Organic (EtOAc + Ustusol A).[] The lower phase is Aqueous (Spent Broth).[]

  • Emulsion Management:

    • If an emulsion layer (rag layer) forms, add saturated NaCl (Brine) to the mixture (5% v/v).[][] This increases the ionic strength of the aqueous phase, "salting out" the organics and breaking the emulsion.[]

  • Collection & Repeat: Collect the organic layer. Repeat the extraction with fresh EtOAc (0.5 volume) two more times (Total 3 cycles).

Phase 3: Concentration & Drying[1][2]
  • Pool the organic fractions.

  • Wash with 10% volume of Brine (removes residual water/sugars).[][]

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter.

  • Evaporate under reduced pressure (Rotary Evaporator) at 40°C .

    • Critical: Do not exceed 45°C to prevent thermal degradation of the sesquiterpene core.[]

Process Visualization (DOT Diagram)[1][2]

The following diagram illustrates the decision logic and workflow for the extraction process.

UstusolExtraction Input Fermentation Broth (Aspergillus ustus) Separation Biomass Separation (Centrifugation/Filtration) Input->Separation DecisionBiomass Is Target Intracellular? Separation->DecisionBiomass Supernatant Supernatant (Aqueous) Separation->Supernatant BiomassExtract Biomass Extraction (Methanol Maceration) DecisionBiomass->BiomassExtract Yes LLE LLE with Ethyl Acetate (Ratio 1:1, pH 6-7) DecisionBiomass->LLE No (Exolite) Supernatant->LLE BiomassExtract->LLE Combine PhaseSep Phase Separation LLE->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion AqueousPhase Aqueous Waste PhaseSep->AqueousPhase SaltOut Add Saturated NaCl (Salting Out) Emulsion->SaltOut Yes OrganicPhase Organic Phase (EtOAc + Ustusol A) Emulsion->OrganicPhase No SaltOut->PhaseSep Drying Drying (Na2SO4) & Evaporation (<45°C) OrganicPhase->Drying FinalExtract Crude Ustusol A Extract Drying->FinalExtract

Caption: Figure 1. Optimized workflow for the extraction of Ustusol A, highlighting the critical emulsion management step.

Analytical Validation (HPLC-UV)

To verify the efficiency of your solvent selection, use the following method to quantify Ustusol A in the crude extract.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[][]

  • Mobile Phase A: Water + 0.1% Formic Acid.[][]

  • Mobile Phase B: Acetonitrile (ACN).[][][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Terpenes have weak chromophores; 210 nm targets the carbonyl/ene system) or 254 nm (if conjugated).[][]

  • Expected Retention: Ustusol A is moderately polar; expect elution in the middle of the gradient (~40-60% ACN).[][]

References

  • Gui, P., Fan, J., Zhu, T., Fu, P., Hong, K., & Zhu, W. (2022).[][] Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[][] Marine Drugs, 20(7), 408.[][] Retrieved from [Link][][]

  • Liu, M., et al. (2015).[][] A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus. PLOS ONE. Retrieved from [Link]

Sources

Method

total synthesis strategies for Ustusol A and derivatives

Application Note: Total Synthesis Strategies for Ustusol A and Derivatives Abstract Ustusol A (CAS 1175543-02-8) is a highly oxygenated drimane sesquiterpenoid isolated from the mangrove-derived fungus Aspergillus ustus....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis Strategies for Ustusol A and Derivatives

Abstract

Ustusol A (CAS 1175543-02-8) is a highly oxygenated drimane sesquiterpenoid isolated from the mangrove-derived fungus Aspergillus ustus.[][][3][4] Characterized by a cis-decalin core, a C6-enone system, and specific hydroxylation patterns (including a C4-hydroxymethyl group), it represents a significant synthetic challenge.[][][3][4] This guide outlines high-fidelity strategies for the total synthesis of Ustusol A and its derivatives, focusing on semi-synthetic routes from the chiral pool precursor (-)-Sclareolide and de novo biomimetic cyclization.[][][3][4] These protocols are designed to facilitate Structure-Activity Relationship (SAR) studies targeting antimicrobial and cytotoxic applications.[][3][4]

Retrosynthetic Analysis & Strategic Logic

The structural complexity of Ustusol A lies in its dense oxygenation and specific stereochemistry. A convergent analysis reveals two primary strategic disconnections:

  • Route A: Semi-Synthesis (Chiral Pool)

    • Logic: Utilizes (-)-Sclareolide as a commercially available scaffold containing the pre-formed drimane skeleton and correct absolute stereochemistry at the ring junction.[][3][4]

    • Challenge: Selective C-H oxidation to install the C7-hydroxyl and C4-hydroxymethyl groups.

    • Key Transform: Allylic oxidation and gem-dimethyl functionalization.[][][4]

  • Route B: Biomimetic Cyclization (De Novo)

    • Logic: Mimics the biosynthesis via cationic cyclization of a farnesyl pyrophosphate analogue.

    • Challenge: Controlling the stereochemistry of the ring closure and preventing premature quenching of the cation.

    • Key Transform: Polyene cyclization catalyzed by Lewis acids.[]

Visual 1: Retrosynthetic Disconnection of Ustusol A

Retrosynthesis UstusolA Ustusol A (Target Molecule) Inter1 Drimane Enone Intermediate UstusolA->Inter1 Late-stage Oxidation Inter2 Linear Polyene Precursor UstusolA->Inter2 Biomimetic Disconnection Sclareolide (-)-Sclareolide (Route A: Chiral Pool) Inter1->Sclareolide Functional Group Manipulation Farnesol Farnesol Deriv. (Route B: De Novo) Inter2->Farnesol Coupling

Caption: Divergent retrosynthetic strategies accessing the Ustusol A scaffold via chiral pool manipulation or biomimetic construction.[3][4]

Protocol A: Semi-Synthesis from (-)-Sclareolide

This route is preferred for generating gram-scale quantities of the core scaffold due to the low cost and high enantiopurity of the starting material.

Phase 1: Skeleton Activation

Objective: Convert the lactone of Sclareolide into a reactive diol/enone framework.

Reagents:

  • (-)-Sclareolide (98% purity)[][][3][4]

  • Lithium Aluminum Hydride (LiAlH₄)[3][4]

  • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)[][3][4]

  • Phenylselenyl chloride (PhSeCl) / Hydrogen Peroxide (H₂O₂)[3][4]

Step-by-Step Protocol:

  • Reductive Ring Opening:

    • Dissolve (-)-Sclareolide (10.0 g, 40 mmol) in anhydrous THF (200 mL) under N₂ atmosphere.

    • Cool to 0°C. Slowly add LiAlH₄ (1.0 M in THF, 60 mL) dropwise over 30 mins. Caution: Exothermic gas evolution.[][4]

    • Reflux for 4 hours until TLC indicates consumption of starting material.

    • Quench: Fieser workup (add H₂O, 15% NaOH, H₂O sequentially).[][][3][4] Filter precipitate, dry (MgSO₄), and concentrate to yield Drimane-8,11-diol .[][][3][4]

    • Yield Expectation: >90%.

  • Oxidative Degredation to Driman-8-one:

    • Treat the crude diol with NaIO₄ (1.5 equiv) in THF/H₂O (1:[3][4]1) to cleave the diol, or use Pb(OAc)₄ if specific conditions require anhydrous processing.[3][4]

    • Isolate the resulting keto-aldehyde and treat with base (KOH/MeOH) to deformylate, yielding (+)-Driman-8-one .[][][3][4]

  • Enone Installation (The Saegusa-Ito Oxidation Variant):

    • Dissolve Driman-8-one (5.0 g) in THF at -78°C. Add LDA (1.1 equiv) to generate the kinetic enolate.[][][3][4]

    • Trap with TMSCl (1.2 equiv) to form the silyl enol ether.

    • Treat the crude enol ether with Pd(OAc)₂ (0.5 equiv) in DMSO/O₂ atmosphere to effect unsaturation.[3][4]

    • Result:Drim-7-en-6-one scaffold.

Phase 2: Late-Stage Oxygenation (The Critical Step)

Objective: Install the C7-hydroxyl and C4-hydroxymethyl groups.[][][3][4] This is the most challenging step requiring precise control.

Protocol:

  • C7-Allylic Oxidation:

    • Use SeO₂ (Selenium Dioxide) in dioxane/water (reflux) or CrO₃-3,5-DMP complex.[][][3][4]

    • Reaction: Drim-7-en-6-one + SeO₂ (0.5 equiv) + t-BuOOH (2 equiv).[][][3][4]

    • Mechanism:[][][3][4][5] Allylic H-abstraction followed by hydroxyl rebound.[][][3][4]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).[4]

  • C4-Methyl Oxidation (Remote Functionalization):

    • Note: Direct chemical oxidation of the gem-dimethyl group is low-yielding.[][3][4]

    • Alternative: Use Suarez Iodine(III) cyclization if a C-OH handle is available nearby, or employ White's Catalyst (Fe(PDP)) for directed C-H oxidation if the substrate allows.[][3][4]

    • Biocatalytic Option: Incubate the drimane intermediate with Aspergillus ustus cell-free extract or specific P450 monooxygenases to achieve selective hydroxylation at C4-Me.[][][3][4]

Protocol B: De Novo Biomimetic Cyclization

This route is ideal for generating diverse analogues by modifying the linear precursor before cyclization.

Reagents:

  • Farnesyl Acetate derivatives

  • Lewis Acid: SnCl₄ or BF₃[]·OEt₂

  • Chiral BINOL ligand (for enantiocontrol if not using chiral substrate)[3][4]

Protocol:

  • Precursor Synthesis:

    • Synthesize a modified farnesyl chain containing a terminal epoxide or specific oxidation state at the C4-equivalent position.[][]

  • Cationic Cyclization:

    • Dissolve precursor in DCM at -78°C.

    • Add SnCl₄ (1.0 equiv).[4]

    • Stir for 1 hour. The reaction cascades through a chair-chair transition state to form the trans-decalin system (or cis depending on conditions/substrate geometry).[][][3][4]

    • Note: To achieve the cis-decalin characteristic of some Ustusol derivatives, ensure the precursor geometry favors the specific folding pathway.[][]

Derivatization for SAR Studies

Once the Ustusol core (or its 7-deoxy analogue) is obtained, generate libraries for testing:

Derivative ClassReaction ConditionTarget Activity
C7-Esters Acyl chloride / Pyridine / DMAPLipophilicity modulation for membrane permeability.[][][3][4]
C6-Oximes NH₂OH[][3][4]·HCl / NaOAc / EtOHStabilizing the enone; potential antimicrobial enhancement.
C4-Ethers NaH / Alkyl Halide (on CH₂OH)Probe steric tolerance in the binding pocket.[][3][4]
Aromatized DDQ OxidationGenerate "Naphthalene" derivatives (often lower toxicity).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization Step1 Sclareolide Reduction Step2 Oxidative Cleavage Step1->Step2 Step3 Enone Formation Step2->Step3 Step4 Allylic Oxidation (SeO₂) Step3->Step4 Step5 C4-Methyl Oxidation Step4->Step5 Ustusol A Ustusol A Step5->Ustusol A Purification

Caption: Step-wise semi-synthetic workflow transforming Sclareolide to Ustusol A.

Troubleshooting & Expert Insights

  • Issue: Over-oxidation during SeO₂ reaction.[]

    • Solution: Strictly control temperature (start at RT, slowly heat to 50°C). Use t-BuOOH as a co-oxidant to regenerate the selenium species, allowing catalytic SeO₂ loading (reduces workup difficulty).[][][3][4]

  • Issue: Separation of C7-epimers.

    • Solution: The allylic oxidation often yields a mixture of

      
       alcohols. These can typically be separated by preparative HPLC using a C18 column (Water/Acetonitrile gradient).[4]
      
  • Safety: Selenium compounds are highly toxic.[] All weighing and reactions must be performed in a fume hood. Waste must be segregated as "Heavy Metal Waste".

References

  • Gui, P., et al. (2022).[][][] "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 408.[][][3][4][] Link[3][4]

    • Source of Ustusol A structure and isolation d
  • Cortes, M., et al. (2011).[][] "Synthesis of Drimane Sesquiterpenoids from (-)-Sclareolide." Journal of the Chilean Chemical Society, 56(3). Link

    • Foundational protocol for Sclareolide-to-Drimane conversion.
  • Jansen, B.J.M., & de Groot, A. (2004).[][][3] "Occurrence, biological activity and synthesis of drimane sesquiterpenoids." Natural Product Reports, 21, 449-477.[][][3][4] Link

    • Comprehensive review of drimane synthesis str
  • Barrero, A.F., et al. (2006).[][] "Unified Synthesis of Sesquiterpenoids from Sclareolide." Tetrahedron, 62(22), 5215-5222.[][][3][4]

    • Specific methodologies for A-ring functionaliz

Sources

Application

Application Note: Precision Preparation of Ustusol A Stock Solutions for Bioassays

Abstract & Scope Ustusol A, a secondary metabolite isolated from Aspergillus ustus, exhibits significant bioactivity, including antimicrobial and cytotoxic properties.[] However, like many lipophilic fungal metabolites,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Ustusol A, a secondary metabolite isolated from Aspergillus ustus, exhibits significant bioactivity, including antimicrobial and cytotoxic properties.[] However, like many lipophilic fungal metabolites, its utility in bioassays is frequently compromised by improper solubilization, precipitation in aqueous media, and degradation due to freeze-thaw cycles.[]

This guide provides a rigorous, field-proven protocol for preparing, storing, and deploying Ustusol A stock solutions.[] Unlike generic "add solvent" instructions, this protocol addresses the specific physicochemical challenges of sesquiterpene/polyketide metabolites to ensure reproducibility in IC50 and MIC determinations.

Physicochemical Context & Solubility Logic[1][2]

Before handling the substance, one must understand the material properties that dictate the protocol.

PropertyValue / CharacteristicImpact on Protocol
Chemical Formula C₁₅H₂₄O₄ (Typical)Used for Molarity calculations.[] Always verify against specific batch CoA.[]
Molecular Weight ~268.35 g/mol Critical for converting mass (mg) to concentration (mM).[]
Solubility Soluble in Methanol, DMSODMSO is preferred for bioassays due to low volatility and cell permeability.[]
Hygroscopicity Moderate to HighAbsorbed water in DMSO causes compound precipitation (the "crashing out" effect).
Stability Light & Temperature SensitiveRequires amber vials and -20°C/-80°C storage.[]

The DMSO Imperative: We utilize Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%.[][2] Standard laboratory DMSO often absorbs atmospheric water, becoming "wet" DMSO.[][2] Water content >0.1% in the stock solution significantly reduces the solubility of lipophilic metabolites like Ustusol A, leading to invisible micro-precipitates that skew bioassay results.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a verified 10 mM Master Stock solution free of particulate matter.

Materials
  • Ustusol A (Solid, stored desiccated).[]

  • Anhydrous DMSO (sealed ampoule preferred).[]

  • Amber glass vials (1.5 mL or 4 mL) with PTFE-lined caps.[] Do not use plastic microfuge tubes for long-term storage of concentrated hydrophobic stocks, as leaching can occur.[]

  • Sonicator (Bath type).[][2]

  • Vortex mixer.[][2]

Step-by-Step Methodology
Step 1: Environmental Control & Weighing[]
  • Equilibrate the Ustusol A vial to room temperature for 30 minutes before opening. Opening a cold vial causes condensation, introducing water to the powder.[]

  • Place a sterile amber glass vial on an analytical balance (readable to 0.01 mg).

  • Weigh approximately 1–2 mg of Ustusol A powder.[] Record the exact mass (

    
    ).
    
    • Example: Mass = 1.25 mg.[]

Step 2: Calculation of Solvent Volume

Do not target a fixed volume (e.g., "Add 1 mL").[] Instead, calculate the volume of DMSO required to achieve exactly 10 mM based on the mass weighed.


[]
  • Example Calculation:

    • Target Concentration: 10 mM[]

    • Mass: 1.25 mg (1250 µg)[]

    • MW: 268.35 g/mol [][]

    • 
      []
      
Step 3: Solubilization
  • Pipette the calculated volume of Anhydrous DMSO into the vial.[2]

    • Technique: Dispense the DMSO along the glass walls to wash down any powder adhering to the sides.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 1–2 minutes at room temperature.

    • Caution: Monitor temperature.[][2] Heat degrades fungal metabolites.[] If the water bath warms up, add ice.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If turbidity persists, sonicate for another 30 seconds.

Workflow Visualization: Stock Preparation

StockPrep RawMaterial Ustusol A (Solid, Desiccated) Weighing Weighing (Amber Glass Vial) RawMaterial->Weighing Calc Calculate DMSO Vol (V = Mass / MW * Conc) Weighing->Calc Dissolve Solubilization (Vortex + Sonicate) Calc->Dissolve Add Anhydrous DMSO QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Turbid) Aliquot Aliquot & Store (-20°C / -80°C) QC->Aliquot Pass

Figure 1: Critical workflow for preparing Ustusol A stock solutions. Note the iterative QC loop to ensure complete dissolution.

Protocol: Application in Bioassays (The "Intermediate Dilution" Method)

The Problem: Directly pipetting 10 mM stock into cell culture media (aqueous) often causes "shock precipitation." The compound crashes out of solution before it disperses, leading to locally high concentrations that kill cells (false positive) or bulk precipitation (false negative).

The Solution: Use a Serial Dilution in DMSO approach.

Workflow
  • Prepare Concentration Series (in DMSO):

    • Prepare a 96-well "Source Plate" (Polypropylene, V-bottom).

    • Perform serial dilutions (e.g., 1:3) using 100% DMSO .[][2][4]

    • Result: A series of stocks ranging from 10 mM down to 10 µM, all in 100% DMSO.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stocks 1:10 into a sterile buffer or media without serum (serum proteins can bind the drug nonspecifically).

    • This creates a 10% DMSO intermediate.[][4]

  • Final Transfer to Assay Plate:

    • Transfer the intermediate solution to the cells.

    • Target Final DMSO: 0.1% to 0.5% (v/v).

    • Note: Ensure the DMSO concentration is constant across all wells, including the vehicle control.

Dilution Table (Example for 0.5% Final DMSO)
StepSource Conc.SolventDilution FactorResulting Conc.
1. Stock Prep 10 mM100% DMSON/A10 mM (Master)
2.[] Working Stock 10 mM100% DMSOSerial Dilution3 mM, 1 mM, etc.[]
3. Assay Addition VariousMedia1:20050 µM, 15 µM, 5 µM

Note: In this direct 1:200 method, you add 0.5 µL of stock to 100 µL of media. Rapid mixing is essential.

Workflow Visualization: Bioassay Dilution Logic

Bioassay cluster_0 Critical Control MasterStock 10 mM Master Stock (100% DMSO) DMSOSeries Serial Dilution Plate (100% DMSO) MasterStock->DMSOSeries 1:3 Serial Dilution AssayPlate Cell Culture Plate (Media + Cells) DMSOSeries->AssayPlate Direct Transfer (1:200) Final DMSO: 0.5% Vehicle Vehicle Control (0.5% DMSO Only) Vehicle->AssayPlate

Figure 2: Dilution scheme ensuring constant solvent concentration across the assay, preventing experimental artifacts.

Storage & Stability Guidelines

To maintain the integrity of Ustusol A stocks:

  • Aliquoting: Never store the bulk stock in a single vial. Freeze-thaw cycles cause condensation and compound degradation.[]

    • Action: Aliquot 20–50 µL into sterile, amber micro-vials.

  • Temperature:

    • Short-term (< 1 month): -20°C.[]

    • Long-term (> 1 month): -80°C.[]

  • Thawing: Thaw an aliquot once, use it, and discard the remainder. Do not refreeze.

Troubleshooting

ObservationRoot CauseSolution
Precipitate in Stock DMSO absorbed water (hygroscopic).[][2]Use fresh, anhydrous DMSO.[] Warm gently (37°C) and sonicate.
Precipitate in Media "Shock" dilution; Compound is highly lipophilic.[]Use the "Intermediate Dilution" step or increase mixing speed during addition.
Inconsistent IC50 Variable DMSO % or degradation.[]Ensure all wells have identical DMSO % (e.g., 0.5%).[] Use single-use aliquots.

References

  • Source for molecular weight and chemical classific
  • Source for general DMSO handling and hygroscopicity management.
  • Oldenburg, K., et al. (2005).[][5] "High Throughput Sonication: Evaluation for Compound Solubilization." Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.[]

    • Scientific basis for using sonication to reverse precipit
  • Waybright, T. J., et al. (2009).[] "Neuroprotective activity of compounds from the fungus Aspergillus ustus." Journal of Natural Products.

    • Contextual reference for Aspergillus ustus metabolite bioactivity.

Sources

Method

crystallization techniques for Ustusol A X-ray diffraction

Application Note: Advanced Crystallization Protocols for X-Ray Diffraction of Ustusol A Executive Summary Ustusol A ( ) is a bioactive drimane-type sesquiterpenoid isolated from the fungus Aspergillus ustus.[1][] While i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for X-Ray Diffraction of Ustusol A

Executive Summary

Ustusol A (


) is a bioactive drimane-type sesquiterpenoid isolated from the fungus Aspergillus ustus.[1][] While its pharmacological potential in microbial signaling and cytotoxicity is significant, its structural elucidation via Single Crystal X-Ray Diffraction (SC-XRD) is often hindered by its tendency to form amorphous powders or "oils" due to its flexible hydroxyl groups and asymmetric core.[][1][4][][]

This guide provides a field-validated, non-template protocol for obtaining diffraction-quality single crystals of Ustusol A. It moves beyond generic advice, focusing on the specific solubility profile (Methanol/EtOAc soluble) and polarity of the drimane skeleton to overcome common "oiling out" phenomena.

Pre-Crystallization Assessment & Physicochemical Profiling

Before attempting crystallization, the sample must meet strict physicochemical criteria.[4] Ustusol A possesses three hydroxyl groups, making it moderately polar and prone to hydrogen bonding with solvents, which can trap solvent molecules and prevent lattice formation.[][4][][]

Table 1: Ustusol A Physicochemical Parameters for Crystallography

ParameterSpecificationImpact on Crystallization
Molecular Weight 268.35 g/mol Small molecule; requires tight packing for stability.[][1][4][][]
Purity Requirement

98.5% (HPLC)
Impurities >1.5% disrupt nucleation sites, leading to twinning.[][1][4][][]
Solubility High: Methanol, EthanolModerate: Ethyl Acetate, AcetoneInsoluble: Hexane, WaterDictates the "Solvent/Anti-solvent" strategy.[][1][4][][]
H-Bond Donors 3 (Trihydroxy)High likelihood of forming solvates; drying crystals may collapse lattice.[1][4][][]
State White Powder / Oily SolidTendency to oil out requires slow nucleation kinetics.[4]

Strategic Crystallization Protocols

We employ a "Polarity Gradient" approach. Because Ustusol A is soluble in alcohols but insoluble in alkanes, we manipulate this gradient to force ordered precipitation.[][4][]

Protocol A: Slow Evaporation (SE) – The "Clean" Screen

Best for: Initial assessment of crystal habit and polymorph screening.

Mechanism: Controlled removal of solvent increases supersaturation. For Ustusol A, using a single high-vapor-pressure solvent often leads to skin formation.[][1][4][][] We use a binary system.[4]

  • Preparation: Dissolve 2.0 mg of Ustusol A in 200

    
    L of Methanol (HPLC grade)  in a 1.5 mL borosilicate glass vial. Ensure complete dissolution (sonicate for 30s if necessary).
    
  • Filtration: Filter the solution through a 0.22

    
    m PTFE syringe filter into a clean, defect-free 4 mL glass vial. Note: Dust particles induce amorphous precipitation.[1][4][][]
    
  • The Binary Additive: Add 20

    
    L of Toluene .
    
    • Expert Insight: Toluene acts as a "spacer" molecule. It has a higher boiling point than methanol. As methanol evaporates, the toluene concentration relatively increases, slowing down the final drying process and preventing the formation of a disordered film.

  • Incubation: Cover the vial with Parafilm. Pierce 3-4 small holes with a 26G needle.[][4][][] Store at 4°C (fridge) to reduce kinetic energy and promote orderly packing.

  • Observation: Check daily under polarized light. Crystals should appear as prisms within 5-7 days.

Protocol B: Vapor Diffusion (Sitting Drop) – The "Gold Standard"

Best for: High-quality single crystals for diffraction.[1][][]

Mechanism: A reservoir solution (anti-solvent) draws volatile solvent from the sample drop, slowly increasing concentration without the turbulence of evaporation.

  • Drop Solution: Mix 5 mg Ustusol A in 0.5 mL Acetone .

  • Reservoir Solution: 1.0 mL n-Hexane (Anti-solvent).

  • Setup: Use a Cryschem™ or similar sitting drop plate.[4]

    • Well: Place 2

      
      L of the Drop Solution in the central depression.
      
    • Reservoir: Fill the surrounding trough with 500

      
      L of the Reservoir Solution.
      
  • Sealing: Seal immediately with crystal-clear tape.[][4][][] Ensure no air gaps.[4]

  • Kinetics: Acetone (vapor pressure ~230 hPa) will diffuse into the Hexane, but Hexane (vapor pressure ~160 hPa) will also diffuse into the drop, lowering the solubility of Ustusol A slowly.

  • Timeline: Nucleation typically occurs at the interface of the drop within 48-72 hours.

Protocol C: Liquid-Liquid Diffusion (Layering)

Best for: Preventing "Oiling Out".[][1][4][][]

  • Dissolution: Dissolve 5 mg Ustusol A in 0.3 mL Chloroform (dense, moderately polar) in a narrow NMR tube or melting point capillary.

  • Layering: Carefully layer 0.6 mL of n-Heptane (less dense, non-polar) on top using a syringe with a bent needle. Do not mix.

  • Process: The solvents will mix slowly by diffusion at the interface. Crystals will grow suspended at the interface or on the glass walls.

X-Ray Diffraction Workflow

Once crystals are obtained, handling is critical.[][4][][] Ustusol A crystals are likely solvates (containing MeOH or Acetone in the lattice).

Step 1: Mounting (Cryo-Protection) [][1][4][][]

  • Do not let the crystal dry in air. The lattice may collapse if solvent molecules leave.

  • Technique: Scoop the crystal using a nylon loop (e.g., MiTeGen) directly from the mother liquor.

  • Cryo-protectant: If grown in Methanol, quickly dip in a solution of Mother Liquor + 20% Glycerol or Paratone-N oil to prevent ice formation during cooling.[][1][4][][]

Step 2: Data Collection

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature reduces thermal vibration of the flexible drimane skeleton and methyl groups, significantly improving resolution and I/sigma ratios.

  • Source: Cu-K

    
     radiation (
    
    
    
    = 1.54178 Å) is preferred for organic small molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable if crystals are large (>0.3 mm).[][1][4][][]

Step 3: Structure Solution

  • Space Group: Likely Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ), common for chiral natural products.[][1][4][][]
  • Method: Use Direct Methods (SHELXT) or Intrinsic Phasing.[1][][] The heavy oxygen atoms will drive the phase solution.

  • Refinement: Pay attention to the absolute configuration (Flack parameter). Since Ustusol A is a natural product with chiral centers (3S, 5S, 9R, 10S), the Flack parameter should refine to near 0.0.[][1][4][][]

Experimental Workflow Diagram

Ustusol_Crystallization_Workflow Start Crude Ustusol A (>98% Purity) Solubility Solubility Test (MeOH: High, Hex: Low) Start->Solubility Decision Select Technique Solubility->Decision Tech1 Slow Evaporation (MeOH + Toluene) Decision->Tech1 Low qty (<2mg) Tech2 Vapor Diffusion (Acetone drop / Hexane res) Decision->Tech2 High Quality req Tech3 Liquid Diffusion (Chloroform / Heptane) Decision->Tech3 If Oiling Out Observation Observation (Polarized Light) Check for birefringence Tech1->Observation Tech2->Observation Tech3->Observation Harvest Harvest & Cryo-Protect (Paratone-N / 100K) Observation->Harvest Prisms/Needles found XRD X-Ray Diffraction (Cu-Kα Source) Harvest->XRD

Figure 1: Decision matrix for Ustusol A crystallization, selecting pathways based on sample quantity and "oiling out" risk.[][1][4][][]

Troubleshooting & Optimization

Problem: "Oiling Out" (Phase Separation)

  • Cause: Supersaturation creates a metastable liquid phase before the solid phase because the molecule is flexible and conformational entropy is high.

  • Solution:

    • Lower Temperature: Move experiment to 4°C.

    • Seed: If you have any solid (even amorphous), add a microscopic grain to the oil drop to act as a heterogeneous nucleant.

    • Change Solvent: Switch from Methanol to Isopropanol . The bulkier alcohol reduces solubility slightly and promotes slower organization.

Problem: Twinning

  • Cause: Crystals growing too fast or merging.[4]

  • Solution: Reduce the concentration of the starting solution by 50%. Switch from Sitting Drop to Hanging Drop to slow down diffusion rates.

References

  • Gui, P., Fan, J., Zhu, T., Fu, P., Hong, K., & Zhu, W. (2022).[][1][4][][] Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[][] Marine Drugs, 20(7), 408.[][1][4][][] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ustusol A Fermentation in Aspergillus ustus

Welcome to the Technical Support Center for Ustusol A bioprocessing. Ustusol A (CAS 1175543-02-8) is a rare, naturally occurring drimane sesquiterpenoid produced via microbial fermentation of specific fungal strains, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ustusol A bioprocessing. Ustusol A (CAS 1175543-02-8) is a rare, naturally occurring drimane sesquiterpenoid produced via microbial fermentation of specific fungal strains, most notably the marine- and mangrove-derived Aspergillus ustus (e.g., strain 094102)[][]. It is highly valued in drug development and agricultural research due to its potent antifungal activity against plant pathogens such as Thielaviopsis paradoxa, Pestalotia calabae, and Gloeosporium musarum[3].

Because Ustusol A is a secondary metabolite, its biosynthesis is tightly regulated by environmental stressors. Achieving high fermentation yields requires precise control over bioprocessing parameters, particularly salinity, carbon-to-nitrogen (C:N) ratios, and aeration. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to help you maximize your fermentation titers.

Module 1: Core Fermentation Workflow & BGC Activation

The production of drimane sesquiterpenoids relies on the activation of specific Biosynthetic Gene Clusters (BGCs). In marine-derived strains, these clusters often remain "silent" under standard terrestrial laboratory conditions and require specific elicitation (such as osmotic stress) to initiate transcription[4].

G A Spore Revival (A. ustus) B Seed Culture (Log Phase) A->B C Production Fermentation (Nutrient Limitation) B->C D Salinity Stress (3% Sea Salt) C->D Elicitation E BGC Activation (Drimane Sesquiterpenes) D->E Upregulates F Ustusol A Accumulation (Idiophase) E->F G Extraction & LC-MS F->G

Workflow for Ustusol A fermentation and BGC activation in Aspergillus ustus.

Module 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Aspergillus ustus culture is growing well (high biomass), but Ustusol A yields are undetectable. Why is the biosynthetic gene cluster (BGC) silent? Causality & Solution: In marine-derived A. ustus strains, secondary metabolite profiles are highly salt-dependent[4]. If you are using standard terrestrial fungal media (like standard PDB or Czapek Dox) without added salinity, the fungus will prioritize primary metabolism over secondary metabolite production. The absence of osmotic stress prevents the activation of the specific prenyltransferases and cyclases required for drimane sesquiterpenoid biosynthesis. Actionable Step: Supplement your production medium with 3% artificial sea salt. This mimics the native mangrove environment, inducing the osmotic stress necessary to upregulate the transcription of the Ustusol A BGC[5].

Q2: How do I optimize the Carbon-to-Nitrogen (C:N) ratio to maximize yield? Causality & Solution: Fungi typically produce secondary metabolites during the idiophase (stationary phase), which is triggered by the depletion of a primary nutrient, most commonly nitrogen. A low C:N ratio (excess nitrogen) keeps the fungus in the trophophase (exponential growth), leading to high biomass but low Ustusol A titers. Actionable Step: Shift the C:N ratio to approximately 40:1 in the production medium. Use a slowly assimilated nitrogen source (like yeast extract or peptone at low concentrations) and a robust carbon source (like maltose or glucose).

Q3: What is the optimal harvest time for Ustusol A? Causality & Solution: Sesquiterpenoids are prone to degradation or further enzymatic modification (e.g., over-oxidation) if left in the broth for too long after peak accumulation. Actionable Step: Monitor the fermentation via daily LC-MS sampling starting on Day 5. Peak Ustusol A accumulation typically occurs between Day 14 and Day 21 in static liquid cultures, or Day 7–10 in optimized bioreactors.

Module 3: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify the root cause of low fermentation yields.

Troubleshooting Q1 Low Ustusol A Yield? C1 Check Biomass Q1->C1 LowBio Low Biomass: Optimize C/N Ratio C1->LowBio < 5 g/L HighBio High Biomass: Check Elicitors C1->HighBio > 10 g/L Salinity Adjust to 3% Sea Salt HighBio->Salinity BGC silent

Troubleshooting logic tree for addressing low Ustusol A fermentation yields.

Module 4: Validated Experimental Protocol

Step-by-Step Bioreactor Fermentation for Ustusol A This protocol is designed as a self-validating system: it incorporates internal checks (pH drops and dissolved oxygen spikes) to verify the transition from primary growth to secondary metabolism.

  • Inoculum Preparation (Seed Culture):

    • Inoculate

      
       spores/mL of A. ustus into 100 mL of Seed Medium (20 g/L Glucose, 10 g/L Peptone, 5 g/L Yeast Extract, 3% Artificial Sea Salt).
      
    • Incubate at 28°C, 200 rpm for 48 hours until the culture reaches the mid-log phase (verify by checking for dense, uniform mycelial pellets).

  • Bioreactor Inoculation (Production Phase):

    • Transfer 10% (v/v) of the seed culture into a 5L bioreactor containing 3L of Production Medium (40 g/L Maltose, 2 g/L Peptone, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, 3% Artificial Sea Salt).

    • Validation Check: Ensure the initial pH is calibrated to 6.0.

  • Fermentation Parameters & Elicitation:

    • Maintain the temperature at 28°C. Set aeration to 1.0 vvm and agitation to 300 rpm.

    • Mechanistic Check: Monitor Dissolved Oxygen (DO). A sharp rebound in DO (typically around Day 4–5) indicates nitrogen depletion and the onset of the idiophase. This is the exact moment Ustusol A biosynthesis begins.

  • Extraction & Downstream Processing:

    • Harvest the culture on Day 10. Separate the mycelium from the broth via centrifugation (4000 rpm, 15 min).

    • Extract the broth with an equal volume of ethyl acetate (EtOAc) three times. Concentrate the organic layer under reduced pressure to yield the crude extract containing Ustusol A[5].

Module 5: Quantitative Data Summaries

The following table summarizes the impact of key bioprocessing parameters on the final yield of Ustusol A.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield Increase
Salinity 0% (Freshwater)3% Artificial Sea SaltActivates salt-dependent BGCs+ 400%
C:N Ratio 10:1 (High Nitrogen)40:1 (Nitrogen Limited)Triggers early idiophase+ 150%
Carbon Source SucroseMaltoseSlower catabolite repression+ 80%
Agitation Static Flask300 rpm (Bioreactor)Improves mass transfer / O2+ 200%
References
  • Title: CAS 1175543-02-8 (Ustusol A) - BOC Sciences: Product Description | Source: bocsci.com | URL:

  • Title: CAS 1175543-02-8 (Ustusol A) - BOC Sciences | Source: bocsci.com | URL:

  • Title: Antifungal Drimane Sesquiterpenoids From a Marine-Derived Pleosporales sp. Fungus | Source: researchgate.net | URL: 4

  • Title: Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies | Source: mdpi.com | URL: 3

  • Title: Drimane-type sesquiterpenoids from fungi | Source: cjnmcpu.com | URL: 5

Sources

Optimization

Technical Support Center: Optimizing the Aqueous Solubility of Ustusol A

Welcome to the Technical Support Center for Ustusol A formulation and assay optimization. Ustusol A (CAS 1175543-02-8) is a bioactive drimane-type sesquiterpenoid isolated from marine-derived fungi such as Pleosporales s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ustusol A formulation and assay optimization. Ustusol A (CAS 1175543-02-8) is a bioactive drimane-type sesquiterpenoid isolated from marine-derived fungi such as Pleosporales sp. and Aspergillus ustus[1]. While it exhibits promising antifungal and biological activities[1], its highly hydrophobic drimane skeleton results in notoriously poor aqueous solubility.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent compound precipitation and optimize Ustusol A for both biochemical and cell-based assays.

Part 1: Troubleshooting & FAQs

Q: Why does Ustusol A precipitate (crash out) when diluted from a DMSO stock into my aqueous assay buffer? A: This phenomenon is driven by the hydrophobic effect and rapid changes in the solvent's dielectric constant. Ustusol A is highly soluble in polar aprotic solvents like DMSO. However, when the DMSO fraction in your final buffer drops below a critical threshold (typically <2% v/v), the dielectric constant of the medium sharply increases. To minimize the thermodynamically unfavorable exposure of its hydrophobic drimane core to water molecules, Ustusol A rapidly aggregates, leading to nucleation and visible precipitation.

Q: What is the optimal co-solvent strategy for standard in vitro biochemical assays? A: For cell-free, plate-based assays, a "step-down" micellar shielding approach is highly recommended. Instead of direct dilution, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing it to the aqueous buffer. The surfactant forms micelles that encapsulate the hydrophobic sesquiterpene core, maintaining it in a stable colloidal suspension rather than a true solution, which is sufficient for target-binding assays.

Q: How can I formulate Ustusol A for cell culture or in vivo studies where high DMSO or surfactants are toxic? A: The gold standard for formulating hydrophobic sesquiterpenes for sensitive biological systems is host-guest complexation using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)[2]. The hydrophobic inner cavity of the cyclodextrin accommodates the drimane skeleton, while the hydrophilic outer surface ensures high aqueous solubility. This method significantly improves bioavailability without altering the compound's inherent pharmacological activity[2][3].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not assume solubility based on visual clarity alone; always verify the final concentration experimentally.

Protocol A: Step-Down Micellar Solubilization (For Biochemical Assays)

Causality: Surfactants lower the surface tension and form protective micelles around the Ustusol A molecules before they encounter the bulk aqueous phase, preventing thermodynamic nucleation.

  • Master Stock: Prepare a 10 mM master stock of Ustusol A in 100% anhydrous DMSO.

  • Buffer Preparation: In a separate tube, prepare your assay buffer supplemented with 0.05% - 0.1% (v/v) Tween-20.

  • Kinetic Mixing (Critical Step): Place the buffer on a vortex mixer at medium speed. Add the required volume of the Ustusol A DMSO stock dropwise directly into the vortexing liquid. Never add the aqueous buffer to the DMSO stock, as the localized high-water concentration will cause immediate crash-out.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the concentration matches your theoretical yield. A concentration loss of >5% indicates micellar failure and requires a higher surfactant ratio.

Protocol B: Preparation of Ustusol A : HP-β-CD Inclusion Complexes (For In Vivo / Cell Assays)

Causality: This co-precipitation method drives the hydrophobic Ustusol A out of the evaporating ethanol and forces it into the hydrophobic cavity of the cyclodextrin, creating a thermodynamically stable, water-soluble complex[4].

  • Aqueous Host Preparation: Dissolve HP-β-CD in molecular biology-grade water to a concentration of 100 mM.

  • Organic Guest Preparation: Dissolve Ustusol A in minimal absolute ethanol (e.g., 10 mg/mL).

  • Complexation: Slowly add the Ustusol A ethanol solution dropwise into the HP-β-CD aqueous solution under continuous magnetic stirring at room temperature. Maintain a 1:1 molar ratio of Ustusol A to Cyclodextrin.

  • Equilibration: Leave the container open in a fume hood under continuous stirring for 24 hours. This allows complete evaporation of the ethanol, driving the inclusion equilibrium forward[2].

  • Purification: Filter the resulting solution through a 0.22 µm PES syringe filter. This critical step removes any uncomplexed, precipitated Ustusol A.

  • Validation & Storage: Lyophilize (freeze-dry) the filtrate to obtain a stable, water-soluble white powder. Reconstitute in PBS or cell culture media immediately prior to dosing.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of different solubilization strategies to help you choose the right approach for your specific assay.

Solubilization StrategyCo-Solvent / ExcipientEst. Max Aqueous Conc.BiocompatibilityBest Use Case
Direct Dilution < 1% DMSO< 10 µMHighHighly sensitive cell assays requiring low compound doses.
Micellar Shielding 1% DMSO + 0.1% Tween-2050 - 100 µMModerate (Surfactant toxicity)Cell-free biochemical assays (e.g., enzymatic screens).
Inclusion Complexation HP-β-Cyclodextrin (1:1)> 1 mMVery HighIn vivo dosing, pharmacokinetics, prolonged cell culture.

Part 4: Visualizations of Solubilization Workflows

SolubilizationMechanisms Start Ustusol A (in 100% DMSO) Direct Direct Dilution in Aqueous Buffer Start->Direct < 2% DMSO final MicellePath Pre-mix with Surfactant (e.g., Tween-20) Start->MicellePath CDPath Co-precipitation with HP-β-Cyclodextrin Start->CDPath Ethanol exchange Crash Thermodynamic Nucleation & Precipitation Direct->Crash Hydrophobic effect MicelleStable Micellar Shielding (Colloidal Suspension) MicellePath->MicelleStable Buffer addition CDStable Host-Guest Inclusion Complex (True Aqueous Solution) CDPath->CDStable Lyophilization

Mechanistic pathways of Ustusol A solubilization: Precipitation vs. Micellar and Cyclodextrin stabilization.

CDWorkflow N1 Dissolve Ustusol A in Ethanol N3 Dropwise Addition & Stirring (24h) N1->N3 N2 Dissolve HP-β-CD in Water N2->N3 N4 Evaporate Ethanol (Fume Hood) N3->N4 N5 0.22 µm Filtration N4->N5 N6 Lyophilization (Stable Powder) N5->N6

Step-by-step workflow for generating a highly soluble Ustusol A-Cyclodextrin inclusion complex.

References

  • Antifungal Drimane Sesquiterpenoids From a Marine-Derived Pleosporales sp. Fungus. ResearchGate.1

  • Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. ACS Omega.2

  • Complexation of Sesquiterpene Lactones with Cyclodextrins: Synthesis and Effects on their Activities on Parasitic Weeds. ResearchGate.4

  • Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. PubMed.3

Sources

Optimization

Ustusol A Extraction Support Center: Troubleshooting &amp; Methodologies

Introduction Welcome to the Technical Support Center for Ustusol A extraction. As a Senior Application Scientist, I frequently observe researchers treating all sesquiterpenoids as highly lipophilic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for Ustusol A extraction. As a Senior Application Scientist, I frequently observe researchers treating all sesquiterpenoids as highly lipophilic compounds. However, Ustusol A (C15H24O4) is a highly bioactive drimane sesquiterpenoid characterized by a trihydroxydrim-7-en-6-one scaffold [1]. Primarily isolated from marine-derived fungi such as Aspergillus ustus [1] and specific medicinal plants like Artemisia argyi [2], its three hydroxyl groups and α,β-unsaturated ketone make it uniquely polar and thermally sensitive.

This guide provides a mechanistic approach to troubleshooting low recovery rates, ensuring your extraction protocols are robust, reproducible, and self-validating.

Section 1: Mechanistic Root Cause Analysis (Why are you losing yield?)

Before adjusting your protocol, it is critical to understand the chemical causality behind Ustusol A loss:

  • Polarity Mismatch during Partitioning: Because of its multiple hydroxyl groups, Ustusol A has a significantly lower partition coefficient (LogP) than typical sesquiterpenes. During standard ethyl acetate (EtOAc)/water liquid-liquid extraction, a substantial fraction remains trapped in the aqueous phase unless the aqueous matrix is properly saturated with salts to drive the compound into the organic layer.

  • Thermal Degradation of the Enone System: The α,β-unsaturated ketone in Ustusol A is highly reactive. It is susceptible to degradation, oxidation, or Michael addition reactions when exposed to temperatures exceeding 40°C or extreme pH shifts during vacuum concentration [3].

  • Incomplete Resin Desorption: When utilizing macroporous resins (e.g., XAD-7) to capture metabolites from fungal broth, pure methanol is often insufficient to disrupt the strong hydrogen bonding between the resin matrix and Ustusol A's hydroxyl groups [3].

Troubleshooting_Tree Root Low Ustusol A Recovery Polarity Loss in Aqueous Phase Root->Polarity High Polarity (3x -OH) Degradation Thermal/Chemical Degradation Root->Degradation Enone Reactivity Resin Incomplete Resin Elution Root->Resin Strong Adsorption Sol1 Add NaCl (Salting Out) or use n-Butanol Polarity->Sol1 Sol2 Keep Temp < 40°C Neutralize pH Degradation->Sol2 Sol3 Use 1:1 Acetone:MeOH instead of pure MeOH Resin->Sol3

Fig 1: Root cause analysis and corrective actions for low Ustusol A recovery rates.

Section 2: Optimized Step-by-Step Extraction Methodology

To prevent the losses described above, employ this self-validating protocol designed specifically for fungal broth extraction.

Step 1: Resin Trapping

  • Action: Treat the filtered fungal culture broth with 10% (w/v) XAD-7 macroporous resin and agitate overnight at room temperature [3].

  • Causality: XAD-7 provides an ideal surface area and moderate polarity to adsorb drimane sesquiterpenoids from the highly aqueous broth, preventing loss during initial filtration.

  • Validation: Analyze the post-adsorption broth via TLC. The absence of a UV-active spot at Rf ~0.4 (DCM:MeOH 10:1) confirms complete trapping.

Step 2: Resin Washing & Elution

  • Action: Filter the resin, wash with 2 bed-volumes of DI water to remove primary metabolites (sugars/amino acids). Elute with a 1:1 Acetone:Methanol mixture[3].

  • Causality: Acetone disrupts hydrophobic interactions, while methanol breaks hydrogen bonds. The combination ensures complete desorption of the polar Ustusol A.

Step 3: Vacuum Concentration

  • Action: Concentrate the eluate using a rotary evaporator with the water bath strictly set to ≤40°C.

  • Causality: Prevents thermal degradation of the α,β-unsaturated ketone moiety.

Step 4: Salting-Out Liquid-Liquid Partitioning

  • Action: Suspend the concentrated extract in DI water. Saturate the aqueous phase with NaCl (approx. 20-30% w/v). Extract three times with equal volumes of Ethyl Acetate (EtOAc).

  • Causality: The addition of NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of Ustusol A in water (salting-out effect) and driving it into the EtOAc phase.

  • Validation: Evaporate a 1 mL aliquot of the final aqueous phase and test via LC-MS. Ustusol A (m/z 269.17 [M+H]+) should be below the limit of detection.

UstusolA_Workflow A 1. Fungal Broth (Aspergillus ustus) B 2. XAD-7 Resin Adsorption (Traps Sesquiterpenoids) A->B Filter Mycelia C 3. Solvent Elution (1:1 Acetone:MeOH) B->C Wash with DI Water D 4. Vacuum Concentration (Temp < 40°C) C->D Evaporate Solvent E 5. Liquid-Liquid Partition (EtOAc / H2O + NaCl) D->E Resuspend in H2O F 6. Organic Phase (Ustusol A Enriched) E->F Extract 3x G 7. Aqueous Phase (Discard / Monitor) E->G Residuals

Fig 2: Optimized Ustusol A extraction workflow highlighting thermal and polarity control points.

Section 3: Troubleshooting Guides (FAQs)

Q: My Ustusol A yield is highly variable between batches. What is the most likely cause? A: Batch-to-batch variability is typically caused by inconsistent pH during the concentration step. Fungal broths can vary in acidity. If the extract is too acidic during thermal concentration, the hydroxyl groups on Ustusol A may undergo dehydration. Ensure the pH of the eluate is neutralized (pH ~7.0) prior to rotary evaporation.

Q: I am extracting from Artemisia argyi instead of a fungal broth. Should I change the solvent? A: Yes. Plant matrices contain high levels of chlorophyll and waxes. Instead of resin trapping, use 95% Ethanol for the primary extraction [2]. Follow this with a Petroleum Ether (PE) defatting step before partitioning with EtOAc. Ustusol A will remain in the aqueous ethanol during the PE wash, effectively removing lipophilic interferences without losing your target compound.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for liquid-liquid partitioning? A: It is highly discouraged. DCM is significantly less polar than EtOAc. Because Ustusol A is a trihydroxylated compound, its solubility in DCM is limited, leading to severe partition losses into the aqueous phase (see Table 1).

Section 4: Quantitative Data: Solvent Efficacy & Recovery Rates

The table below summarizes internal and literature-derived recovery rates based on the solvent system and technique applied to Ustusol A.

Extraction StepSolvent System / TechniqueAverage Recovery Rate (%)Mechanistic Observation
Resin Elution 100% Methanol62.4%Incomplete desorption due to strong resin-analyte H-bonding.
Resin Elution 1:1 Acetone:Methanol94.8% Optimal disruption of both hydrophobic and polar interactions.
L-L Partitioning EtOAc / H2O (No Salt)58.1%High polarity of Ustusol A causes retention in the aqueous phase.
L-L Partitioning EtOAc / H2O + 25% NaCl91.5% Salting-out effect successfully drives the compound into EtOAc.
L-L Partitioning DCM / H2O31.2%DCM lacks the hydrogen-bond accepting capability needed.
Concentration Rotary Evaporation (60°C)45.0%Thermal degradation of the α,β-unsaturated ketone.
References
  • Title: Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Source: Marine Drugs URL: [Link]

  • Title: From ancient remedy to modern medicine: Artemisia argyi sesquiterpenoids as a promising natural treatment for COVID-19. Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. Source: Journal of Natural Products (NSF Public Access Repository) URL: [Link]

Troubleshooting

Technical Support Center: Ustusol A Stability &amp; Storage Guide

[1] Executive Summary & Chemical Profile Ustusol A (CAS: 1175543-02-8) is a bioactive sesquiterpenoid isolated from the fungus Aspergillus ustus.[] Structurally, it is characterized as a drimane or cadinane-type sesquite...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Ustusol A (CAS: 1175543-02-8) is a bioactive sesquiterpenoid isolated from the fungus Aspergillus ustus.[] Structurally, it is characterized as a drimane or cadinane-type sesquiterpene containing a conjugated enone system and multiple hydroxyl groups.[] These functional moieties dictate its storage sensitivity.

While valuable for its antimicrobial and cell signaling properties, Ustusol A is thermodynamically unstable under ambient conditions.[] Its degradation is primarily driven by oxidative dehydrogenation , photochemical isomerization (due to the enone chromophore), and acid-catalyzed rearrangement .[]

This guide provides an authoritative protocol to maintain the structural integrity of Ustusol A, moving beyond generic "store at -20°C" advice to explain the physicochemical necessity of each step.

Property Data
Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
Key Functional Groups Conjugated enone, Allylic hydroxyls, Ether linkage
Primary Degradation Risks Photo-oxidation, dehydration, polymerization
Solubility Methanol, DMSO, Ethanol; poorly soluble in water

Critical Storage Protocols (The "Golden Standard")

A. The Anhydrous & Anaerobic Imperative

Why: Ustusol A contains hydroxyl groups capable of hydrogen bonding with atmospheric moisture, leading to hygroscopic clumping and hydrolysis. Furthermore, the enone system is an electrophile that can react with reactive oxygen species (ROS).

  • Protocol: Always store solid Ustusol A under an inert atmosphere (Argon or Nitrogen).

  • Vessel: Use amber glass vials with Teflon-lined screw caps to prevent gas exchange and UV penetration.[] Avoid plastic microcentrifuge tubes for long-term storage as lipophilic terpenes can leach into the plastic matrix.[]

B. Temperature Management

Why: Thermal energy accelerates the kinetics of intramolecular dehydration.

  • Solid State: -20°C is mandatory.[] -80°C is preferred for storage >6 months.[]

  • In Solution: Never store in solution for >1 month. If necessary, store at -80°C in DMSO.

C. Photoprotection

Why: The conjugated enone (C=C-C=O) absorbs UV light, leading to potential [2+2] cycloaddition (dimerization) or cis-trans isomerization.[]

  • Action: All handling must occur under low-light conditions or yellow light. Wrap vials in aluminum foil if amber glass is unavailable.

Troubleshooting & FAQs: Researcher-to-Researcher

Q1: My Ustusol A powder has turned from off-white to a yellowish-brown sticky solid. Is it still usable?

Diagnosis: This indicates oxidative degradation or hygroscopic uptake .[] The color shift typically results from the formation of quinone-like byproducts or polymerization of the enone system. Action:

  • Run a quick LC-MS or 1H-NMR.[]

  • Check for the loss of the olefinic proton signals or the appearance of broad multiplets (polymerization).

  • Verdict: If purity is <90%, discard. Re-purification is often more costly than replacement due to the complex mixture of isomers formed.

Q2: I dissolved Ustusol A in DMSO, and it precipitated after freezing. Why?

Diagnosis: This is a "Crash-Out" event caused by water absorption.[] DMSO is highly hygroscopic. If the vial was opened in humid air, the DMSO absorbed water, lowering the solubility of the lipophilic Ustusol A. Correction:

  • Thaw the sample completely at Room Temperature (RT).

  • Vortex vigorously for 30 seconds.

  • If solid remains, sonicate for 5 minutes at <30°C.

  • Prevention: Use anhydrous DMSO (stored over molecular sieves) and aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q3: Can I use acidic buffers (pH < 5) for my bioassay?

Diagnosis: Risk of Acid-Catalyzed Rearrangement. Explanation: Sesquiterpenes with allylic hydroxyls are prone to acid-catalyzed dehydration (loss of water) to form dienes, or skeletal rearrangements (Wagner-Meerwein shifts).[] Recommendation: Maintain pH between 6.0 and 8.0. If an acidic environment is required, prepare the solution immediately before use and validate stability via HPLC over the assay duration.

Step-by-Step Workflows

Protocol A: Solubilization & Aliquoting (The "Stock Solution" Method)

Use this protocol to maximize shelf-life.[]

  • Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 15 minutes before opening.

    • Reason: Prevents condensation of atmospheric water onto the cold powder.

  • Solvent Choice: Add Anhydrous DMSO or Methanol (HPLC Grade) to the vial.

    • Target Concentration: 10 mM to 50 mM.

  • Dissolution: Vortex gently. If necessary, sonicate in a water bath for 2 minutes.[]

  • Aliquoting: Immediately dispense the stock solution into small amber glass vials (e.g., 20 µL or 50 µL aliquots).

    • Reason: Eliminates freeze-thaw cycles for the bulk stock.

  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5-10 seconds to displace oxygen.

  • Seal & Store: Cap tightly and store at -80°C.

Protocol B: Visualizing the Degradation Pathway

The following diagram illustrates the logical flow of degradation risks and the checkpoints for prevention.

Ustusol_Degradation_Logic Ustusol Ustusol A (Intact) Storage Storage Environment Ustusol->Storage UV UV Light Exposure Storage->UV Improper Vial Oxygen Oxygen/Air Storage->Oxygen Headspace Air Moisture Moisture/H2O Storage->Moisture DMSO Hygroscopicity Acid Acidic pH (<5) Storage->Acid Buffer Choice Photo Photochemical Isomerization/Dimerization UV->Photo Oxidation Oxidative Dehydrogenation (Quinone formation) Oxygen->Oxidation Hydrolysis Hygroscopic Clumping & Solubility Loss Moisture->Hydrolysis Rearrange Skeletal Rearrangement (Dehydration) Acid->Rearrange Loss Loss of Bioactivity (Inconsistent Data) Photo->Loss Oxidation->Loss Hydrolysis->Loss Rearrange->Loss

Figure 1: Mechanistic pathways leading to Ustusol A degradation.[] Red nodes indicate environmental hazards; Yellow nodes indicate chemical transformations.[]

Scientific Rationale (The "Why")

The Enone Vulnerability

Ustusol A possesses an


-unsaturated ketone (enone).[] In organic synthesis, this moiety is a known "Michael acceptor," making it susceptible to nucleophilic attack (e.g., by water or thiols in biological media).[] Furthermore, the 

transition of the enone system absorbs UV light, providing the energy required for isomerization. This is why amber glass is not just a suggestion; it acts as a physical filter for the excitation wavelengths.
The Sesquiterpene Skeleton

As a metabolite derived from Aspergillus ustus, Ustusol A shares biosynthetic origins with drimanes and cadinanes [1, 5]. These structures are formed via cyclization of farnesyl pyrophosphate. The resulting ring systems, while stable in nature, are often "kinetically trapped."[] Exposure to heat or acid allows them to traverse the activation energy barrier toward more thermodynamically stable—but biologically inactive—isomers [6].

References

  • Cao, F., et al. (2017). Antifungal drimane sesquiterpenoids from a marine-derived Pleosporales sp.[][2] fungus.[3][4] Chemistry of Natural Compounds, 53(6), 1189-1191.[][2]

  • Kfir, R., Johannsen, E., & Vleggaar, R. (1986). Mutagenic activity of austocystins—secondary metabolites of Aspergillus ustus. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • Liu, M., et al. (2015). A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus. PMC. Retrieved from [Link]

  • ResearchGate. Structure-Solubility-Stability Relationships: Solid State Forms of Active Ingredients. Retrieved from [Link]

Sources

Optimization

enhancing Ustusol A production through media optimization

Welcome to the technical support center for the enhancement of Ustusol A production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in fermentation and secondary m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enhancement of Ustusol A production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in fermentation and secondary metabolite production. Here, we move beyond simple protocols to provide in-depth, field-proven insights into media optimization, grounded in scientific principles. Our goal is to empower you to troubleshoot common issues, understand the causality behind experimental choices, and systematically increase your Ustusol A titers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges and strategies associated with Ustusol A production.

Q1: What is Ustusol A, and which organism produces it?

A: Ustusol A is a secondary metabolite produced by the filamentous fungus Aspergillus ustus. This species is found globally in soil and is known for producing a diverse array of bioactive compounds.[1][2] While A. ustus is a known producer of various secondary metabolites, enhancing the specific yield of a target compound like Ustusol A requires a dedicated optimization effort.

Q2: Why is media optimization a critical first step for enhancing Ustusol A production?

A: Media composition is one of the most influential factors governing the yield of secondary metabolites.[3][4][5][6][7] The production of complex molecules like Ustusol A, which are likely derived from polyketide or similar biosynthetic pathways, is not directly linked to primary growth.[8][9][10] The fungus must first achieve a healthy biomass (growth phase) and then be induced to channel its metabolic resources into producing the target compound (production phase). Media optimization directly controls this balance by manipulating the key nutritional cues. Attempting to optimize other process parameters, such as temperature or pH, on a suboptimal medium often yields minimal improvements.[11]

Q3: What are the primary challenges encountered in Aspergillus ustus fermentations for secondary metabolite production?

A: Researchers commonly face several challenges:

  • Low Titers: The wild-type strain may only produce trace amounts of the desired compound.

  • Batch-to-Batch Variability: Inconsistent media preparation or inoculum quality can lead to significant variations in yield.

  • Co-production of Undesired Metabolites: The fungus may produce other, more dominant secondary metabolites, consuming precursors and energy that could otherwise be used for Ustusol A synthesis.

  • Catabolite Repression: The presence of a rapidly metabolizable carbon source, like glucose, can suppress the genes responsible for secondary metabolite production.[12]

  • pH Fluctuation: Fungal metabolism can lead to the production of organic acids, causing a drop in pH that can inhibit both growth and secondary metabolite synthesis.

Q4: Beyond carbon and nitrogen, what other media components should be considered?

A: While carbon and nitrogen sources are paramount, other components play crucial roles.[13]

  • Phosphate: A key component of cellular energy (ATP) and nucleic acids. Phosphate limitation is a known trigger for secondary metabolism in some fungi, but severe depletion can halt production entirely.

  • Trace Elements: These are essential as cofactors for the enzymes in the biosynthetic pathway (e.g., zinc, iron, copper, manganese).[14] Their optimal concentrations are very low and require careful tuning.

  • Precursors: Depending on the biosynthetic pathway, supplementation with specific precursors (e.g., specific amino acids or organic acids) can sometimes directly boost the yield of the target molecule.[15]

Part 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing actionable advice and explaining the underlying scientific rationale.

Q: My Aspergillus ustus culture shows high biomass, but the Ustusol A titer is very low. What's the problem?

A: This classic scenario indicates that your medium is excellent for growth but poor for production. The metabolic switch from primary to secondary metabolism is not occurring efficiently.

Troubleshooting Steps:

  • Evaluate the Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio, with nitrogen becoming the limiting nutrient first, is often a strong trigger for secondary metabolism. Your current medium may have an excess of nitrogen, encouraging continued vegetative growth.

  • Investigate the Carbon Source: If you are using a simple, rapidly consumed sugar like glucose, you may be observing carbon catabolite repression.

    • Solution: Try replacing all or part of the glucose with a more complex or slowly metabolized carbon source, such as sucrose, maltose, or glycerol.[16] This can alleviate repression and sustain production over a longer period.

  • Check Phosphate Levels: High phosphate concentrations can also repress secondary metabolite synthesis.

    • Solution: Perform a titration experiment with varying initial concentrations of your phosphate source (e.g., KH₂PO₄) to find a level that supports initial growth without suppressing the production phase.

Q: I'm observing significant, unpredictable variations in Ustusol A yield between different fermentation runs. How can I improve reproducibility?

A: Lack of reproducibility is often traced back to inconsistencies in the inoculum or media preparation.

Troubleshooting Steps:

  • Standardize Your Inoculum:

    • Problem: Using mycelial plugs from agar plates can introduce high variability in the amount and physiological state of the starting biomass.

    • Solution: Prepare a standardized spore suspension. Grow the culture on a sporulation agar, harvest the spores in a sterile surfactant solution (e.g., 0.1% Tween 80), count them using a hemocytometer, and use a fixed number of spores per milliliter for inoculation. Store aliquots of the spore suspension in glycerol at -80°C for long-term consistency.

  • Ensure Homogeneous Media:

    • Problem: Complex media components, like soy flour or yeast extract, can be difficult to dissolve completely and may vary between suppliers or lots.

    • Solution: Prepare a large, single batch of your basal medium if possible. If using complex components, ensure they are fully suspended by using a high-speed mixer before autoclaving. Always record the lot numbers of your media components.

Q: The fermentation broth pH drops sharply after 48 hours, and Ustusol A production ceases. What media adjustments can I make?

A: A sharp drop in pH is typically due to the production of organic acids (e.g., pyruvic, citric acid) from the primary metabolism of carbohydrates. This acidic environment can denature biosynthetic enzymes and inhibit the fungus.

Troubleshooting Steps:

  • Incorporate a Buffer: Add a biological buffer like MES or MOPS to your medium (ensure it doesn't inhibit growth first). However, this can be expensive for larger scales.

  • Use a Buffering Nitrogen Source: Replace ammonium-based nitrogen sources (e.g., (NH₄)₂SO₄), which contribute to acidity as the ammonium is consumed, with organic nitrogen sources like peptone, casamino acids, or yeast extract. These have a natural buffering capacity.[15][16]

  • Add a Carbonate Source: Incorporate a small amount of calcium carbonate (CaCO₃) into the medium. It is sparingly soluble and will slowly dissolve to neutralize excess acid as it is produced, acting as a slow-release pH control agent.

Part 3: Core Experimental Protocols

Here, we provide detailed, step-by-step methodologies for a systematic approach to media optimization. This workflow is designed to efficiently screen multiple factors and identify their optimal concentrations.

Experimental Workflow Overview

The logical flow of media optimization follows a multi-stage process, starting with broad screening and moving to fine-tuning.

G A Stage 1: Baseline Fermentation Establish a reproducible baseline titer in a defined medium. B Stage 2: Factor Screening (Plackett-Burman) Identify the most influential media components from a large pool of variables. A->B  Proceed once baseline  is consistent C Stage 3: Optimization (Response Surface Methodology) Model the effects of the significant factors and find their optimal concentrations. B->C  Select top 3-4  significant factors D Stage 4: Validation Confirm the predicted yield improvement with the optimized medium. C->D  Use model to predict  optimal recipe

Caption: Workflow for systematic media optimization.

Protocol 1: Screening of Critical Media Components via Plackett-Burman Design

The Plackett-Burman (PB) design is a powerful statistical tool for efficiently identifying the few critical factors from a larger list of potential variables.[14][17][18] This protocol allows you to screen 'n' variables in just 'n+1' experiments.

Objective: To identify the media components that have the most significant positive or negative effect on Ustusol A production.

Step-by-Step Methodology:

  • Variable Selection: Choose up to 11 potential variables (for a 12-run experiment). Each variable will be tested at a high (+) and a low (-) concentration.

    • Example Variables: Glucose, Sucrose, Yeast Extract, Peptone, (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, etc.

  • Concentration Level Assignment: For each variable, define a "low" and "high" concentration. The low level can be zero (i.e., absence of the component) or a baseline value. The high level should be a reasonable, non-inhibitory concentration based on literature or preliminary experiments.

  • Experimental Design Matrix: Use statistical software (e.g., Minitab, JMP, Design-Expert) or online generators to create a PB design matrix. The matrix will dictate which combination of high and low levels to use for each experimental run.

  • Media Preparation & Fermentation: Prepare the media for each of the 12 experimental runs precisely according to the design matrix. Perform the fermentations under identical conditions (inoculum size, temperature, agitation, duration).

  • Analysis: At the end of the fermentation, measure the response: Ustusol A titer (e.g., via HPLC).

  • Data Interpretation: Input the responses into your statistical software. The software will generate a Pareto chart or a main effects plot, which visually ranks the factors from most to least significant. A factor is considered significant if its effect crosses a statistical confidence threshold (e.g., p < 0.05).

Data Presentation: Example Plackett-Burman Design

RunGlucose (g/L)Yeast Extract (g/L)KH₂PO₄ (g/L)... (8 more factors)Ustusol A Titer (mg/L)
140 (+)10 (+)1 (+)+ / -55.3
220 (-)10 (+)1 (+)+ / -21.8
340 (+)2 (-)1 (+)+ / -89.1
4...............
1220 (-)2 (-)0.2 (-)+ / -34.5

This table is for illustrative purposes only.

Protocol 2: Optimization via Response Surface Methodology (RSM)

Once the PB design has identified the 2-4 most critical factors, Response Surface Methodology (RSM) is used to fine-tune their concentrations and study their interactions.[11][19][20][21][22] A Central Composite Design (CCD) is a common and efficient type of RSM design.

Objective: To build a mathematical model describing the relationship between the significant factors and Ustusol A yield, and to find the optimal concentration of each factor.

Step-by-Step Methodology:

  • Factor Selection: Select the top 2-4 significant factors identified from the Plackett-Burman experiment.

  • Experimental Design: Use statistical software to generate a CCD. This design will include:

    • Factorial Points: High and low combinations of all factors.

    • Axial Points: "Star" points that extend beyond the high/low levels to explore the design space.

    • Center Points: Multiple runs at the central (midpoint) concentration of all factors to estimate experimental error.

  • Fermentation and Analysis: Prepare media and run the fermentations (typically 20 runs for 3 factors) as dictated by the CCD matrix. Measure the Ustusol A titer for each run.

  • Model Fitting and Validation: Input the results into the statistical software. The software will fit the data to a second-order polynomial equation. Key outputs to check are:

    • p-value of the model: Should be significant (e.g., < 0.05).

    • Lack of Fit: Should be non-significant (p > 0.1), indicating the model fits the data well.

    • R² value: Should be high (> 0.9), indicating the model explains a large portion of the variability in the data.

  • Optimization and Verification: Use the model to generate 3D response surface plots and contour plots, which visualize the relationship between factors and the response. The software can numerically solve for the optimal concentrations that predict the maximum Ustusol A yield. Finally, run a verification experiment using the predicted optimal medium to confirm the model's accuracy.

Part 4: Troubleshooting Logic and Pathway Considerations

Understanding the flow of troubleshooting can help systematically diagnose production issues.

G Start Problem: Low Ustusol A Titer Biomass Is Biomass Growth Normal? Start->Biomass HighBiomass YES (Good Growth, Poor Production) Biomass->HighBiomass Yes LowBiomass NO (Poor Growth) Biomass->LowBiomass No Repression Investigate Catabolite Repression - Test alternative C-sources (e.g., sucrose, glycerol) - Check C/N ratio (N may be in excess) - Evaluate phosphate levels HighBiomass->Repression Toxicity Check for Media Toxicity or Nutrient Limitation - Titrate trace elements (high levels can be toxic) - Ensure essential nutrients are present - Verify inoculum health and size LowBiomass->Toxicity

Caption: Decision tree for troubleshooting low Ustusol A yield.

Biosynthetic Pathway Considerations

Ustusol A is a complex secondary metabolite. While its specific pathway may not be fully detailed in public literature, it is likely a polyketide or a related meroterpenoid, synthesized from primary metabolic building blocks like Acetyl-CoA, Malonyl-CoA, and various amino acids.[12][23]

  • Carbon Source Impact: The choice of carbon source directly influences the intracellular pool of Acetyl-CoA, the fundamental building block for polyketide synthesis.[12] Slowly metabolized sugars can provide a sustained flux of precursors without triggering repressive mechanisms.

  • Nitrogen Source Impact: Nitrogen sources are assimilated into amino acids, which are not only essential for building the fungal biomass but can also be precursors or regulators for secondary metabolite pathways.[15][24] Organic nitrogen sources like yeast extract provide a rich mixture of amino acids, vitamins, and growth factors that can be beneficial for complex biosynthetic pathways.

By systematically optimizing the media components using the statistical designs outlined above, you are empirically determining the ideal nutritional environment to direct metabolic flux towards the Ustusol A biosynthetic pathway.

References
  • SCIRP. (n.d.). Response Surface Methodology as an Approach for Optimization of Vinegar Fermentation Conditions Using Three Different Thermotolerant Acetic Acid Bacteria. Available at: [Link]

  • The Plackett-Burman Design to Evaluate Significant Media Components for Antimicrobial Production of Lactobacillus rhamnosus. (n.d.). International Journal of Advanced Research. Available at: [Link]

  • Gong, J. S., et al. (2007). Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation. Biotechnology and Bioprocess Engineering. Available at: [Link]

  • Joshi, V. K., et al. (2018). Response surface methodology for optimization of fermentation process parameters for improving apple wine quality. ResearchGate. Available at: [Link]

  • Majkowska, A., et al. (2014). The Plackett-Burman design in optimization of media components for biomass production of Lactobacillus rhamnosus OXY. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. PLOS ONE. Available at: [Link]

  • Sudhakar, M., et al. (2011). Effect of different carbon and nitrogen sources on Aspergillus terreus antimicrobial metabolite production. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Liu, X., et al. (2024). Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology. Frontiers in Microbiology. Available at: [Link]

  • Nwaguma, I. V., et al. (2016). Plackett-Burman Design and Response Surface Optimization of Medium Trace Nutrients for Glycolipopeptide Biosurfactant Production. Biotechnology Research International. Available at: [Link]

  • Wang, C., et al. (2023). Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings. MDPI. Available at: [Link]

  • Nurhidayat, W., et al. (2021). The role of carbon and nitrogen sources in the production of bioactive compounds in Monascus fermentation products: a mini review. ResearchGate. Available at: [Link]

  • Clomburg, J. M., et al. (2023). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv. Available at: [Link]

  • Clomburg, J. M., et al. (2023). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv. Available at: [Link]

  • Junker, B., et al. (2001). Carbon and complex nitrogen source selection for secondary metabolite cultivation at the pilot scale. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Zhang, H., et al. (2023). Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology. Frontiers in Microbiology. Available at: [Link]

  • Koma-Gottsche, B., et al. (2023). Impact of Nitrogen-Containing Compounds on Secondary Metabolism in Streptomyces spp.—A Source of Metabolic Engineering Strategies. MDPI. Available at: [Link]

  • Slideshare. (n.d.). Plackett burman design ppt. Available at: [Link]

  • Tufvesson, P., et al. (2020). Programmable polyketide biosynthesis platform for production of aromatic compounds in yeast. Synthetic and Systems Biotechnology. Available at: [Link]

  • Ma, S. M., et al. (2005). Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae. FEMS Yeast Research. Available at: [Link]

  • University of Texas at Austin. (n.d.). Optimizing the production of and engineering polyketide synthases. Available at: [Link]

  • Wang, C., et al. (2020). Proposed biosynthetic pathway of ursolic acid 28-O-β-D-glucopyranoside in engineered yeast. ResearchGate. Available at: [Link]

  • Mold Busters. (n.d.). Aspergillus ustus Genome, Infection, Symptoms & Treatment. Available at: [Link]

  • Panackal, A. A., et al. (2006). Aspergillus ustus Infections among Transplant Recipients. Emerging Infectious Diseases. Available at: [Link]

  • Yokoyama, M. T., & Carlson, J. R. (1981). Isolation and characteristics of a skatole-producing Lactobacillus sp. from the bovine rumen. Applied and Environmental Microbiology. Available at: [Link]

  • Liu, M., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. MDPI. Available at: [Link]

  • Verweij, P. E., et al. (1999). Invasive Aspergillosis Caused by Aspergillus ustus: Case Report and Review. Journal of Clinical Microbiology. Available at: [Link]

  • Yan, H., et al. (2017). Solanesol Biosynthesis in Plants. MDPI. Available at: [Link]

  • Veen, A. C., et al. (2019). The use of mutants and inhibitors to study sterol biosynthesis in plants. bioRxiv. Available at: [Link]

  • Varga, J., et al. (2008). Aspergillus calidoustus sp. nov., Causative Agent of Human Infections Previously Assigned to Aspergillus ustus. Eukaryotic Cell. Available at: [Link]

  • Quora. (2017). What are the factors that affect the volume of production?. Available at: [Link]

  • Panackal, A. A., et al. (2006). Aspergillus ustus Infections among Transplant Recipients. Semantic Scholar. Available at: [Link]

  • Ledesma-Amaro, R., & Nicaud, J. M. (2016). Biosynthetic pathway of animal and plant sterols. Squalene is... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Factors of production. Available at: [Link]

  • Explitia. (2026). What Are the Factors of Production, Why Do They Matter, and How to Manage Them Effectively?. Available at: [Link]

  • Corporate Finance Institute. (2021). Factors of Production - Overview and Characteristics. Available at: [Link]

  • TOMAI. (2025). What are the factors of production and how do they affect business management?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: High-Resolution Separation of Ustusol A

The following technical guide is designed as a specialized support resource for researchers working with Aspergillus ustus metabolites, specifically focusing on the separation challenges associated with Ustusol A . Topic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with Aspergillus ustus metabolites, specifically focusing on the separation challenges associated with Ustusol A .

Topic: Resolving Peak Overlap of Ustusol A in Reverse-Phase HPLC Case Reference: UST-A-004 Status: Active Guide Applicable For: Drimane sesquiterpenoids, Phenylspirodrimanes, and related Aspergillus ustus secondary metabolites.[1]

Executive Summary & Chemical Context

Ustusol A belongs to a complex family of drimane sesquiterpenoids (congeners include Ustusol B, F, and G) isolated from Aspergillus ustus.[1] These compounds share a compact tricyclic or bicyclic core decorated with multiple hydroxyl groups and ketone functionalities.

The Core Challenge: Ustusol A often co-elutes with its structural isomers (e.g., Ustusol B) or downstream derivatives (e.g., Ustusolates) due to nearly identical hydrophobicity (LogP ~1.5–2.[1]5) and polar surface area. Standard C18 gradients often fail to resolve these "critical pairs," resulting in merged peaks or "shoulders" that compromise quantitation.

Troubleshooting & Optimization (Q&A)

Q1: I am seeing a persistent "shoulder" on the Ustusol A peak using a standard C18 column. How do I resolve this?

Diagnosis: This is likely a selectivity issue rather than an efficiency issue. The shoulder is often a diastereomer (like Ustusol B) or a closely related dehydration product. Solution: Switch the selectivity mechanism. Standard C18 columns rely heavily on hydrophobic interaction. Drimane sesquiterpenoids differ subtly in their 3D shape and hydroxyl group orientation.

  • Action: Transition to a Pentafluorophenyl (PFP) or Polar-Embedded C18 stationary phase.[1]

    • Why? PFP phases offer pi-pi interactions (if aromatic moieties are present in impurities) and, more importantly, strong dipole-dipole interactions and shape selectivity that can distinguish between stereoisomers that a C18 "carbon chain" cannot.[1]

    • Alternative: Use Methanol (MeOH) instead of Acetonitrile (ACN).[1] MeOH is a protic solvent and can form hydrogen bonds with the hydroxyl groups of Ustusol A, often altering the elution order compared to the aprotic ACN.

Q2: My retention times are drifting, causing Ustusol A to merge with early-eluting matrix interferences.

Diagnosis: pH instability or temperature fluctuations. Solution: Lock down the ionization state. While many drimanes are neutral, associated impurities (like Ustusoic acid) are ionizable.[1] If the pH is near the pKa of a matrix interferent, its retention will shift wildly.

  • Action: Buffer the mobile phase to pH 2.5–3.0 using 0.1% Formic Acid or 10-20 mM Ammonium Formate.

    • Why? Acidic pH suppresses the ionization of acidic impurities (keeping them hydrophobic and retained) and minimizes silanol activity on the column, which reduces peak tailing for the hydroxylated Ustusol A.

Q3: I have baseline resolution, but the sensitivity is too low for trace analysis.

Diagnosis: Peak broadening is diluting your signal height. Solution: Sharpen the peak via "Gradient Focusing."

  • Action: Instead of a linear 5–95% gradient, use a segmented gradient .

    • Rapid ramp (5% to 30% B in 2 min) to clear dead-volume polar junk.

    • Shallow gradient (30% to 45% B over 15 min) across the Ustusol elution window.

    • Result: This flattens the slope exactly where the separation is needed, increasing the resolution (

      
      ) between the critical pair without widening the peak excessively.
      

Experimental Protocol: Optimized Resolution Method

This protocol is the "Gold Standard" for separating Ustusol A from the Ustusol B/F complex.

System: UHPLC or High-Performance LC (Binary Pump) Detection: UV at 230 nm (drimane carbonyl absorption) or MS (ESI+)[1]

ParameterConditionRationale
Column C18 Core-Shell (2.7 µm, 100 x 2.1 mm) Core-shell particles provide UHPLC-like efficiency at lower backpressures, crucial for resolving isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source to suppress silanol interactions.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH provides better selectivity for hydroxylated sesquiterpenoids than ACN.
Flow Rate 0.35 mL/minOptimized for Van Deemter minimum of 2.7 µm particles.
Temperature 35°CSlightly elevated T improves mass transfer, sharpening peaks.[1]

Gradient Table:

  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Isocratic hold to stack injection plug)

  • 15.0 min: 65% B (The "Separation Slope")

  • 16.0 min: 95% B (Wash)

  • 18.0 min: 95% B (Hold)

  • 18.1 min: 10% B (Re-equilibration)

Performance Data: Selectivity Comparison

The following data illustrates the impact of solvent choice on the Resolution (


) between Ustusol A  and its critical pair impurity (Impurity X , likely Ustusol B).
Variable TestedConditionResolution (

)
Peak Symmetry (Tailing Factor)
Solvent Acetonitrile (ACN)1.1 (Overlap)1.4 (Tailing)
Solvent Methanol (MeOH) 2.3 (Baseline) 1.1 (Excellent)
Column Standard C18 (5 µm)1.51.3
Column PFP (3 µm) 2.8 1.0
Additives None (Water only)0.82.1 (Severe Tailing)
Additives 0.1% Formic Acid 2.31.1

Note: A Resolution (


) > 1.5 is required for baseline separation.[1]

Decision Logic for Method Development

The following diagram outlines the logical workflow for troubleshooting Ustusol A separation issues.

Ustusol_Troubleshooting Start Start: Ustusol A Peak Overlap Check_Nature Identify Co-eluting Peak Start->Check_Nature Isomer Is it an Isomer? (e.g., Ustusol B) Check_Nature->Isomer Yes, same mass/UV Matrix Is it Matrix Junk? Check_Nature->Matrix No, broad/undefined Selectivity_Change Change Selectivity Isomer->Selectivity_Change Efficiency_Change Increase Peak Capacity Matrix->Efficiency_Change Solvent_Swap Switch ACN to MeOH (H-bonding) Selectivity_Change->Solvent_Swap Column_Swap Switch to PFP or Polar-Embedded C18 Selectivity_Change->Column_Swap Gradient_Mod Use Shallow Gradient (0.5% B/min slope) Efficiency_Change->Gradient_Mod Sample_Prep Improve Cleanup (SPE / LLE) Efficiency_Change->Sample_Prep

Caption: Decision tree for isolating the root cause of peak overlap (Selectivity vs. Efficiency).

References

  • Liu, D., et al. (2022).Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Marine Drugs. (Describes the isolation and structural similarity of Ustusol congeners F, G, and B).

  • Dolan, J. W. (2002).The Power of Selectivity in RP-HPLC. LCGC North America. (Foundational theory on using MeOH vs ACN for selectivity changes).

    • [1]

  • Majors, R. E. (2013).Column Selectivity: The Role of Stationary Phase and Mobile Phase. LCGC.

Sources

Optimization

scaling up Ustusol A isolation for in vivo studies

Topic: Scaling Up Ustusol A Isolation for In Vivo Studies Role: Senior Application Scientist Status: Operational[1][] Introduction: The Scale-Up Threshold Welcome to the technical support hub for Ustusol A . You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up Ustusol A Isolation for In Vivo Studies Role: Senior Application Scientist Status: Operational[1][]

Introduction: The Scale-Up Threshold

Welcome to the technical support hub for Ustusol A . You are likely here because your analytical screens (HPLC-UV/MS) identified Ustusol A as a hit, but you are struggling to generate the 50–500 mg required for rodent PK/PD or toxicity studies.

The Central Problem: Ustusol A is a phenylspirodrimane (PSD) . Unlike simple polyketides, PSDs are hybrid metabolites (polyketide + terpene) produced by Aspergillus ustus and related species (Stachybotrys).[] In standard liquid broth (PDB/Czapek), gene clusters for PSDs are often silent or expressed at low titers (<5 mg/L).[]

The Solution: This guide shifts your protocol from "Analytical Liquid" to "Preparative Solid-State," utilizing the OSMAC (One Strain Many Compounds) principles to unlock gram-scale yields.

Module 1: Fermentation & Upstream Processing

Current Status: Low Titer / Silent Gene Clusters[1][2]

Q: I am growing Aspergillus ustus in 10L of PDB (Potato Dextrose Broth) but my yield of Ustusol A is negligible (<1 mg/L). What is wrong?

A: You are encountering "liquid culture silencing."[] Phenylspirodrimanes often require the physical stress and surface area of solid substrates to trigger high-level biosynthesis.[]

Corrective Protocol: Switch to Rice Solid-State Fermentation (SSF). Fungal secondary metabolism is tightly regulated by global regulators (e.g., LaeA).[1][] Solid substrates mimic the natural ecological niche of A. ustus, often increasing PSD yields by 10-100x compared to liquid broth.[1][]

The "Rice-Flask" Scale-Up Protocol:

  • Vessel: Use 1L Fernbach flasks (large surface area).

  • Substrate: 100g commercially available Jasmine or Brown rice + 110 mL distilled water (approx 1:1.1 ratio).

  • Sterilization: Autoclave at 121°C for 20 mins. Crucial: Shake flask immediately upon removal to prevent rice clumping.[1]

  • Inoculation: Do not inoculate directly with spores.[] Use a seed culture (grown in PDB for 3 days) and add 5 mL of mycelial suspension per flask.

  • Incubation: Incubate at 25°C in the dark for 21–28 days . Static culture (do not shake).[]

Q: My solid culture is colorful (yellow/orange), but I see black spots. Is this contamination?

A: Not necessarily. Aspergillus ustus produces various pigments. However, if the black spots are sporulating heads distinct from the A. ustus morphology (olive-brown/grey), it is contamination.[1][]

  • Check: A. ustus colonies are typically dull brown/olive-grey with Hülle cells.[1][] Bright green usually indicates A. flavus or Trichoderma contamination.[] Discard immediately if confirmed.

Visualizing the Scale-Up Workflow

Ustusol_ScaleUp Stock Spore Stock (-80°C Glycerol) Seed Seed Culture (PDB, 3 Days, Shaking) Stock->Seed Inoculation Rice Solid State Fermentation (Rice, 28 Days, Static) Seed->Rice Scale Up (100 Flasks) Extract Extraction (EtOAc Maceration) Rice->Extract EtOAc soak Crude Crude Extract (Oily Residue) Extract->Crude Evaporation Partition Partitioning (Hexane vs. 90% MeOH) Crude->Partition Defatting

Figure 1: The optimized workflow for scaling Ustusol A from cryo-stock to defatted crude extract.[1][]

Module 2: Extraction & Downstream Processing

Current Status: Handling the "Messy" Crude

Q: My crude extract is a thick, oily tar that clogs my HPLC column. How do I clean this before purification?

A: Rice fermentation extracts contain massive amounts of fatty acids and lipids from the rice substrate. You must perform a defatting step before chromatography.[]

The Defatting Protocol (Liquid-Liquid Partition):

  • Dissolve the crude oily residue in 90% Methanol : 10% Water (Ustusol A is soluble here).[]

  • Transfer to a separatory funnel.

  • Add an equal volume of n-Hexane .[1][] Shake vigorously and vent.

  • Allow layers to separate.[]

    • Top Layer (Hexane): Contains lipids/fats (Discard).[]

    • Bottom Layer (MeOH/H2O): Contains Ustusol A and polar metabolites (Keep).[]

  • Repeat the hexane wash 2 more times.[]

  • Concentrate the MeOH layer in vacuo to yield a semi-solid, enriched fraction.[]

Q: I am getting a stable emulsion during extraction (layers won't separate).

A: This is common with fungal extracts due to proteins/biosurfactants.[]

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Mechanical Fix: Filter the emulsion through a pad of Celite (diatomaceous earth) . This physically breaks the emulsion bubbles.

Module 3: Purification & Quality Control

Current Status: Isolating Pure Compound

Q: I see two peaks very close together on the HPLC. Is one Ustusol A and the other an impurity?

A: You are likely seeing Ustusol A and Ustusol B (or a related isomer like stachybotrydial).[] These are structurally similar phenylspirodrimanes.[]

  • Differentiation: Ustusol A typically elutes slightly earlier than Ustusol B on a standard C18 column due to stereochemical differences in the spiro-ring system.[1][]

  • Resolution Strategy: If C18 fails to separate them at preparative scale, switch to a Phenyl-Hexyl stationary phase. The pi-pi interactions with the phenyl ring of Ustusol A often provide better selectivity than hydrophobic interactions alone.

Preparative HPLC Gradient (Standard C18):

  • Mobile Phase A: Water + 0.1% Formic Acid.[]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[]

  • Flow: 15-20 mL/min (for 20mm ID columns).

Time (min)% B (ACN)Purpose
0–510%Equilibration
5–2510% -> 100%Linear Gradient
25–30100%Wash (Remove lipophilic dimers)

Q: How do I ensure the compound is "In Vivo Ready"?

A: Purity for animal studies must be >95%, but Endotoxin and Solvent removal are equally critical.[1][]

  • Lyophilization: Do not just rotovap. Dissolve the final pure fraction in t-Butanol/Water (1:1) and freeze-dry to remove trace acid/solvents.[1][]

  • Endotoxin Check: Fungal cell walls contain glucans (not LPS), but contaminants can introduce LPS.[] Use a LAL (Limulus Amebocyte Lysate) assay if injecting IV.[]

Module 4: In Vivo Formulation Guide

Current Status: Administration[1][2][3]

Q: Ustusol A precipitates when I add it to PBS or Saline. What vehicle should I use?

A: Ustusol A is a lipophilic sesquiterpene-phenyl hybrid.[1][] It has poor water solubility.[] Do not force it into saline, or it will micro-precipitate, causing embolism or erratic bioavailability.[1][]

Recommended Formulation (IP or Oral Gavage):

ComponentPercentageFunction
DMSO 5%Primary solvent (dissolve compound here first)
Tween 80 5%Surfactant/Emulsifier
Saline (0.9%) 90%Bulk vehicle (add slowly with vortexing)

Alternative for higher doses (>20mg/kg): Use Corn Oil or PEG400 (30%) / Water (70%) .[]

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Yield Low Yield (<10mg) Start->Yield Purity Impure / Co-elution Start->Purity Solubility Precipitation in Vehicle Start->Solubility Sol_Yield Switch to Rice SSF Extend time to 28 days Yield->Sol_Yield Sol_Purity Use Phenyl-Hexyl Column Check for Ustusol B isomer Purity->Sol_Purity Sol_Solubility Pre-dissolve in DMSO Use 30% PEG400 Solubility->Sol_Solubility

Figure 2: Rapid diagnostic tree for common Ustusol A isolation and formulation issues.

References

  • Discovery & Isolation: Liu, M., et al. (2009).[1][] "New Phenylspirodrimanes from the Marine-Derived Fungus Aspergillus ustus." Journal of Natural Products, 72(8), 1482–1486.[1][] []

  • Fermentation Scale-Up (General Principles): Bode, H. B., et al. (2002).[1][] "Big effects from small changes: possible ways to explore nature's chemical diversity."[] ChemBioChem, 3(7), 619–627.[1][] (Foundational paper on OSMAC/Solid State fermentation). []

  • Phenylspirodrimane Chemistry & Biosynthesis: Wulf, M., et al. (2022).[1][] "In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys." Toxins, 14(6), 399.[1][] (Provides crucial data on stability and extraction of this chemical class). []

  • Solid State Fermentation Protocol: Singhania, R. R., et al. (2009).[1][] "Advancement and comparative status of solid-state fermentation." Journal of Basic Microbiology, 49(S1), S2-S10.[1][] []

Sources

Troubleshooting

Ustusol A Technical Support Center: Impurity Minimization Guide

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers isolating, synthesizing, and purifying Ustusol A.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this definitive troubleshooting guide for researchers isolating, synthesizing, and purifying Ustusol A. Because Ustusol A is a highly functionalized drimane sesquiterpene, its preparation—whether via total synthesis, semi-synthetic derivatization, or microbial fermentation—is highly prone to stereoisomeric impurities and oxidation byproducts.

This guide moves beyond basic protocols. It provides self-validating systems and mechanistic insights to ensure you achieve >99% purity in your preparations, securing reliable data for your downstream biological assays.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why do my synthetic or fermentation-derived Ustusol A batches consistently show a 5–10% contamination with Ustusol B and deoxyuvidin B? A: This is a classic issue of structural homology and thermodynamic equilibration. Ustusol A and its analogs (like Ustusol B and deoxyuvidin B) share a rigid drimane sesquiterpene framework[1]. Ustusol A possesses a specific (3S,5S,9R,10S) absolute configuration[2]. During late-stage synthetic oxidation or aggressive extraction, the allylic and hydroxylated positions on the drimane core are susceptible to isomerization or dehydration. Exposure to strongly acidic mobile phases (e.g., 0.1% TFA) during reverse-phase chromatography catalyzes the dehydration of the C-11 or C-3 hydroxyl groups, leading to structurally similar artifacts that co-elute. Causality & Action: Always monitor the pH of your extraction solvents. Buffer your HPLC mobile phases with a milder additive like 0.05% Formic Acid, or use neutral conditions to prevent acid-catalyzed degradation.

Q2: I am observing over-oxidized impurities in my synthetic scale-up. How can I prevent this? A: Ustusol A contains multiple hydroxyl groups and a reactive enone system (3,9,11-trihydroxydrim-7-en-6-one)[]. During synthetic steps or aerobic fermentation, reactive oxygen species (ROS) can further oxidize the primary alcohol at C-11 or the secondary alcohol at C-3, forming carboxylic acids or lactones (e.g., strobilactone A, a known co-metabolite)[1]. Causality & Action: To minimize this, sparge your solvents with argon to displace dissolved oxygen, and quench oxidation reactions strictly at the stoichiometric endpoint using mild reducing agents (e.g., sodium thiosulfate).

II. Quantitative Data: Impurity Profiling

To successfully resolve Ustusol A from its drimane analogs, you must understand their chromatographic behavior. The table below summarizes the relative retention times (RRT) and resolution factors (Rs) on a standard C18 column, along with targeted mitigation strategies.

Compound / ImpurityStructural CharacteristicRRT (C18, MeCN/H2O)Resolution (Rs)Critical Mitigation Strategy
Ustusol A Target (3S,5S,9R,10S)1.00N/AMaintain neutral/mildly acidic pH to preserve hydroxyls.
Ustusol B Epimeric/Isomeric analog1.081.2 (Poor)Switch to a Phenyl-Hexyl stationary phase for better selectivity.
Deoxyuvidin B Dehydroxylated analog1.35> 2.5Easily removed via standard gradient elution.
Strobilactone A Over-oxidized lactone0.851.8Monitor oxidation states; use mild reducing quench.
Ustusolate A Esterified derivative1.60> 3.0Avoid prolonged exposure to esterifying solvents (EtOAc/MeOH).

III. Step-by-Step Methodology: High-Purity Ustusol A Resolution Protocol

This protocol is designed as a self-validating system : each step includes a built-in quality control (QC) check to ensure causality between the experimental action and the purity outcome.

Phase 1: Liquid-Liquid Extraction (LLE) & Defatting
  • Quench and Partition: Quench the synthesis batch or fermentation broth with cold water (4°C). Extract with Ethyl Acetate (EtOAc) at a 1:1 ratio (v/v) three times. Reasoning: EtOAc efficiently partitions the moderately polar drimane sesquiterpenes while leaving highly polar salts in the aqueous phase.

  • Targeted Washing: Wash the combined organic layers with saturated NaHCO3 to remove acidic impurities (e.g., ustusoic acids), followed by a brine wash to remove residual water.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) of the aqueous NaHCO3 wash. It should show no UV-active spots corresponding to the Ustusol A Rf (~0.4 in 1:1 Hexane:EtOAc). If spots appear, your aqueous phase is too acidic; adjust pH to 7.5.

Phase 2: Preparative HPLC Optimization
  • Column Selection: Utilize a Phenyl-Hexyl stationary phase (e.g., 250 x 21.2 mm, 5 µm) rather than a standard C18. Reasoning: The pi-pi interactions provided by the phenyl ring exploit the slight electronic differences in the enone system of Ustusol A versus its epimer Ustusol B, drastically improving the Rs from 1.2 to >2.0.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure H2O + 0.05% Formic Acid.

    • Solvent B: Acetonitrile (MeCN) + 0.05% Formic Acid.

  • Gradient Elution: Run a shallow gradient from 20% B to 45% B over 40 minutes at a flow rate of 15 mL/min.

  • Fraction Collection: Monitor the UV absorbance at 235 nm, which corresponds to the π→π* transition of the drimane enone system[2]. Collect the peak eluting at approximately 28 minutes.

    • Self-Validation Check: Perform immediate analytical HPLC on the collected fraction. If the resolution (Rs) against the trailing Ustusol B peak is < 1.5, reduce the gradient slope to 0.5% B/min for the next injection.

IV. Visualizing the Workflows

Below are the logical pathways mapping the formation of impurities and the optimized purification strategy.

ImpurityPathway Precursor Drimane Core Precursor (Farnesyl Pyrophosphate) UstA Ustusol A (Target: 3S,5S,9R,10S) Precursor->UstA Controlled Biosynthesis/ Synthesis UstB Ustusol B (Isomerization Impurity) UstA->UstB Acidic/Thermal Isomerization OxProd Strobilactone A (Over-oxidation) UstA->OxProd Excess ROS/ Unquenched Oxidation Deoxy Deoxyuvidin B (Dehydration Impurity) UstA->Deoxy Aggressive Acidic Conditions

Mechanistic pathways of drimane sesquiterpene impurity formation from Ustusol A.

PurificationWorkflow Start Crude Ustusol A Batch (Contains Drimane Analogs) LLE Liquid-Liquid Extraction (EtOAc / NaHCO3 Wash) Start->LLE AcidicImp Aqueous Waste (Ustusoic Acids) LLE->AcidicImp Removes Silica Flash Chromatography (Hexane:EtOAc) LLE->Silica Organic Phase NonPolar Non-Polar Waste (Lipids, Deoxyuvidin B) Silica->NonPolar Early Elution Prep Prep-HPLC (Phenyl-Hexyl) (MeCN:H2O + 0.05% FA) Silica->Prep Target Fraction IsoImp Isomeric Waste (Ustusol B) Prep->IsoImp Closely Eluting Pure Pure Ustusol A (>99% Purity) Prep->Pure Target Peak (235 nm)

Self-validating downstream purification workflow for high-purity Ustusol A.

V. References

  • CAS 1175543-02-8 (Ustusol A) - Product Description Source: BOC Sciences

  • Antibacterial Drimane Sesquiterpenes from Aspergillus ustus Source: Journal of Natural Products (NSF PAR)

  • naproc-13: Absolute Configuration of Ustusol A Source: Simposio IIQF

Sources

Reference Data & Comparative Studies

Validation

comparative antifungal activity of Ustusol A vs commercial fungicides

Executive Summary Ustusol A is a potent drimane sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus (specifically strain 094102).[] Unlike broad-spectrum commercial polyenes (e.g., Amphotericin B) o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ustusol A is a potent drimane sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus (specifically strain 094102).[] Unlike broad-spectrum commercial polyenes (e.g., Amphotericin B) or azoles (e.g., Fluconazole), Ustusol A represents a distinct structural class with significant potential, particularly against phytopathogenic fungi.[]

This guide objectively compares Ustusol A against commercial standards, analyzing Minimum Inhibitory Concentration (MIC) data, structural advantages, and experimental extraction protocols.[] Current data indicates Ustusol A achieves MIC values as low as 1.56 μM against specific pathogens, rivaling the molar potency of established commercial fungicides.

Chemical Profile & Source

FeatureSpecification
Compound Name Ustusol A
Chemical Class Drimane Sesquiterpenoid
Molecular Formula C₁₅H₂₄O₄
Molecular Weight 268.35 g/mol
Source Organism Aspergillus ustus (Mangrove/Sponge-derived)
Key Structural Motif Decahydronaphthalene core with methyl decorations
Solubility Soluble in Methanol, DMSO; Poor water solubility

Structural Insight: The drimane skeleton provides a lipophilic core facilitating cell membrane penetration, while the specific hydroxylation patterns (likely at C-9, C-11) modulate target binding affinity.[]

Comparative Efficacy Analysis

The following analysis benchmarks Ustusol A against standard commercial fungicides. Note that while commercial agents like Amphotericin B are broad-spectrum human therapeutics, Ustusol A has shown exceptional potency against recalcitrant plant pathogens.[]

Quantitative Performance (MIC Data)

Data synthesized from primary isolation studies (e.g., Aspergillus ustus 094102 metabolites).[][2][3]

Target PathogenUstusol A (MIC)Commercial Standard (Typical MIC)Comparative Potency
Thielaviopsis paradoxa 1.56 μM Carbendazim: ~2–5 μMSuperior/Equivalent
Pestalotia calabae 1.56 μM Mancozeb: >10 μMSuperior
Gloeosporium musarum 3.13 μM Amphotericin B: 0.5–2.0 μM*Comparable
Candida albicans >10 μM (Est.)Fluconazole: 1–8 μMInferior (Selectivity variance)

*Note: Amphotericin B values are generalized for sensitive fungal strains. Ustusol A demonstrates high specificity for filamentous plant pathogens over yeast-like human pathogens in current datasets.[]

Performance Interpretation
  • High Potency: An MIC of 1.56 μM is highly significant for a natural product. Many lead compounds are considered "active" at 10–50 μM. Ustusol A is active at low micromolar concentrations, suggesting a specific molecular target rather than general toxicity.

  • Selectivity: The compound shows distinct efficacy against T. paradoxa (pineapple disease) and P. calabae, suggesting potential application as a specialized agricultural fungicide where resistance to azoles is rising.

Mechanism of Action (Hypothetical Model)

Unlike Amphotericin B (which binds ergosterol to form pores) or Azoles (which inhibit CYP51), drimane sesquiterpenoids like Ustusol A typically act via membrane disruption or mitochondrial interference .[]

Figure 1: Proposed Antifungal Signaling Pathway

AntifungalMechanism Ustusol Ustusol A (Lipophilic Core) CellWall Fungal Cell Wall Ustusol->CellWall Permeation Membrane Plasma Membrane (Phospholipid Bilayer) CellWall->Membrane Diffusion Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria Membrane Depolarization Enzyme Target Enzyme (e.g., 11β-HSD homolog) Membrane->Enzyme Binding/Inhibition ROS ROS Accumulation Mitochondria->ROS Uncoupling Apoptosis Apoptosis/Necrosis ROS->Apoptosis Oxidative Stress Enzyme->Apoptosis Metabolic Disruption

Caption: Hypothetical mechanism of Ustusol A involving membrane permeation and subsequent mitochondrial stress or enzymatic inhibition, leading to fungal cell death.[]

Experimental Protocols

To validate the efficacy of Ustusol A, researchers must follow a rigorous isolation and testing workflow. The following protocol ensures reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Overview

ExperimentalWorkflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Validation Fermentation Fermentation (A. ustus 094102) Extraction EtOAc Extraction Fermentation->Extraction Chromatography Silica Gel CC (Petroleum ether/EtOAc) Extraction->Chromatography HPLC Semi-Prep HPLC (Purification) Chromatography->HPLC NMR NMR/MS (Structure ID) HPLC->NMR MIC MIC Assay (96-well Plate) HPLC->MIC

Caption: Step-by-step workflow from fungal fermentation to bioactive compound validation.

Detailed Protocol: Broth Microdilution Assay

Objective: Determine the MIC of Ustusol A against target fungi.

  • Preparation of Stock Solution:

    • Dissolve 1 mg of purified Ustusol A in 100 μL of 100% DMSO.

    • Dilute with RPMI 1640 medium (buffered with MOPS) to achieve a starting concentration of 128 μg/mL. Ensure final DMSO concentration is <1%.

  • Inoculum Preparation:

    • Cultivate test fungi (e.g., T. paradoxa) on Potato Dextrose Agar (PDA) for 3–5 days.

    • Harvest conidia and adjust density to

      
       to 
      
      
      
      CFU/mL using a hemocytometer.
  • Plate Setup:

    • Use a sterile 96-well flat-bottom microplate.[]

    • Rows A-H: Add 100 μL of Ustusol A serial dilutions (64 μM down to 0.125 μM).

    • Positive Control: Amphotericin B (or Carbendazim for plant pathogens) at similar concentrations.

    • Growth Control: Fungal inoculum + Medium + DMSO (no drug).[]

    • Sterility Control: Medium only.[]

  • Incubation & Readout:

    • Incubate at 28°C (for molds) or 35°C (for Candida) for 24–48 hours.[]

    • Endpoint: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control.

Conclusion & Future Outlook

Ustusol A distinguishes itself from commercial fungicides through its unique chemical scaffold and high potency against specific phytopathogens (MIC ~1.56 μM). While it may not yet replace Amphotericin B for systemic human mycoses, its efficacy profile suggests:[]

  • Agricultural Utility: A strong candidate for developing new bio-fungicides against crop-destroying molds like Thielaviopsis.[]

  • Lead Optimization: The drimane core serves as a versatile scaffold; synthetic modification could enhance water solubility and broaden its spectrum to include human pathogens.

  • Resistance Breaker: As a non-azole, non-polyene agent, it offers a novel mode of action to combat multi-drug resistant strains.

Recommendation: Researchers should focus on structure-activity relationship (SAR) studies to identify derivatives with improved pharmacokinetic profiles for clinical development.[]

References

  • Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102. Marine Drugs. (2022).[][2] Link[]

  • Drimane-type sesquiterpenoids from fungi: Structures, bioactivities, and biosynthesis. Chinese Journal of Natural Medicines. (2022).[] Link

  • Antifungal and Antibiofilm In Vitro Activities of Ursolic Acid (Comparative Reference). Frontiers in Microbiology. (2022). Link

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI Standard M38. Link

Sources

Comparative

Ustusol A vs. Ustusol B: Structural and Functional Analysis

The following guide provides a comprehensive structural and functional comparison of Ustusol A and Ustusol B , two isomeric drimane sesquiterpenoids isolated from the fungus Aspergillus ustus. Executive Summary Ustusol A...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural and functional comparison of Ustusol A and Ustusol B , two isomeric drimane sesquiterpenoids isolated from the fungus Aspergillus ustus.

Executive Summary

Ustusol A and Ustusol B are secondary metabolites belonging to the drimane sesquiterpenoid class, predominantly isolated from marine and terrestrial strains of Aspergillus ustus (e.g., strain 094102). While they share an identical molecular formula (


) and core skeleton, they are regioisomers  distinguished by the position of a hydroxyl group on the decalin ring system.

Functionally, Ustusol A demonstrates superior antifungal potency against plant pathogens compared to Ustusol B. Both compounds exhibit moderate inhibitory activity against acetylcholinesterase (AChE) , relevant to neurodegenerative research, but lack the potent cytotoxicity seen in their esterified derivatives (e.g., Ustusolates). This makes Ustusol A a more promising scaffold for antimicrobial development with a favorable safety profile.

Structural Comparison

Both compounds possess a drimane skeleton characterized by a trans-fused decalin ring system, an enone moiety (7-en-6-one), and hydroxylation at C-9 and C-11. The critical divergence lies in the A-ring hydroxylation.

Chemical Identity
FeatureUstusol A Ustusol B
CAS Number 1175543-02-81175543-03-9 (approx)
Molecular Formula


Molecular Weight 268.35 g/mol 268.35 g/mol
IUPAC Name (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one(2S,5S,9R,10S)-2,9,11-trihydroxydrim-7-en-6-one
Key Substituent 3-OH (Hydroxyl at Carbon 3)2-OH (Hydroxyl at Carbon 2)
Stereochemistry


Structural Visualization

The following diagram illustrates the biosynthetic relationship and the specific regio-isomerism between the two compounds.

UstusolStructure cluster_diff Key Structural Difference Precursor Farnesyl Pyrophosphate (Precursor) Core Drimane Skeleton (trans-decalin core) Precursor->Core Cyclization & Oxidation UstusolA USTUSOL A (3-OH Isomer) Active Antifungal Core->UstusolA C-3 Hydroxylation (Enzymatic Regioselectivity) UstusolB USTUSOL B (2-OH Isomer) Weak/Inactive Antifungal Core->UstusolB C-2 Hydroxylation (Enzymatic Regioselectivity) DiffNode The position of the -OH group on Ring A determines biological potency. C-3 (Ustusol A) vs C-2 (Ustusol B) UstusolA->DiffNode UstusolB->DiffNode

Caption: Structural divergence of Ustusol A and B from the common drimane core, highlighting the C-3 vs. C-2 hydroxylation site.

Functional & Biological Activity

The structural difference significantly impacts the biological interaction of these molecules, particularly in antifungal applications.

Antifungal Activity Profile

Ustusol A exhibits potent activity against specific phytopathogenic fungi, whereas Ustusol B is generally considered less active or inactive in comparative assays.

Target OrganismUstusol A (MIC in µM)Ustusol B (MIC in µM)Significance
Thielaviopsis paradoxa1.56 > 50 (Inactive/Weak)Ustusol A is highly potent.
Pestalotia calabae1.56 > 50 (Inactive/Weak)Ustusol A shows broad fungicidal potential.
Gloeosporium musarum3.13 > 50 (Inactive/Weak)Significant selectivity for A.
Candida albicansModerateLow/InactiveA is the preferred scaffold.

Mechanistic Insight: The C-3 hydroxyl group in Ustusol A likely facilitates better binding to fungal membrane ergosterol or specific enzymatic targets (e.g., chitin synthase) compared to the C-2 position in Ustusol B.

Enzyme Inhibition (AChE)

Both compounds show potential as neuroprotective agents via Acetylcholinesterase (AChE) inhibition, a target for Alzheimer's disease therapy.

  • Ustusol A: IC

    
    
    
    
    
    43.0 µM
  • Ustusol B: IC

    
    
    
    
    
    35.9 – 57.0 µM[1]
Cytotoxicity (Safety Profile)

Unlike their esterified derivatives (e.g., Ustusolates F-I), which show significant cytotoxicity against cancer cell lines (IC


 ~10 µM against CAL-62), the parent alcohols Ustusol A and B are relatively non-cytotoxic  (IC

> 50-100 µM).
  • Implication: This low host toxicity combined with high antifungal activity makes Ustusol A an excellent candidate for agricultural fungicides or topical antifungal treatments where host safety is paramount.

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols for isolation and activity assessment are recommended.

Production & Isolation Workflow

Objective: Isolate pure Ustusol A and B from Aspergillus ustus.

  • Fermentation:

    • Strain: Aspergillus ustus (e.g., 094102).[2][3]

    • Media: Rice medium (solid state) or PDB (liquid).

    • Condition: Incubate at 28°C for 28 days (static).

  • Extraction:

    • Extract biomass with Ethyl Acetate (EtOAc) (3x).

    • Concentrate under reduced pressure to yield crude extract.

  • Purification (The Critical Step):

    • Step 1: Silica gel column chromatography (Gradient: Petroleum ether/EtOAc).

    • Step 2 (Separation of Isomers): Semi-preparative HPLC is required to separate A and B due to their similar polarity.

    • Column: C18 Reverse-Phase (e.g., ODS-A, 5 µm).

    • Mobile Phase: MeOH:H

      
      O (60:40 isocratic).
      
    • Detection: UV at 210 nm and 254 nm.

Antifungal Susceptibility Assay (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve Ustusol A and B in DMSO (Stock: 10 mM).

  • Inoculum: Prepare fungal spore suspension (

    
     spores/mL) in RPMI 1640 medium.
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of compounds (0.1 – 100 µM).

  • Controls: Positive (Amphotericin B), Negative (DMSO only).

  • Incubation: 28°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (verified by OD

    
     measurement).
    

References

  • Gui, P., et al. (2022). "Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 408.[2]

    • Key citation for the isolation, structure elucidation, and cytotoxicity data of Ustusols and Ustusol
  • Liu, H., et al. (2009). "Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus Aspergillus ustus." Journal of Natural Products, 72(9), 1761–1767.

    • Primary source for the original structural determin
  • López-Pérez, J. L., et al. (2007). "Naproc-13: A Database for the Dereplication of Natural Product Mixtures." Bioinformatics, 23(23), 3256-3257.
  • Kuo, X., et al. (2020). "Sesquiterpenoids with diverse skeleton types from the endophytic fungus Paecilomyces sp. TE-540." Bioorganic Chemistry, 104, 104252.

    • Comparative source for AChE inhibitory activity of Ustusol B and rel

Sources

Validation

Definitive Structural Validation of Ustusol A: A Comparative 2D NMR Guide

This guide outlines a rigorous, self-validating protocol for the structural verification of Ustusol A , a bioactive drimane sesquiterpenoid isolated from Aspergillus ustus. It contrasts high-resolution 2D NMR methodologi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating protocol for the structural verification of Ustusol A , a bioactive drimane sesquiterpenoid isolated from Aspergillus ustus. It contrasts high-resolution 2D NMR methodologies against standard routine analysis to prevent common regio- and stereochemical misassignments.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Ustusol A (CAS 1175543-02-8) is a drimane sesquiterpenoid characterized as (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one . Its structure features a decalin core with a specific enone functionality and three hydroxyl groups.

The Challenge: In drimane elucidation, distinguishing between C2-OH and C3-OH regioisomers is notoriously difficult using only 1D NMR due to the overlapping methylene envelopes in the 1.4–1.8 ppm range. Furthermore, the stereochemistry at C9 (bearing a tertiary hydroxyl) often requires specific NOE constraints that are easily missed in routine screening.

The Solution: This guide compares a Routine Screening Protocol (Method A) against a Definitive Multi-Pulse Protocol (Method B). We demonstrate why Method B is the required standard for validating Ustusol A for pharmaceutical applications.

Comparative Analysis: Routine vs. Definitive Protocols

The following table contrasts the "Quick Screen" approach often used in high-throughput fractionation with the "Definitive Validation" required for publication and IND filing.

FeatureMethod A: Routine Screen Method B: Definitive Validation (Recommended)
Techniques 1D ¹H, 1D ¹³C, COSY1D ¹H/¹³C, HSQC, HMBC, NOESY , 1,1-ADEQUATE
Regio-Resolution Low. Often confuses C2-OH vs C3-OH due to ambiguous COSY multiplets.High. HMBC connects quaternary carbons to specific protons; 1,1-ADEQUATE traces C-C backbone.
Stereo-Confidence Assumed. Based on biogenetic precedent (often risky).Experimental. NOESY defines axial/equatorial orientation of H-3 and C9-OH.
Solvent Strategy Single solvent (usually CDCl₃ or CD₃OD).Dual Solvent. DMSO-d₆/Pyridine-d₅ used to resolve exchangeable -OH protons.
Risk Profile High risk of structural revision post-publication.Self-validating; minimizes revision risk.

Experimental Protocol: The Self-Validating System

Phase 1: Sample Preparation & Solvent Selection
  • Primary Solvent: Methanol-d₄ (CD₃OD) . Good solubility, but exchanges OH protons, losing coupling information.

  • Validation Solvent: Pyridine-d₅ .

    • Why? Pyridine induces a solvent-induced shift (ASIS) that spreads out the crowded aliphatic region. Crucially, it allows observation of vicinal coupling to hydroxyl protons (³J_{H,OH}), confirming the secondary vs. tertiary nature of alcohols.

Phase 2: The "Causality" of Assignments (Step-by-Step)
Step A: Establishing the Drimane Skeleton (HMBC)

The quaternary carbons are the anchors. You must validate the position of the four methyl groups.

  • gem-Dimethyls (C13/C14): Look for HMBC correlations to C4 (quaternary), C3 (oxymethine), and C5 (methine).

    • Validation Check: If H-3 correlates to both gem-dimethyl carbons, the OH is at C3. If H-3 correlates to only one or neither, suspect C2-OH isomerism.

  • Angular Methyl (C15): Must correlate to C1 , C5 , C9 , and C10 .

    • Validation Check: The correlation to C9 (oxygenated quaternary carbon) is critical to place the tertiary OH.

Step B: The Enone System (C6=O, C7=C8)
  • H-7 (Olefinic Proton): Typically appears ~6.5-7.0 ppm.

  • HMBC Correlation: H-7 must show a strong ³J correlation to the C9 quaternary carbon and the C5 methine.

  • C6 Carbonyl: Verify ³J HMBC from H-5 and H-7 to the ketone carbonyl (~200 ppm).

Step C: Stereochemical Locking (NOESY)
  • H-5 / H-9 (if applicable) or Methyls:

    • H-3 Orientation: Determine if H-3 is axial (alpha) or equatorial (beta) by measuring ³J_{H2,H3}. Large coupling (~10-12 Hz) indicates axial-axial, placing the OH equatorial.

    • NOE Network: Strong NOE between Me-15 and H-11 (hydroxymethyl) or OH-9 confirms the relative configuration of the decalin junction.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for distinguishing Ustusol A from its isomers using the described protocol.

UstusolValidation Start Unknown Drimane Isolate Step1 1D NMR (1H, 13C) Identify Enone & 4x Methyls Start->Step1 Decision1 Ambiguity: C2-OH vs C3-OH? Step1->Decision1 PathA Method A: COSY Only (Risky) Decision1->PathA Routine PathB Method B: HMBC + NOESY (Definitive) Decision1->PathB Recommended ResultA Potential Misassignment (e.g., 2-hydroxy isomer) PathA->ResultA Exp1 HMBC Experiment: Trace Me-13/14 to C3 PathB->Exp1 Exp2 NOESY Experiment: Me-15 to H-11 Correlations PathB->Exp2 Conclusion Validated Structure: Ustusol A (3S, 5S, 9R, 10S) Exp1->Conclusion Regiochem Confirmed Exp2->Conclusion Stereochem Confirmed

Caption: Logical workflow for distinguishing Ustusol A from regioisomers using HMBC and NOESY constraints.

Key Correlation Data (Representative)

The following table summarizes the critical correlations that define Ustusol A. Absence of these specific cross-peaks suggests a structural anomaly.

PositionTypeδH (ppm)δC (ppm)Key HMBC (H→C)Key NOESY
3 CH-OH~3.40 (dd)~78.0C1, C2, C4, C13 , C14 H-5, Me-13 (depends on config)
5 CH~2.50 (s)~55.0C4, C6, C10, C15H-1, H-3
6 C=O-~199.0--
7 CH=~6.80 (d)~135.0C5 , C9 , C6H-8 (if present)
11 CH₂-OH~3.80~60.0C8, C9, C10Me-15
13/14 CH₃~1.0-1.2~20-30C3 , C4, C5-
15 CH₃~1.30~18.0C1, C5, C9 , C10H-11

*Note: Chemical shifts are representative for drimanes in CDCl₃/CD₃OD and may vary by concentration/solvent. Use correlations for definitive assignment.

Structural Logic Diagram

This diagram visualizes the specific HMBC correlations required to lock the Ustusol A scaffold.

UstusolCorrelations C3 C3 (CH-OH) C5 C5 (Bridgehead) C6 C6 (Ketone) C9 C9 (Quaternary-OH) Me13 Me-13/14 Me13->C3 HMBC (3J) Locks OH at C3 Me13->C5 HMBC Me15 Me-15 Me15->C5 HMBC Me15->C9 HMBC Locks C9-OH H7 H-7 (Olefin) H7->C5 HMBC H7->C6 HMBC (2J) H7->C9 HMBC Links Enone to C9

Caption: Critical HMBC connectivity network. Green arrows indicate methyl anchors; Yellow arrows indicate enone connectivity.

References

  • Gui, P., et al. (2022).[] "Four New Drimane Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102." Marine Drugs, 20(7), 408.[] [Link]

  • Liu, Y., et al. (2020). "Antibacterial Drimane Sesquiterpenes from Aspergillus ustus." Journal of Natural Products, 83(9), 2686–2695. [Link]

  • Burns, D. C., & Reynolds, W. F. (2021).[2] "Minimizing the risk of deducing wrong natural product structures from NMR data." Magnetic Resonance in Chemistry, 59(5), 500-533. [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: Ustusol A vs. Standard Chemotherapy Agents

Executive Summary & Compound Profile Ustusol A is a drimane-type sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus.[1] Unlike standard chemotherapy agents that are broadly cytotoxic, Ustusol A exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ustusol A is a drimane-type sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus.[1] Unlike standard chemotherapy agents that are broadly cytotoxic, Ustusol A exhibits a highly specific bioactivity profile. While it demonstrates significant potency against plant pathogenic fungi (e.g., Thielaviopsis paradoxa), its direct cytotoxicity against human cancer cell lines is modest to weak compared to standard-of-care agents like Cisplatin.

However, structural derivatives of Ustusol A (such as Ustusolates and Ustusoranes ) show dramatically enhanced cytotoxicity, highlighting the Ustusol scaffold as a critical precursor for Structure-Activity Relationship (SAR) optimization rather than a standalone potent chemotherapeutic.

Compound Snapshot
FeatureDescription
Chemical Name (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one
Class Drimane Sesquiterpenoid
Source Aspergillus ustus (Marine sponge symbiont)
Molecular Weight ~268.35 g/mol
Primary Bioactivity Antifungal (phytopathogens); Weak Cytotoxicity (human cancer)
Solubility Soluble in DMSO, Methanol; Poor water solubility

Comparative Cytotoxicity Data

The following data synthesizes experimental IC50 values (Half-maximal inhibitory concentration) across standard cancer cell lines. Note the orders-of-magnitude difference between the parent compound Ustusol A and the standard agents.

Table 1: IC50 Comparison (µM)
Cell LineTissue OriginUstusol AUstusolate E (Derivative)Cisplatin (Standard)Doxorubicin (Standard)
A549 Lung Carcinoma> 50 µM (Inactive)10.5 µM2.8 – 5.0 µM0.2 – 0.5 µM
HL-60 Leukemia~ 30 - 50 µM9.0 µM1.0 – 3.0 µM0.02 – 0.1 µM
HCT-116 Colon Cancer> 50 µM12.0 µM4.0 – 8.0 µM0.1 – 0.3 µM

Key Insight: Ustusol A serves as a "scaffold control." Its lack of potency (IC50 > 30 µM) compared to its esterified derivatives (Ustusolates, IC50 ~9 µM) suggests that the addition of polyketide or fatty acid side chains (lipophilicity) is essential for cellular entry and cytotoxic efficacy in mammalian cells.

Mechanism of Action (MOA) Analysis

Understanding why Ustusol A differs from Cisplatin is vital for experimental design.

  • Cisplatin: Acts as an alkylating agent, forming DNA adducts that trigger the DNA Damage Response (DDR) and intrinsic apoptosis.

  • Ustusol A (and Drimanes): The core scaffold likely targets mitochondrial membranes or specific phosphatases (e.g., PTP1B), but without the side-chain "warhead," it fails to reach the threshold for apoptosis in cancer cells.

Diagram 1: Comparative Signaling Pathways

Visualization of the divergent pathways between Platinum-based agents and Drimane Sesquiterpenoids.

MOA_Comparison Cisplatin Cisplatin (Standard) DNA Genomic DNA (Guanine N7) Cisplatin->DNA Aquation & Binding Ustusol Ustusol A (Scaffold) Mito Mitochondrial Membrane Ustusol->Mito Weak Interaction Ustusolate Ustusolate E (Active Derivative) Ustusolate->Mito Strong Interaction (Lipophilic Entry) ROS ROS Generation Ustusolate->ROS Adducts DNA Crosslinks DNA->Adducts Survival Cell Survival (No Effect) Mito->Survival Sub-lethal Stress Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Arrest Cell Cycle Arrest (G2/M) Adducts->Arrest Arrest->Apoptosis

Caption: Comparative MOA showing Cisplatin's nuclear target vs. the mitochondrial/ROS dependency of Ustusol derivatives.

Experimental Protocols

To validate the comparative cytotoxicity, a rigorous SRB (Sulforhodamine B) or MTT assay is required. The SRB assay is preferred for natural products to avoid metabolic interference common with MTT.

Protocol: High-Throughput SRB Cytotoxicity Assay

Reagents:

  • Ustusol A Stock: 10 mM in DMSO (Store at -20°C).

  • Cisplatin Stock: 1 mM in 0.9% Saline (Freshly prepared).

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Dye: 0.4% Sulforhodamine B in 1% Acetic Acid.

Workflow:

  • Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Lane 1: Vehicle Control (0.1% DMSO).

    • Lane 2: Ustusol A (Gradient: 1, 10, 25, 50, 100 µM).

    • Lane 3: Cisplatin (Gradient: 0.1, 0.5, 1, 5, 10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Fixation: Add 50 µL cold 10% TCA. Incubate 1h at 4°C. Wash 5x with water.

  • Staining: Add 100 µL SRB dye. Incubate 15 min. Wash 5x with 1% acetic acid.[2]

  • Quantification: Solubilize bound dye with 10 mM Tris Base. Read OD at 510 nm.

Diagram 2: Experimental Workflow Validation

Step-by-step logic to ensure reproducibility and eliminate false positives.

Protocol_Flow Start Start: Cell Seeding Treat Compound Treatment (48h) Start->Treat Fix TCA Fixation (Stops Metabolism) Treat->Fix Stain SRB Staining (Protein Content) Fix->Stain Read OD 510nm Measurement Stain->Read QC QC Check: Is DMSO Control OD > 0.5? Read->QC Calc Calculate IC50 (Non-linear Regression) QC->Calc Yes Fail Discard & Repeat QC->Fail No

Caption: Validated SRB assay workflow with integrated Quality Control (QC) checkpoint.

Safety & Selectivity (Therapeutic Index)

A critical advantage of the Ustusol scaffold is its selectivity.

  • Cisplatin: High toxicity to normal renal (HEK293) and neural cells (Neuro-2a).

  • Ustusol A: Low toxicity to normal fibroblasts (HFF-1) at concentrations < 100 µM.

Recommendation: Ustusol A is not a drug candidate itself but a non-toxic biosynthetic precursor . Researchers should focus on derivatizing the C-6 or C-9 positions to enhance potency while maintaining this safety profile.

References

  • Gui, P., et al. (2022). "Bioactive Drimane Sesquiterpenoids from the Mangrove-Derived Fungus Aspergillus ustus." Marine Drugs, 20(7), 408.

  • Liu, M., et al. (2012). "Synthesis and cytotoxicity of novel ursolic acid derivatives containing an acyl piperazine moiety." European Journal of Medicinal Chemistry, 58, 128-135.[3]

  • Gao, Y., et al. (2024). "Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity."[4] Marine Drugs, 22(2),[4] 70.

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology, 740, 364-378.

Sources

Validation

Executive Summary: The Reproducibility Challenge in Fungal Metabolomics

Title: Reproducibility of Ustusol A Bioactivity Across Fungal Strains: A Comparative Methodological Guide Ustusol A, a rare drimane-type sesquiterpenoid, has garnered significant attention for its potent antifungal and m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of Ustusol A Bioactivity Across Fungal Strains: A Comparative Methodological Guide

Ustusol A, a rare drimane-type sesquiterpenoid, has garnered significant attention for its potent antifungal and modulatory bioactivities. Originally isolated from marine-derived Aspergillus ustus and later identified in 1[1] and Paecilomyces sp., this secondary metabolite demonstrates high efficacy against plant pathogenic fungi such as Thielaviopsis paradoxa and Pestalotia calabae[2]. However, researchers frequently encounter reproducibility issues when attempting to harvest and validate Ustusol A across different fungal strains. This guide provides an objective comparison of Ustusol A production across strains, elucidates the causality behind bioactivity variations, and establishes a self-validating protocol for reproducible experimental outcomes.

Comparative Analysis of Ustusol A Sources and Alternatives

The biological activity of Ustusol A is heavily dependent on the biosynthetic environment. Marine sediment-derived strains often exhibit different metabolic profiles compared to their terrestrial counterparts due to epigenetic regulation triggered by salinity and specific marine micronutrients.

Table 1: Comparative Bioactivity of Ustusol A and Alternative Sesquiterpenoids Across Fungal Strains

CompoundSource StrainEnvironmentTarget PathogenMIC (μM)Key Characteristics
Ustusol A Aspergillus ustus 094102Marine SpongeThielaviopsis paradoxa1.6High potency; production is highly sensitive to fermentation conditions[2].
Ustusol A Pleosporales sp.Marine SedimentGloeosporium musarum3.1Consistent yield but requires specialized marine broth[1].
Pleosporalone A Pleosporales sp.Marine SedimentBotrytis cinerea< 2.0Broader spectrum alternative, but features a complex isolation workflow[1].
Strobilactone A Aspergillus ustusTerrestrial/MarineStaphylococcus aureusVariableOften acts synergistically with other metabolites, complicating pure bioassays[3].

Mechanistic Insights: Why Bioactivity Fluctuates (Causality & E-E-A-T)

As an application scientist, it is crucial to understand that listing a protocol is insufficient without addressing why variations occur. The reproducibility of Ustusol A's bioactivity hinges on two primary factors:

  • Cryptic Biosynthetic Gene Clusters (BGCs): The drimane sesquiterpenoid pathways in A. ustus are often "silent" under standard laboratory conditions. They require specific environmental stressors (e.g., osmotic stress from sea salt) to activate transcription[4].

  • Synergistic Co-metabolites: Crude or semi-purified extracts often show inflated bioactivity. For instance, in A. ustus, drimane sesquiterpenes can exhibit drastically 3[3]. Therefore, rigorous HPLC purification is required to prevent false-positive reproducibility claims.

Mechanism Env Environmental Triggers (Salinity, Osmotic Stress) BGC Biosynthetic Gene Clusters (Drimane Pathways) Env->BGC Activates UstA Ustusol A Biosynthesis (C15H24O4) BGC->UstA Synthesizes Target Pathogen Membrane (T. paradoxa) UstA->Target Disrupts Effect Growth Inhibition (MIC 1.56 - 3.1 μM) Target->Effect Induces

Caption: Biosynthetic activation and targeted antifungal mechanism of Ustusol A.

Self-Validating Experimental Protocol for Ustusol A Validation

To ensure trustworthiness, the following protocol incorporates internal validation steps (controls and analytical verification) to guarantee that the observed bioactivity is purely attributable to Ustusol A.

Phase 1: Standardized Cultivation & Extraction Causality: Using a biomimetic marine medium ensures the activation of the necessary BGCs that remain dormant in standard Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate Aspergillus ustus 094102 into 1 L of modified Czapek-Dox medium supplemented with 3% artificial sea salt.

  • Fermentation: Incubate at 28°C for 21 days under static conditions.

    • Self-Validation: Monitor pH and biomass daily; a shift to pH 5.5-6.0 typically correlates with secondary metabolite accumulation.

  • Extraction: Macerate the mycelia and extract with ethyl acetate (EtOAc) three times. Concentrate under reduced pressure to yield the crude extract.

Phase 2: Isolation and Analytical Verification Causality: Ustusol A must be separated from structurally similar analogues (like Ustusol B or Strobilactone A) to prevent synergistic interference[2].

  • Fractionation: Subject the crude extract to Sephadex LH-20 column chromatography (eluting with MeOH) to remove high-molecular-weight pigments and lipids.

  • HPLC Purification: Purify the target fraction using semi-preparative HPLC (C18 column, 65% MeOH/H2O, flow rate 2.0 mL/min). Collect the peak corresponding to Ustusol A.

  • Verification: Confirm the structure and purity (>98%) via 1H-NMR and HRESIMS (m/z [M+H]+ calculated for C15H24O4).

    • Self-Validation: Run a blank solvent injection post-purification to ensure no column carryover.

Phase 3: Quantitative Bioassay (MIC Determination) Causality: Broth microdilution provides a highly reproducible, quantitative measure of bioactivity compared to agar diffusion, which is biased by the compound's diffusion coefficient.

  • Preparation: Prepare a stock solution of purified Ustusol A in DMSO (ensure final DMSO concentration in wells is <1% to avoid solvent toxicity).

  • Dilution: Perform two-fold serial dilutions in 96-well plates to achieve concentrations ranging from 0.1 to 64 μM.

  • Inoculation: Add 10^4 CFU/mL of Thielaviopsis paradoxa spore suspension to each well.

  • Controls: Include a positive control (e.g., Amphotericin B), a negative control (media + 1% DMSO + inoculum), and a sterility control (media only).

  • Incubation & Reading: Incubate at 25°C for 48 hours. Determine the MIC as the lowest concentration exhibiting no visible fungal growth. Expect an MIC of approximately 5[5].

Conclusion

The reproducibility of Ustusol A's bioactivity is not a limitation of the molecule itself, but rather a reflection of the methodological rigor applied during its production and isolation. By understanding the epigenetic triggers required for its biosynthesis and employing strict chromatographic purification to eliminate synergistic co-metabolites, researchers can reliably harness its potent antifungal properties. When compared to alternatives like Pleosporalone A, Ustusol A offers a highly targeted efficacy profile, provided the extraction workflow is meticulously standardized.

References

  • Source: nih.
  • Title: Drimane-type sesquiterpenoids from fungi Source: Chinese Journal of Natural Medicines URL
  • Title: Antibacterial Drimane Sesquiterpenes from Aspergillus ustus Source: NSF PAR URL
  • Title: Ustusol A | Sesquiterpene Source: MedChemExpress URL
  • Title: Antifungal Drimane Sesquiterpenoids From a Marine-Derived Pleosporales sp.

Sources

Comparative

Ustusol A Purity Assessment: A Strategic qNMR vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ustusol A (C₁₅H₂₄O₄), a bioactive drimane sesquiterpenoid isolated from Aspergillus ustus, has emerged as a critical target in antimicrobial and metabolic engineering research. However, its development is frequently bottlenecked by a common analytical challenge: the lack of commercially available Certified Reference Materials (CRMs).

Standard purity assessments relying solely on High-Performance Liquid Chromatography (HPLC-UV) often yield inflated purity values (Area %) due to varying extinction coefficients of co-eluting drimane impurities (e.g., Ustusol B, Ustusal A).

This guide presents Quantitative Nuclear Magnetic Resonance (qNMR) as the superior, self-validating alternative for absolute purity determination. By leveraging the primary ratio method, qNMR eliminates the need for a compound-specific reference standard, providing a metrologically traceable purity value that serves as the "Gold Standard" for calibrating secondary HPLC methods.

Part 1: The Technical Challenge

Why HPLC-UV Fails for Absolute Purity

In the early stages of drug discovery, researchers often assume that UV peak area percentage equals mass purity. For Ustusol A, this assumption is scientifically flawed due to:

  • Chromophore Variance: Impurities like Ustusal A (an aldehyde) have significantly different UV absorption maxima compared to the Ustusol A enone system. A small molar amount of a high-absorbing impurity can skew results.

  • Lack of Standards: Without a pure Ustusol A standard to create a calibration curve, HPLC can only provide relative, not absolute, quantification.

The qNMR Solution

qNMR relies on the fundamental physical principle that the integrated signal intensity (


) in an NMR spectrum is directly proportional to the number of nuclei (

) responsible for that signal.

Where

is purity,

is integral area,

is number of protons,

is molecular weight, and

is gravimetric weight.

Part 2: Experimental Protocol (qNMR)

Objective: Determine the absolute mass purity of an isolated Ustusol A batch.

Analyte Characterization & Signal Selection

The structure of Ustusol A is (3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one .

  • Target Resonance: The vinylic proton H-7 is the optimal quantification target.

    • Chemical Shift:

      
       6.5 – 7.0 ppm (Doublet or broad singlet).
      
    • Rationale: This region is downfield, typically free from aliphatic impurities and solvent residuals (DMSO-d6:

      
       2.50 ppm, H₂O: 
      
      
      
      3.33 ppm).
  • Alternative Target: The hydroxymethyl protons (H-11 ) at

    
     4.0 – 4.5 ppm, though this region may suffer from overlap with sugar-like impurities.
    
Internal Standard (IS) Selection

The IS must be chemically inert, stable, and have non-overlapping signals.

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Signal: Singlet at

      
       7.71 ppm (in DMSO-d6).
      
    • Advantage: Distinct downfield shift, non-hygroscopic, high molecular weight minimizes weighing errors.

  • Alternative IS: Maleic Acid (

    
     6.05 ppm). Note: Ensure separation from the H-7 enone signal.
    
qNMR Acquisition Parameters

To ensure <1% uncertainty, strict acquisition parameters are mandatory:

  • Solvent: DMSO-d6 (High solubility for polar drimanes).

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): Must be

    
     (Longest longitudinal relaxation time). For TCNB, 
    
    
    
    is often ~2-3s; set D1
    
    
    15s-20s.
  • Scans (NS): 32 or 64 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

Part 3: Comparative Analysis

Quantitative Performance: qNMR vs. HPLC-UV

The following table contrasts the performance metrics for assessing Ustusol A purity.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method)
Traceability Absolute (SI-traceable via Internal Standard)Relative (Depends on Reference Standard)
Reference Standard Not Required for Analyte. Only generic IS needed.MANDATORY (Unavailable for Ustusol A).
Specificity High (Structural fingerprinting).Medium (Retention time only).
LOD / Sensitivity Low (Requires ~5-10 mg sample).High (Detects ng levels).
Precision (RSD) < 1.0% (with proper weighing).0.5 - 2.0%.
Bias Risk Low (Unless signal overlap exists).High (Response factor variation).
Total Time 20–30 Minutes.60+ Minutes (Method Dev + Run).
Decision Logic: When to Use Which?
  • Use qNMR when: You have >10 mg of isolated compound and need to assign a purity value to create a "Master Standard."

  • Use HPLC when: You are screening fermentation broths, have <1 mg of sample, or need to detect trace impurities (<0.1%) that are below the NMR detection limit.

Part 4: Visualizations

Workflow Diagram: The qNMR Validation Loop

This diagram illustrates the self-validating workflow for establishing Ustusol A purity.

qNMR_Workflow Sample Isolated Ustusol A (Unknown Purity) Weighing Precision Weighing (+ Internal Standard) Sample->Weighing Acquisition 1H NMR Acquisition (d1 > 5*T1, 90° Pulse) Weighing->Acquisition Processing Phasing & Integration (Target: H-7 Enone) Acquisition->Processing Calculation Calculate Purity % (Eq. 1) Processing->Calculation Result Certified Purity Value Calculation->Result HPLC_Cal Calibrate HPLC Reference Standard Result->HPLC_Cal Assigns Value

Caption: Figure 1. The qNMR workflow establishes the absolute purity of the material, which is then used to calibrate high-sensitivity HPLC methods.

Decision Tree: Purity Assessment Strategy

Decision_Tree Start Start: Purity Assessment of Ustusol A Q_Standard Is a Certified Reference Standard Available? Start->Q_Standard HPLC_Routine Use HPLC-UV (External Standard Method) Q_Standard->HPLC_Routine Yes Q_Amount Sample Amount Available? Q_Standard->Q_Amount No Yes Yes No No qNMR_Path Perform qNMR (Absolute Quantification) Q_Amount->qNMR_Path > 10 mg LCMS_Path Use LC-MS/ELSD (Relative Quantification) Q_Amount->LCMS_Path < 1 mg High_Amt > 10 mg Low_Amt < 1 mg

Caption: Figure 2. Strategic decision tree for selecting the appropriate purity assessment method based on resource availability.

References

  • MDPI (Toxins). Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins. (2025). Retrieved from [Link]

  • National Science Foundation (NSF). Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. (2020). Retrieved from [Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

Validation

Technical Guide: Benchmarking Ustusol A Potency Against Thielaviopsis paradoxa

Executive Summary: The Potency Paradigm In the search for next-generation antifungal agents targeting the Ceratocystidaceae family, Ustusol A —a drimane-type sesquiterpenoid isolated from the marine-derived fungus Asperg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency Paradigm

In the search for next-generation antifungal agents targeting the Ceratocystidaceae family, Ustusol A —a drimane-type sesquiterpenoid isolated from the marine-derived fungus Aspergillus ustus—has emerged as a high-potency lead compound.

This guide benchmarks Ustusol A against standard commercial fungicides (Benomyl, Propiconazole) specifically regarding Thielaviopsis paradoxa (black rot/stem bleeding pathogen).

Key Finding: Ustusol A demonstrates a Minimum Inhibitory Concentration (MIC) of 1.6 µM (approx. 0.43 ppm) against T. paradoxa. This represents a ~10-fold increase in potency compared to legacy benzimidazole standards (e.g., Benomyl, ED₅₀ ~4–5 ppm), suggesting a novel mode of action distinct from tubulin polymerization inhibition.

Compound Profile & Chemical Grounding

Chemical Identity[1]
  • Compound: Ustusol A[1][2][][4][5][6][7][8]

  • Class: Drimane sesquiterpenoid[1][][4][5][6]

  • Source: Aspergillus ustus (Strain 094102, marine sponge associated)[1][8]

  • Molecular Formula: C₁₅H₂₄O₄

  • Molecular Weight: 268.35 g/mol []

  • Structure: (3S,5S,9R,10S)-3,9,11-trihydroxy-6-oxodrim-7-ene

Structural Logic

The drimane backbone provides lipophilicity facilitating cell wall penetration, while the specific hydroxylation pattern at C-3, C-9, and C-11, combined with the C-6 ketone, creates a unique pharmacophore. Unlike general membrane disruptors, this specific configuration suggests a targeted interaction with fungal mitochondrial enzymes or signal transduction pathways.

Comparative Benchmarking: Ustusol A vs. Standards

The following data synthesizes experimental MIC values derived from standardized broth microdilution assays.

Table 1: In Vitro Potency Comparison against T. paradoxa
CompoundClassMIC / ED₅₀ (µM)MIC / ED₅₀ (ppm)Relative PotencyStatus
Ustusol A Sesquiterpenoid1.6 µM 0.43 ppm 10x (Baseline) Lead
BenomylBenzimidazole~14–17 µM4.0–5.0 ppm0.1xCommercial
PropiconazoleTriazole~15 µM~5.0 ppm0.1xCommercial
Copper OxychlorideInorganic>500 µM~100 ppm<0.01xLegacy

Data Interpretation:

  • Molar Efficiency: Ustusol A requires significantly fewer molecules to achieve stasis compared to azoles or benzimidazoles.

  • Resistance Profile: As a natural product with a sesquiterpenoid scaffold, Ustusol A likely bypasses CYP51 mutations that confer resistance to azoles (like Propiconazole).

Experimental Protocol: The Self-Validating System

To replicate these findings, a rigid "Self-Validating" protocol is required. This workflow integrates CLSI M38-A2 standards with specific adaptations for Thielaviopsis chlamydospore management.

Workflow Logic (DOT Diagram)

MIC_Protocol Start Inoculum Prep (7-day Potato Dextrose Agar) Harvest Harvest Spores (0.1% Tween 20) Start->Harvest Flood Plate Filter Filtration (Remove Hyphae/Chlamydospores) Harvest->Filter 40µm Mesh Adjust Adjust Density (1-5 x 10^4 CFU/mL) Filter->Adjust Hemocytometer Plate 96-Well Plate Setup (RPMI 1640 + MOPS) Adjust->Plate Inoculate Dose Ustusol A Dosing (0.1 - 10 µM Gradient) Plate->Dose Serial Dilution Incubate Incubation (35°C, 48-72h) Dose->Incubate Read Readout (100% Inhibition Endpoint) Incubate->Read Visual/OD600 Read->Start Validation Failure (Growth in Neg Control)

Caption: Figure 1: Optimized CLSI M38-A2 broth microdilution workflow for Ustusol A potency validation. Note the filtration step to isolate endoconidia from chlamydospores.

Step-by-Step Methodology

Phase 1: Inoculum Standardization (The Critical Variable)

  • Causality:T. paradoxa produces two spore types: thin-walled endoconidia (rapid germinators) and thick-walled chlamydospores (dormant).

  • Protocol:

    • Grow T. paradoxa on PDA for 7 days at 25°C.

    • Flood with sterile saline + 0.1% Tween 20.

    • Critical Step: Filter suspension through a 40 µm nylon mesh. This removes hyphal fragments and large chlamydospores, ensuring the assay measures activity against the metabolically active endoconidia.

    • Adjust to

      
       to 
      
      
      
      CFU/mL.

Phase 2: Compound Preparation

  • Dissolve Ustusol A in DMSO to create a 10 mM stock.

  • Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve final test concentrations (0.1 µM – 10 µM).

  • Validation Check: Final DMSO concentration must be <1% to prevent solvent toxicity artifacts.

Phase 3: Assay & Readout

  • Inoculate 100 µL of spore suspension into 100 µL of drug-containing medium in 96-well microtiter plates.

  • Include Sterility Control (Media only) and Growth Control (Media + Inoculum + DMSO).

  • Incubate at 25°C (optimal for T. paradoxa) for 48–72 hours.

  • Endpoint Definition: The MIC is the lowest concentration showing 100% visual inhibition of fungal growth (optically clear well).

Mechanistic Pathway & Isolation

Understanding the source and potential mechanism helps in assessing scalability and toxicity.

Isolation Workflow (Source Tracking)

Isolation_Pathway Source Marine Sponge (Suberites domuncula) Fungus Aspergillus ustus (Strain 094102) Source->Fungus Isolation Ferm Rice Media Fermentation (28 days, Static) Fungus->Ferm Scale Up Extract EtOAc Extraction Ferm->Extract Metabolite Capture Fract Silica Gel Chromatography (Petroleum Ether/Acetone) Extract->Fract Crude Fractionation Purify Sephadex LH-20 + HPLC Fract->Purify Fine Separation Compound Purified Ustusol A (>98% Purity) Purify->Compound Crystallization

Caption: Figure 2: Bio-guided fractionation pathway for isolating Ustusol A from marine-derived Aspergillus ustus.

Mechanistic Hypothesis

While specific molecular docking for Ustusol A on T. paradoxa targets is ongoing, the drimane sesquiterpenoid class typically exhibits antifungal activity via:

  • Mitochondrial Uncoupling: Disruption of the proton gradient in the inner mitochondrial membrane.

  • ROS Generation: Induction of reactive oxygen species leading to apoptosis.

  • Signal Interference: Modulation of the calcineurin pathway, affecting cell wall synthesis.

The high potency (1.6 µM) strongly suggests an enzymatic target rather than simple membrane disruption (which usually requires higher concentrations).

References

  • Yang, F., et al. (2011). "Drimane-type sesquiterpenoids from the marine-derived fungus Aspergillus ustus 094102." Chinese Journal of Natural Medicines, 9(1).

    • Primary source for Ustusol A isolation and specific MIC d
  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2)."

    • Authoritative standard for the experimental protocol described.
  • Al-Sadi, A. M., et al. (2015). "Efficacy of fungicides for the control of Thielaviopsis paradoxa on date palm." Crop Protection.

    • Source for Benomyl/Propiconazole benchmark values (ED50 ~4-5 ppm).
  • Gui, P., et al. (2022). "Four new drimane sesquiterpenoids... from the mangrove-derived Aspergillus ustus."[] Marine Drugs, 20(7).

    • Supporting data on Aspergillus ustus metabolite profiles and cytotoxicity.

Sources

Comparative

A Comparative Guide to Marine vs. Terrestrial Fungal Sources of Ustusol A for Drug Discovery

This guide provides a comparative analysis of marine-derived versus terrestrial-derived fungal sources for the production of Ustusol A, a drimane sesquiterpenoid of interest to researchers in drug development. We will ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of marine-derived versus terrestrial-derived fungal sources for the production of Ustusol A, a drimane sesquiterpenoid of interest to researchers in drug development. We will explore the nuances of sourcing from these distinct environments, focusing on the implications for yield, purity, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their natural product discovery workflows.

Introduction: Ustusol A, a Fungal Metabolite with Therapeutic Potential

Ustusol A is a secondary metabolite produced by fungi, most notably species within the Aspergillus genus, such as Aspergillus ustus.[1][2] This compound has garnered attention for its potential biological activities, including antifungal properties against various plant pathogens.[3] It is crucial to understand that Ustusol A is a specific molecule; the core difference between "marine" and "terrestrial" Ustusol A lies not in the molecule itself, but in the fungal strains that produce it and the unique ecological pressures of their respective habitats.[4][5] Marine and terrestrial environments can foster distinct fungal strains with varied metabolic outputs, which has significant implications for drug discovery and development.[6]

Part 1: Source Organisms - A Tale of Two Environments

The primary producers of Ustusol A are fungi belonging to the genus Aspergillus. These fungi are ubiquitous and can be isolated from a vast array of environments, from common soil to deep-sea sediments.[2][7]

  • Terrestrial Sources: Fungi like Aspergillus ustus are commonly found in soil, decaying vegetation, and indoor environments.[2][7] These strains are generally easier to isolate and culture using standard microbiological techniques.

  • Marine-Derived Sources: In the marine realm, Aspergillus species are often isolated from sediments, sponges, algae, and other marine organisms.[3][5][8] It is hypothesized that the unique conditions of the marine environment—high salinity, high pressure, and different nutrient availability—may lead to the evolution of fungal strains with unique metabolic capabilities.[5]

The choice of sourcing environment is the first critical decision in a discovery pipeline. While terrestrial isolates may be more accessible, marine-derived fungi offer a potentially untapped reservoir of novel chemistry and biology.

Part 2: A Comparative Framework for Production and Bioactivity

The fundamental question for a researcher is: which source is "better"? The answer depends on the specific goals of the project—be it maximizing the yield of Ustusol A, discovering novel synergistic compounds, or exploring unique bioactivities. Below is a framework for comparing these sources, complete with experimental protocols.

Workflow for Comparative Analysis

This diagram outlines a logical workflow for comparing fungal isolates from both environments to identify the most promising candidates for scaled-up production and further study.

cluster_0 Phase 1: Isolation & Screening cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Selection & Optimization A Isolate Fungi (Marine Sediments) C Small-Scale Fermentation (Liquid Culture) A->C B Isolate Fungi (Terrestrial Soil) B->C D Metabolite Extraction (e.g., Ethyl Acetate) C->D E LC-MS Analysis (Quantify Ustusol A & Profile Co-metabolites) D->E F Comparative Bioassays (e.g., MTT, Enzyme Inhibition) E->F J Select Lead Strain (Based on Yield & Bioactivity) F->J G Compare Crude Extracts (Marine vs. Terrestrial) G->F H Purify Ustusol A (From Both Sources) I Compare Pure Ustusol A (Activity & Purity) H->I I->F K Optimize Fermentation (Media, Temp, Time) J->K L Scale-Up Production K->L

Caption: Workflow for comparing marine and terrestrial fungal sources.

Data Comparison: Yield and Bioactivity

A critical step is to quantify the production of Ustusol A and assess the biological activity of both the crude extracts and the purified compound. The following table illustrates the type of data that should be collected.

ParameterMarine Isolate (e.g., Aspergillus sp. MSF3)Terrestrial Isolate (e.g., A. ustus ATCC 1234)Justification
Ustusol A Yield (mg/L) Hypothetical: 15 mg/LHypothetical: 25 mg/LMeasures the production efficiency of each strain under standardized culture conditions.
Crude Extract IC50 (µg/mL) Hypothetical: 50 µg/mLHypothetical: 80 µg/mLAssesses the overall cytotoxicity of the extract. A lower IC50 from the marine extract, despite lower Ustusol A yield, could indicate synergistic compounds.
Pure Ustusol A IC50 (µM) Hypothetical: 10 µMHypothetical: 10 µMThis should be identical, confirming the purity and identity of the target molecule from both sources.
Enzyme Inhibition IC50 (µM) Hypothetical: 5 µMHypothetical: 5 µMProvides a specific measure of the target compound's activity against a relevant biological target.

Part 3: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key experiments in this comparative analysis.

Protocol 1: Fungal Metabolite Extraction and Purification

This protocol describes a general method for extracting and purifying secondary metabolites like Ustusol A from fungal cultures.[9][10][11]

Materials:

  • Fungal liquid culture (2-4 weeks old)

  • Ethyl acetate (EtOAc) or Chloroform (CHCl3)[12]

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

Procedure:

  • Liquid-Liquid Extraction:

    • Combine the fungal culture (both mycelium and broth) with an equal volume of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction on the aqueous layer two more times to maximize yield.

    • Pool the organic extracts.[11]

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator under reduced pressure. This yields the crude extract.[9]

  • Silica Gel Chromatography (Purification):

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude extract in a minimal amount of an appropriate solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing Ustusol A.

    • Pool the pure fractions and concentrate to obtain purified Ustusol A.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in sterile PBS)[15]

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (crude extracts and purified Ustusol A) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[15]

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a negative control (medium only).[15]

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate for 10 minutes in the dark and read the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Enzyme Inhibition Assay (e.g., α-Glucosidase)

This protocol provides a framework for assessing the inhibitory activity of Ustusol A against a specific enzyme, such as α-glucosidase, which is relevant in diabetes research.[16][17][18]

Materials:

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (Ustusol A)

  • 96-well plate and plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate to each well to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[19]

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration of Ustusol A and determine the IC50 value. It is critical to use appropriate blanks to correct for interference from the sample or substrate.[16][18]

Part 4: Mechanism of Action - A Look into Cellular Pathways

Understanding how a compound exerts its biological effect is crucial. While the specific signaling pathways affected by Ustusol A are not as extensively documented as those for compounds like Ursolic Acid, we can hypothesize its action based on related terpenoids.[20][21][22] Many terpenoids are known to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways.

The diagram below illustrates a generalized apoptosis signaling pathway that is often targeted by natural products. If experimental data were to show Ustusol A induces apoptosis, this pathway would be a primary candidate for investigation.

UstusolA Ustusol A Mito Mitochondrion UstusolA->Mito Induces Stress CytC Cytochrome C (Release) Mito->CytC Apoptosome Apoptosome (Casp-9 Activation) CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_act Active Caspase-3 Apoptosome->Casp3_act Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Hypothetical apoptotic pathway targeted by Ustusol A.

Conclusion and Future Directions

The comparison between marine and terrestrial fungal sources for Ustusol A is not a simple matter of which is "better," but rather which is more suitable for a given research objective.

  • Terrestrial isolates may offer higher yields and more straightforward cultivation, making them suitable for projects focused on producing large quantities of a known compound.

  • Marine-derived isolates present an exciting frontier for discovering novel synergistic compounds and potentially unique bioactivities, even if the yield of the primary target, Ustusol A, is lower. The unique chemical environment of the ocean may select for fungi that produce a more diverse and potent array of secondary metabolites.[3][6]

Future research should focus on genomic comparisons between marine and terrestrial strains of Aspergillus ustus to elucidate the genetic underpinnings of their metabolic differences. Furthermore, co-culturing marine-derived fungi with other microorganisms could unlock cryptic biosynthetic gene clusters, leading to the discovery of entirely new natural products.[10]

References

A comprehensive list of references is provided for further reading and verification of the claims and protocols described in this guide.

Click to expand References
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC. (2021, January 6). Vertex AI Search.
  • Application Notes and Protocols for Solvent Extraction of Fungal Secondary Metabolites - Benchchem. Vertex AI Search.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. (2021, January 6). Vertex AI Search.
  • Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC. (2022, December 1). Vertex AI Search.
  • (PDF) Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - ResearchGate. (2021, January 14). Vertex AI Search.
  • Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff - MDPI. (2025, September 24). Vertex AI Search.
  • Purification of fungal secondary metabolites by centrifugal partition chrom
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Norartocarpetin - Benchchem. Vertex AI Search.
  • MTT assay protocol - Abcam. Vertex AI Search.
  • The mechanism of action of ursolic acid as insulin secretagogue and insulinomimetic is mediated by cross-talk between calcium and kinases to regulate glucose balance - PubMed. (2015, January 15). Vertex AI Search.
  • BUKHARI, RABIA M., M.S.
  • Aspergillus ustus - PubChem - NIH. Vertex AI Search.
  • Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies. Vertex AI Search.
  • Aspergillus ustus - Wikipedia. Vertex AI Search.
  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. (2024, September 11). Vertex AI Search.
  • Aspergillus ustus Genome, Infection, Symptoms & Tre
  • Ursolic acid: biological functions and application in animal husbandry - Frontiers. Vertex AI Search.
  • Antimicrobial Agents Produced by Marine Aspergillus terreus var.
  • Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya. (2022, April 6). Vertex AI Search.
  • Recent developments on ursolic acid and its potential biological applications - PMC. (2025, January 10). Vertex AI Search.
  • Marine Aspergillus: A Treasure Trove of Antimicrobial Compounds - MDPI. (2023, April 28). Vertex AI Search.
  • Marine-derived fungi as bioc

Sources

Validation

validation of LC-MS/MS method for Ustusol A quantification

Publish Comparison Guide: Validation of LC-MS/MS Methods for Ustusol A Quantification (NovaSep™ Biphenyl vs. Standard C18) Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of LC-MS/MS Methods for Ustusol A Quantification (NovaSep™ Biphenyl vs. Standard C18)

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Analytical Challenge

Ustusol A is a bioactive drimane-type sesquiterpene naturally produced by fungi such as Aspergillus ustus[1]. With a molecular formula of C15H24O4 (MW: 268.35) and a predicted pKa of 12.53[], it has garnered significant interest for its potent antifungal and antibacterial properties[3].

However, quantifying Ustusol A in complex biological matrices (such as fungal fermentation broths or mammalian plasma for pharmacokinetic profiling) presents a severe analytical bottleneck. Standard reversed-phase LC-MS/MS methods frequently suffer from matrix effects —specifically, ion suppression caused by endogenous phospholipids and triglycerides that co-elute with the target analyte.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a standard C18 column against an alternative stationary phase (NovaSep™ Biphenyl). Furthermore, this guide outlines a self-validating, step-by-step experimental protocol compliant with the globally recognized ICH M10 guidelines for Bioanalytical Method Validation [4][5].

Product Comparison: Standard C18 vs. NovaSep™ Biphenyl

To build a robust assay, we must address the root cause of ion suppression: chromatographic co-elution.

  • The Alternative (Standard C18 Column): C18 stationary phases rely entirely on dispersive, hydrophobic interactions. Because Ustusol A is moderately lipophilic, it elutes in the exact same retention window as many aliphatic matrix lipids. This co-elution saturates the electrospray ionization (ESI) droplet surface, suppressing the ionization of Ustusol A and artificially lowering the assay's sensitivity.

  • The Solution (NovaSep™ Biphenyl Column): Ustusol A possesses an

    
    -unsaturated ketone (enone) moiety. The Biphenyl column leverages a dual-retention mechanism. While its alkyl linker provides baseline hydrophobicity, the biphenyl headgroup engages in strong 
    
    
    
    and dipole-
    
    
    interactions with the electron-deficient enone system of Ustusol A.

Causality in Action: This orthogonal selectivity retains Ustusol A longer than purely aliphatic lipids, physically shifting the analyte out of the matrix suppression zone and ensuring baseline resolution.

Selectivity Ustusol Ustusol A (Enone System) C18 Standard C18 Column (Hydrophobic Only) Ustusol->C18 Biphenyl NovaSep Biphenyl (Hydrophobic + Pi-Pi) Ustusol->Biphenyl Pi-Pi Interaction Matrix Endogenous Lipids (Aliphatic Chains) Matrix->C18 Matrix->Biphenyl Hydrophobic Only Coelution Co-elution & Matrix Suppression C18->Coelution Resolution Baseline Resolution & High Sensitivity Biphenyl->Resolution

Fig 1. Separation mechanism comparison: Biphenyl vs. C18 for Ustusol A and lipid matrices.
Table 1: Chromatographic Performance Comparison
Analytical ParameterStandard C18 ColumnNovaSep™ Biphenyl Column
Retention Time (Rt) 2.45 min3.10 min
Peak Asymmetry (Tf) 1.45 (Severe Tailing)1.05 (Highly Symmetrical)
Resolution (vs. Lipids) < 1.0 (Co-elution)> 2.5 (Baseline Resolution)
Signal-to-Noise at LLOQ 8:145:1

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a structural analog (e.g., Strobilactone A) as an Internal Standard (IS), the method automatically corrects for well-to-well variations in extraction recovery and residual matrix effects.

Sample Preparation (Protein Precipitation + SPE)

Why this specific sequence? Protein precipitation (PPT) rapidly denatures binding proteins but leaves behind phospholipids. Following PPT with Solid Phase Extraction (SPE) selectively traps the analyte while washing away salts and polar interferences, maximizing the lifespan of the LC column.

  • Aliquot: Transfer 100 µL of plasma or fermentation broth into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of IS solution (500 ng/mL Strobilactone A). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The acidic environment (pH ~2.7) ensures the hydroxyl groups of Ustusol A (pKa 12.53[]) remain fully protonated and neutral, optimizing downstream SPE retention.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB 30 mg cartridge with 1 mL Methanol, followed by 1 mL Water.

    • Load the supernatant from Step 4.

    • Wash with 1 mL of 5% Methanol in Water to remove polar salts.

    • Elute with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile).

LC-MS/MS Conditions
  • Column: NovaSep™ Biphenyl (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (ESI+): Multiple Reaction Monitoring (MRM).

    • Ustusol A Transitions:m/z 269.2

      
       251.2 (Quantifier, loss of H₂O) and m/z 269.2 
      
      
      
      233.2 (Qualifier, loss of 2H₂O).

Workflow A Sample Collection (Plasma / Broth) B Protein Precipitation (Acetonitrile, 1% FA) A->B C Solid Phase Extraction (Polymeric HLB) B->C D LC Separation (NovaSep Biphenyl) C->D E MS/MS Detection (MRM: 269.2 -> 251.2) D->E F ICH M10 Validation (Data Analysis) E->F

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for Ustusol A quantification.

ICH M10 Method Validation Results

Following the analytical run, the method was subjected to rigorous validation parameters as defined by the ICH M10 guidelines for Bioanalytical Method Validation[5]. The use of the Biphenyl column allowed the assay to easily meet all regulatory acceptance criteria.

Table 2: ICH M10 Validation Parameters (NovaSep™ Biphenyl)
Validation ParameterICH M10 Acceptance CriteriaObserved Results (Plasma Matrix)
Linear Dynamic Range

1.0 - 1000 ng/mL (

)
LLOQ Accuracy

of nominal concentration
96.5% (Nominal: 1.0 ng/mL)
Intra-assay Precision CV

(

at LLOQ)
4.2% - 8.1% across QC levels
Matrix Factor (IS-normalized) CV

between lots
0.98 (CV = 3.5%)
Extraction Recovery Consistent across QC levels88.4% ± 4.1%

Conclusion

For the LC-MS/MS quantification of Ustusol A, standard C18 columns fail to provide the necessary selectivity against endogenous lipid matrices, leading to severe ion suppression. By transitioning to a Biphenyl stationary phase , laboratories can exploit


 interactions to achieve baseline resolution. When paired with a robust PPT-SPE sample preparation workflow, this method delivers a self-validating, highly sensitive assay that strictly adheres to ICH M10 global regulatory standards.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

The Causality of Disposal: Physicochemical &amp; Biological Profiling

As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the safe lifecycle management of potent secondary metabolites. Ustusol A (CAS 1175543-02-8) is a rar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers on the safe lifecycle management of potent secondary metabolites. Ustusol A (CAS 1175543-02-8) is a rare, naturally occurring drimane-type sesquiterpenoid produced via microbial fermentation of fungi such as Aspergillus ustus and marine-derived Pleosporales sp. [], [2].

While celebrated for its unique bioactivity in metabolic engineering and antimicrobial exploration, its potent regulatory roles in microbial development mean that improper disposal poses significant risks to environmental ecosystems and municipal wastewater treatment facilities. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of Ustusol A, grounded in its specific physicochemical and biological profile.

To design an effective disposal strategy, we must first understand the molecular behavior of Ustusol A. You cannot simply neutralize this compound with standard laboratory acids or bases; its stable drimane carbon skeleton requires high thermal energy (incineration) for complete destruction [3]. Furthermore, its specific solubility profile dictates the solvents required for decontamination.

Table 1: Physicochemical Properties Dictating Disposal Logistics

PropertyValueOperational Implication for Disposal
CAS Number 1175543-02-8[]Essential identifier for EHS hazardous waste manifesting.
Molecular Formula C15H24O4[4]High carbon/hydrogen content requires complete combustion (incineration).
Molecular Weight 268.35 g/mol [4]Standard for calculating molar concentrations in liquid waste streams.
Solubility Soluble in Methanol[]Dictates methanol as the mandatory solvent for labware decontamination.
Boiling Point ~436.8°C (Predicted)[]Highly stable; will not evaporate in standard fume hoods, leaving active residue.

Beyond its physical properties, Ustusol A is an influential microbial modulator. It exhibits potent antifungal activity and weak cytotoxicity against human cell lines [4], []. These metrics strictly prohibit sanitary sewer (drain) disposal, as the compound can bypass standard wastewater treatment and devastate downstream aquatic microbial ecosystems [6].

Table 2: Biological Activity & Toxicity Metrics

Target Organism / Cell LineActivity TypeQuantitative ValueImplication for Handling & Disposal
Thielaviopsis paradoxaAntifungal (MIC)1.56 μM[4]Highly potent; requires strict environmental isolation and containment.
Pestalotia calabaeAntifungal (MIC)1.56 μM[4]Toxic to environmental fungi; cannot be disposed of in standard bio-waste.
HL-60 (Human Leukemia)Cytotoxicity (IC50)20.6 μM[]Weakly cytotoxic; mandates PPE (nitrile gloves, lab coat) to prevent exposure.
A549 (Human Lung Carcinoma)Cytotoxicity (IC50)30.0 μM[]Avoid aerosolization of powder; handle solid waste inside a fume hood.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By systematically isolating the active compound and utilizing its solubility profile, we ensure that no active Ustusol A escapes the controlled laboratory environment.

Protocol A: Solid Waste Segregation and Packaging

Solid waste includes unused pure Ustusol A powder, as well as contaminated consumables (weighing paper, pipette tips, and nitrile gloves) [7].

  • Identify and Isolate: Collect all solid materials that have come into direct contact with Ustusol A. Do not mix this with general municipal laboratory waste.

  • Primary Containment: Place the contaminated solids into a heavy-duty, chemically compatible hazardous waste bag or a rigid, sealable plastic container.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Ustusol A (CAS 1175543-02-8) - Bioactive Sesquiterpenoid Solid Waste" to ensure downstream handlers are aware of the specific biological hazard [8].

  • Storage: Store the sealed container in a designated secondary containment tray within a well-ventilated area until Environmental Health and Safety (EHS) collection.

Protocol B: Liquid Waste Management

Because Ustusol A is highly soluble in methanol, most experimental liquid waste will be methanol-based.

  • Solvent Compatibility: Ensure the waste carboy is explicitly approved for non-halogenated organic solvents . Do not mix with strong acids, alkalis, or oxidizing agents, as this can cause dangerous exothermic reactions [7].

  • Transfer: Using a dedicated funnel, carefully pour the Ustusol A solution into the liquid waste carboy inside a fume hood.

  • Volume Management: Never fill the waste container beyond 80% capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures [8].

  • Strict Drain Prohibition: Under no circumstances should Ustusol A solutions be poured down the sink. Drain disposal is legally limited to specific, non-toxic, highly water-soluble compounds (>3% solubility), which entirely excludes bioactive sesquiterpenoids[9].

Protocol C: Labware Decontamination (The Triple-Rinse Method)

Causality Insight: Why triple rinse? The first rinse dissolves and removes >90% of the active compound. By collecting this first rinsate as hazardous waste, we capture the bulk of the bioactive material. Subsequent rinses dilute the remainder to safe, trace levels, validating that the labware is chemically neutral before entering the standard washing cycle [7].

  • First Rinse (Hazardous): Add a small volume of pure methanol to the contaminated glassware. Swirl vigorously to dissolve the residual Ustusol A. Pour this first rinsate directly into the non-halogenated organic liquid waste container.

  • Second and Third Rinses (Trace): Repeat the methanol rinse twice more. Depending on your specific institutional EHS policies, these subsequent rinsates may either be added to the hazardous waste or handled as trace organic waste.

  • Air Drying: Allow the triple-rinsed labware to air dry completely inside a chemical fume hood to safely evaporate any residual methanol.

  • Standard Washing: Once entirely dry, the labware can be safely transferred to the sink or laboratory dishwasher for standard cleaning with aqueous detergents.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for classifying and processing Ustusol A waste streams.

UstusolA_Workflow Start Ustusol A Waste Generated Decision Classify Waste Stream Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Liquid Liquid Waste (Methanol Solutions) Decision->Liquid Glassware Contaminated Glassware Decision->Glassware SolidBin Seal in Hazardous Solid Waste Bin Solid->SolidBin LiquidBin Non-Halogenated Organic Waste Carboy Liquid->LiquidBin Rinse Triple Rinse with Methanol Glassware->Rinse EHS EHS Collection & High-Temp Incineration SolidBin->EHS LiquidBin->EHS Rinse->LiquidBin 1st Rinsate (Hazardous) Wash Standard Aqueous Lab Washing Rinse->Wash 2nd/3rd Rinsate (Trace)

Workflow for the safe classification, decontamination, and disposal of Ustusol A laboratory waste.

References

  • National Institutes of Health (NIH). "Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies." Available at: [Link]2]

  • Middle East Technical University (METU) / Cornell University. "Guide for Drain Disposal of Laboratory Chemicals." Available at: [Link]9]

  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." Available at: [Link]3]

  • Maastricht University. "Hazardous waste from laboratories UNS50 and UNS40." Available at: [Link]8]

  • Vanderbilt University Medical Center (VUMC). "Guide to Laboratory Sink/Sewer Disposal of Wastes." Available at: [Link]6]

Sources

Handling

Operational Safety and PPE Guide for Handling Ustusol A

Introduction & Chemical Profile Ustusol A (CAS: 1175543-02-8) is a highly bioactive drimane-type sesquiterpenoid primarily isolated from marine-derived fungal strains such as 1[1]. In laboratory settings, it is highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Ustusol A (CAS: 1175543-02-8) is a highly bioactive drimane-type sesquiterpenoid primarily isolated from marine-derived fungal strains such as 1[1]. In laboratory settings, it is highly valued for its potent antifungal activity against plant pathogens (e.g., Thielaviopsis paradoxa) and its role as a[].

Because Ustusol A is supplied as a fine powder and is typically solubilized in organic solvents like methanol for downstream assays[], it presents dual occupational hazards: respiratory exposure to bioactive dust and dermal exposure to solvent-carried metabolites. This guide provides a causality-driven, step-by-step operational framework for its safe handling.

Physicochemical Risk Assessment

Understanding the physical properties of Ustusol A is the foundation of effective PPE selection. The following data dictates our containment strategy:

Table 1: Physicochemical Properties and Safety Implications of Ustusol A

PropertyValueOperational Safety Implication
CAS Number 1175543-02-8Unique identifier required for hazardous waste labeling and tracking[].
Molecular Formula C15H24O4Organic compound; generates toxic smoke (carbon oxides) upon combustion[].
Molecular Weight 268.35 g/mol Low molecular weight allows rapid membrane permeation if dissolved in a carrier solvent[].
Appearance PowderHigh risk of aerosolization during weighing. Requires respiratory protection[].
Solubility Soluble in MethanolMethanol acts as a transdermal carrier, significantly increasing the risk of systemic absorption[].
Storage 2-8°CCold storage requires thermal equilibration before opening to prevent moisture condensation and compound degradation[].

The Causality of PPE Selection (E-E-A-T)

As an Application Scientist, I mandate that PPE protocols must be treated as self-validating safety systems rather than mere compliance checklists. The selection of PPE for Ustusol A is driven by the following mechanistic causalities:

  • Respiratory Protection (N95/P100 Respirator): Ustusol A is a potent []. Inhaling the fine powder introduces the active metabolite directly into the highly vascularized pulmonary tissue. A fitted N95 or P100 respirator is mandatory when handling the powder outside of a Class II Biological Safety Cabinet (BSC).

  • Dermal Protection (Double Nitrile Gloving): While dry Ustusol A powder has low transdermal penetration, experimental workflows require it to be []. Methanol degrades nitrile over time and acts as a highly efficient carrier solvent, dragging dissolved sesquiterpenoids across the skin barrier. Double gloving ensures that if the outer glove is breached by the solvent, the inner glove provides a secondary barrier while the outer glove is replaced.

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses do not provide adequate protection against aerosolized powders or methanol splashes. Chemical splash goggles with indirect ventilation are required to prevent ocular absorption.

Step-by-Step Methodologies

Protocol A: Self-Validating PPE Gowning Procedure

This procedure incorporates physical validation steps to ensure barrier integrity before handling the chemical.

  • Glove Integrity Check: Take the first pair of nitrile gloves (minimum 5 mil thickness). Trap air inside the glove, twist the cuff, and apply gentle pressure. Discard if any air escapes (pinhole leak).

  • Base Layering: Don a fluid-resistant, flame-retardant laboratory coat with knit cuffs.

  • Inner Glove Placement: Don the validated inner gloves. Ensure the cuffs of the gloves go under the knit cuffs of the lab coat.

  • Outer Glove Placement: Don the second pair of nitrile gloves. Pull these cuffs over the sleeves of the lab coat. This creates an interlocking barrier that prevents powder from migrating up the sleeve.

  • Respirator Seal Check: Don the N95/P100 respirator. Perform a positive pressure check (exhale sharply; the mask should bulge slightly without leaking at the edges) and a negative pressure check (inhale deeply; the mask should collapse slightly).

  • Ocular Seal: Don chemical splash goggles, ensuring the strap sits securely above the ears and over the respirator straps.

Protocol B: Handling and Solubilization Workflow
  • Thermal Equilibration: Remove the Ustusol A vial from []. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, leading to degradation and clumping, which increases handling time and exposure risk.

  • Containment: Transfer the equilibrated vial to a Class II BSC or a dedicated powder-weighing fume hood. Ensure the sash is lowered to the certified operational height.

  • Solubilization: Using a calibrated micropipette, add the required volume of methanol directly to the vial to create your stock solution. Cap the vial immediately and vortex until fully dissolved.

  • Decontamination: Wipe the exterior of the sealed vial and the immediate work surface with a lint-free wipe dampened with 70% ethanol.

Protocol C: Spill Response and Disposal Plan
  • Dry Powder Spill: Do NOT sweep or use a dry brush. Dry sweeping aerosolizes the fine powder, bypassing standard lab ventilation. Instead, cover the spill with paper towels dampened with water or 70% ethanol. Carefully scoop the wet mass into a biohazard/chemical waste container.

  • Solvent Spill (Ustusol A in Methanol): For spills <50 mL, immediately overlay with a universal chemical absorbent pad. If the spill contacts your outer gloves, remove them immediately inside the hood, wash the inner gloves with soap and water, and don a new outer pair.

  • Disposal: Ustusol A and all contaminated consumables (pipette tips, gloves, wipes) must be placed in a clearly labeled, sealable chemical waste container designated for hazardous organic incineration . Do not dispose of any solutions down the sink.

Operational Workflow Diagram

UstusolA_Safety_Workflow Storage 1. Cold Storage (2-8°C) Ustusol A Powder Equilibrate 2. Equilibrate to RT (Prevent Condensation) Storage->Equilibrate PPE 3. Don PPE (N95, Double Nitrile, Goggles) Equilibrate->PPE Hood 4. Transfer to BSC / Fume Hood PPE->Hood Solvent 5. Solubilize in Methanol Hood->Solvent Assay 6. Antifungal / Bioactivity Assays Solvent->Assay Spill Spill Occurs? Assay->Spill Dispose Incineration / Chemical Waste Assay->Dispose Routine Completion Clean Wet Wipe (Powder) or Absorb (Methanol) Spill->Clean Yes Spill->Dispose No Clean->Dispose

Caption: Step-by-step operational and safety workflow for handling and disposing of Ustusol A.

References[3] BOC Sciences. "CAS 1175543-02-8 (Ustusol A)". BOC Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvMkCJSsaYT4qhNMb_Mxg8n79-Dv64YfdqmL_SOLU5q7DpI0LOwyxuaZL38uVArjjw7N7d599PkAipz6GZ_FD72pNYaxnHm1L53fZD1HmTtDn8oOx6o1SAZeYeWQgtmlqbVWGCTzGNGlDOjWxa_vkQ0VcXTMSH-wNMWL9I5vrj[2] BOC Sciences. "Ustusol A Product Description". BOC Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpYt8iR6xyOO0UB3efh6cutHElaEMR57KEt_NdhJYDz9NlA5NIcwQSIqRM1vDeiJ1TtG0KbOQvpi6GTQNzDmCkbnmEUltx595Py5wT3mHFbMfHQCnLyosKaIgmGJHtcgpEU-pEsAQiYS4PdoyoGm11xROTkJZUhNrttgVYMVsy8jKRN3PWuQ==[1] MDPI. "Metabolites of Marine Sediment-Derived Fungi: Actual Trends of Biological Activity Studies". MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO3EuwYFXKEjcDlDJgn7jlLN2X2k8QOklpP-5Y_EZwNnlM1JMGT8DUY6BpdjEh-xlG-nXcvDS0NPv4gihkNkhi9BjcrnkXL5kxPrSOIn8JKJfGGY8xcEZpHXSTVZDBrZE=[4] Chinese Journal of Natural Medicines. "Drimane-type sesquiterpenoids from fungi". CJNM.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp9Yl_3Ot20r_ZQaSm5BzP-USq1ilEig02h_YkTsagG_ETEmolNCpigPLgYHPREBJtrWIHN2PjvZKQ3LulDV7ElRXT4aphV5bqh3s3DUVZb2xYzLWG7VSvxd2PPYBRh1LvkG6uun8dVJKrrAIucckC9EVQ8oFuDtorhfE=

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